molecular formula C₂₉H₄₉Na₂O₅P B1146636 alpha-Tocopherol phosphate disodium salt CAS No. 90940-45-7

alpha-Tocopherol phosphate disodium salt

Numéro de catalogue: B1146636
Numéro CAS: 90940-45-7
Poids moléculaire: 554.65
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

α-Tocopherol phosphate (TocP) is used along the α-tocopherol acetate, α-tocopherol-nicotinate, α-tocopherol succinate and other esterified forms as a vitamin E supplement with similar but differential activities. At the molecular level, TocP may act as a cofactor for enzymes, as an active lipid mediator or indirectly by altering membrane characteristics.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

disodium;dihydrogen phosphate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2.2Na.H3O4P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;;;1-5(2,3)4/h20-22,30H,9-19H2,1-8H3;;;(H3,1,2,3,4)/q;2*+1;/p-2/t21-,22-,29-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNSAZAABCQIFP-TXSQEWSBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920047
Record name Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90940-45-7
Record name EINECS 292-690-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090940457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dihydrogen phosphate [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.084.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Bioactive Mechanisms, and Experimental Protocols[1]

Executive Summary

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) represents a paradigm shift in Vitamin E delivery. Unlike conventional alpha-tocopherol (hydrophobic, oxidatively unstable) or alpha-tocopherol acetate (stable but biologically inactive until hydrolyzed), TPNa is a water-soluble, amphipathic pro-drug with intrinsic bioactive properties. This guide delineates its chemical stability, unique signaling mechanisms (CD36 downregulation, ceramide upregulation), and validated protocols for its analysis and application in dermatological and therapeutic systems.

Part 1: Molecular Identity & Physicochemical Properties

TPNa overcomes the primary limitation of Vitamin E: solubility. While alpha-tocopherol requires surfactants or oil phases for formulation, TPNa dissolves directly in aqueous media, forming nano-aggregates that enhance penetration into the stratum corneum and cellular membranes.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name alpha-Tocopherol Phosphate Disodium SaltOften abbreviated as TPNa or Vitamin E Phosphate.
CAS Number 60934-46-5Distinct from alpha-tocopherol (59-02-9).
Molecular Formula C₂₉H₄₉O₅PNa₂Divalent sodium salt ensures water solubility.
Molecular Weight 554.65 g/mol Heavier than alpha-tocopherol (430.71 g/mol ) due to the phosphate group.
Solubility Water: > 20 mg/mL (pH dependent)Forms clear micellar solutions; critical aggregation constant (CAC) ~4.2 mM.
pH Stability Stable at pH 6.0 – 9.0Hydrolysis to alpha-tocopherol occurs rapidly only in the presence of phosphatases or strong acid/heat.
Oxidative Stability HighPhosphate group protects the phenolic hydroxyl, preventing premature oxidation (browning).
Part 2: Mechanistic Pharmacology

TPNa operates via a dual-action mechanism:

  • Pro-Drug Conversion: Enzymatic hydrolysis by cellular phosphatases releases free alpha-tocopherol, providing time-released antioxidant protection.

  • Intrinsic Signaling: The intact phosphate molecule acts as a specific ligand for scavenger receptors and gene transcription factors, distinct from the free vitamin.

Core Signaling Pathways
  • Skin Barrier Reinforcement: TPNa upregulates Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in ceramide synthesis, and differentiation markers like Involucrin and Transglutaminase-1 .

  • Anti-Atherogenic/Anti-Inflammatory: TPNa downregulates CD36 (Scavenger Receptor B), reducing the uptake of oxidized LDL (oxLDL) into macrophages and preventing foam cell formation. This activity is more potent than that of alpha-tocopherol.

Visualization: TPNa Signaling Architecture

TPNa_Mechanism TPNa TPNa (Extracellular) Phosphatase Phosphatases (Epidermis/Liver) TPNa->Phosphatase Hydrolysis CD36 CD36 Receptor (Macrophage Surface) TPNa->CD36 Direct Binding/Downregulation SPT Serine Palmitoyltransferase (Keratinocytes) TPNa->SPT Gene Upregulation AlphaToc Free Alpha-Tocopherol Phosphatase->AlphaToc Antioxidant ROS Scavenging (Membrane Protection) AlphaToc->Antioxidant Direct Effect PI3K PI3K / Akt Pathway CD36->PI3K Modulation AntiInflam Reduced VEGF/Cytokines (Anti-Inflammation) PI3K->AntiInflam Barrier Ceramide Synthesis & Cornification (Involucrin) SPT->Barrier

Figure 1: Dual-pathway mechanism of TPNa showing conversion to antioxidant Vitamin E and direct receptor modulation for barrier repair and anti-inflammation.

Part 3: Analytical & Experimental Methodologies[1][2][3][4][5]
Protocol A: HPLC Quantification of TPNa (Quality Control)

Purpose: To quantify the intact phosphate salt in raw material or formulations without hydrolysis. Note: Standard Vitamin E methods (Hexane extraction) will fail as TPNa remains in the aqueous phase.

  • Sample Preparation:

    • Dissolve 10 mg TPNa in 10 mL of 50:50 Methanol:Water .

    • Filter through a 0.45 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 90% Methanol / 10% Phosphate Buffer (20 mM, pH 3.5). The acidic buffer suppresses ionization of the phosphate group, improving retention on C18.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 286 nm (Characteristic absorption of the phosphate ester).

  • Validation:

    • Retention time for TPNa will be significantly shorter (more polar) than alpha-tocopherol.

    • Linearity range: 10 – 200 µg/mL.

Protocol B: Biological Activity – Intracellular ROS Scavenging

Purpose: To verify the conversion of TPNa to active alpha-tocopherol in living cells.

  • Cell Seeding: Seed Human Dermal Fibroblasts (HDFa) at 5,000 cells/well in a 96-well plate.

  • Treatment:

    • Treat cells with TPNa (10 µM – 100 µM) dissolved directly in culture media.

    • Control: Alpha-tocopherol (dissolved in ethanol, final ethanol < 0.1%).

    • Incubate for 24 hours to allow cellular uptake and phosphatase conversion.

  • Stress Induction:

    • Wash cells with PBS.

    • Add 50 µM DCFH-DA (fluorescent ROS probe) for 30 mins.

    • Wash and expose cells to UVA irradiation (5 J/cm²) or H₂O₂ (100 µM).

  • Readout: Measure fluorescence (Ex 485 nm / Em 535 nm). TPNa treated cells should show reduced fluorescence comparable to or better than alpha-tocopherol due to superior uptake efficiency.

Part 4: Therapeutic & Cosmetic Applications[6][7]
1. Dermatological Barrier Repair

TPNa is superior to acetate derivatives for barrier repair.

  • Mechanism: It acts as a gene signal for keratinocyte differentiation.

  • Data: Studies show a 2-fold increase in ceramide levels and significant upregulation of involucrin mRNA in keratinocytes treated with TPNa compared to controls.

  • Application: Eczema creams, post-procedure recovery balms, and anti-aging serums where "water-based" Vitamin E is required.

2. Antimicrobial & Biofilm Disruption

Recent findings indicate TPNa possesses antimicrobial properties distinct from the alcohol form.

  • Target: Staphylococcus aureus and Propionibacterium acnes.

  • Action: Disruption of bacterial biofilms via membrane perturbation.[1] The amphipathic nature allows it to penetrate the biofilm matrix more effectively than hydrophobic tocopherol.

3. Drug Delivery Systems

TPNa can serve as a co-emulsifier or stabilizer in liposomes. Its critical aggregation constant (CAC ~4.2 mM) allows it to form self-assembled nanostructures, encapsulating other hydrophobic drugs while providing antioxidant protection to the lipid carrier itself.

References
  • Nakayama, S., et al. (2012). Improvement by sodium dl-α-tocopheryl-6-O-phosphate treatment of moisture-retaining ability in stratum corneum through increased ceramide levels.[2] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rezk, B. M., et al. (2007). Alpha-tocopherol phosphate: a novel, natural form of vitamin E. Free Radical Biology and Medicine. [Link]

  • Muzzoli, M., et al. (2017). In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections.[1] BMC Microbiology. [Link]

  • Libinaki, R., et al. (2006). Comparison of the bioavailability of the novel alpha-tocopheryl phosphate mixture with alpha-tocopheryl acetate in rats. Journal of Pharmacy and Pharmacology. [Link]

Sources

An In-Depth Technical Guide to α-Tocopherol Phosphate Disodium Salt: Properties, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-Tocopherol (α-T), the most biologically active form of Vitamin E, is a cornerstone of antioxidant research, primarily limited by its lipophilic nature and instability. The development of alpha-Tocopherol Phosphate (α-TP), particularly its disodium salt, represents a significant advancement, transforming the parent molecule into a water-soluble, stable analogue.[1][2] This guide provides a comprehensive technical overview of α-Tocopherol Phosphate Disodium Salt, elucidating its physicochemical properties, synthesis, and complex biological mechanisms. We delve into its dual role as both a pro-vitamin E, which is hydrolyzed intracellularly to its active form, and as a signaling molecule in its own right, capable of modulating gene expression and key cellular pathways more potently than its parent compound.[3][4] This whitepaper details established experimental protocols for assessing its efficacy, outlines robust analytical methodologies for its quantification, and explores its applications in neuroprotection, dermatology, and advanced drug delivery, offering a critical resource for researchers and drug development professionals.

Introduction: Overcoming the Limitations of a Classic Antioxidant

The therapeutic potential of α-Tocopherol (α-T) as a potent, chain-breaking antioxidant that protects cell membranes from lipid peroxidation is well-established.[5] However, its profound hydrophobicity presents significant challenges in formulation and delivery, particularly for aqueous systems like intravenous solutions or topical gels, and limits its cellular uptake to pathways dependent on lipoprotein metabolism.[6][7]

The discovery of α-Tocopherol Phosphate (α-TP) as a naturally occurring, water-soluble form of Vitamin E in animal and plant tissues has opened new avenues for research and application.[8][9] By phosphorylating the hydroxyl group on the chromanol ring, the molecule's character is fundamentally altered.[9] The disodium salt form further enhances aqueous solubility and stability, creating a versatile compound for scientific investigation and therapeutic development.[7][10] This guide focuses on this commercially relevant and scientifically significant form of α-TP.

Physicochemical Profile and Synthesis

Core Chemical Properties

α-Tocopherol Phosphate Disodium Salt offers distinct advantages over its parent molecule, primarily stemming from its enhanced stability and solubility. These properties make it an ideal candidate for a wider range of formulation strategies.

PropertyValueSource(s)
Chemical Name (±)-α-Tocopherol phosphate disodium salt[2]
Common Synonyms TocP disodium, Vitamin E phosphate disodium[11]
CAS Number 60934-46-5[2][12]
Molecular Formula C₂₉H₄₉O₅PNa₂[12]
Molecular Weight 554.65 g/mol [2][12]
Appearance White to off-white powder[7]
Solubility Soluble in water; DMSO[1][13]
Key Feature Water-soluble, stable analogue of α-Tocopherol[1][7]
Rationale for Synthesis

The primary motivation for synthesizing α-TP disodium salt is to create a pro-vitamin that overcomes the delivery and stability issues of α-T. The phosphorylation masks the reactive hydroxyl group responsible for antioxidant activity, thereby preventing premature oxidation during storage and formulation.[7][14] The subsequent conversion to a disodium salt dramatically increases water solubility, enabling its use in aqueous-based systems and potentially altering its biological transport mechanisms.[10]

General Synthesis Workflow

The chemical synthesis of α-TP involves a multi-step process beginning with the phosphorylation of α-Tocopherol. This is followed by hydrolysis and neutralization to yield the stable disodium salt.

G cluster_synthesis Synthesis Workflow A α-Tocopherol (Starting Material) C Phosphorylation Reaction A->C B Phosphorylating Agent (e.g., POCl₃, P₂O₅) B->C D Hydrolysis (to remove pyrophosphates) C->D Forms crude phosphate esters E Neutralization (with Sodium Hydroxide) D->E F Purification & Isolation E->F Forms water-soluble salt G α-Tocopherol Phosphate Disodium Salt (Final Product) F->G

Caption: General workflow for the chemical synthesis of α-TP disodium salt.

Biological Fate and Multifaceted Mechanisms of Action

The biological activity of α-TP is complex, functioning both as a precursor to α-T and as an independent signaling molecule.

Cellular Uptake and Intracellular Conversion

Unlike α-T, which relies on lipoprotein carriers and receptors for cellular entry, the water-soluble nature of α-TP suggests a different transport mechanism.[6] Evidence points towards a carrier-mediated process, potentially involving members of the organic anion transporter (OAT) family.[9]

Once inside the cell, α-TP is readily hydrolyzed by intracellular phosphatases or esterases to release the biologically active α-Tocopherol.[3] This conversion is critical, as the phosphorylated form lacks direct free-radical scavenging ability due to the blocked chromanol hydroxyl group.[14] This intracellular activation ensures that the potent antioxidant is delivered directly to its site of action.

G cluster_membrane Cellular Environment extracellular Extracellular Space aTP_out α-TP Disodium transporter Carrier (e.g., OAT) aTP_out->transporter Carrier-mediated transport aT_out α-Tocopherol (in Lipoprotein) receptor Lipoprotein Receptor aT_out->receptor Receptor-mediated endocytosis membrane Plasma Membrane intracellular Intracellular Space aTP_in α-TP transporter->aTP_in aT_in α-Tocopherol (Active) receptor->aT_in phosphatase Intracellular Phosphatase aTP_in->phosphatase phosphatase->aT_in Hydrolysis

Caption: Contrasting cellular uptake pathways of α-TP and α-Tocopherol.

Intrinsic Signaling Activities of α-Tocopherol Phosphate

Emerging research indicates that α-TP is more than just a pro-drug. It possesses intrinsic biological activity, often demonstrating greater potency than α-T in modulating cellular functions.[9][14]

  • Gene Expression: Microarray studies have shown that α-TP regulates a broader range of genes than α-T, suggesting a distinct role in cellular signaling.[14]

  • Cell Proliferation and Signaling: α-TP has been shown to inhibit the proliferation of certain cell types and modulate key signaling pathways. In endothelial progenitor cells, for instance, it inhibits apoptosis and promotes migration by regulating the expression of Bcl-2, Akt, NF-κB, p38MAPK, and JNK.[1][11] This activity is crucial for its observed angiogenesis-promoting effects.[11][13]

G cluster_pathway α-TP Signaling Cascade aTP α-TP Akt Akt Pathway aTP->Akt Activates NFkB NF-κB Pathway aTP->NFkB Modulates MAPK p38MAPK / JNK (Stress Pathways) aTP->MAPK Inhibits Bcl2 Bcl-2 Expression Akt->Bcl2 Upregulates Migration Cell Migration & Angiogenesis Akt->Migration Promotes NFkB->Migration Promotes Apoptosis Apoptosis MAPK->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Simplified signaling pathways modulated by α-Tocopherol Phosphate.

Research Applications & Experimental Protocols

The unique properties of α-TP disodium salt make it a valuable tool in various research fields, from neurobiology to dermatology.

Protocol: Assessing Neuroprotective Effects Against Oxidative Stress

This protocol is designed to validate the protective effects of α-TP against glutamate-induced cytotoxicity in primary neuronal cultures, a common model for excitotoxic and oxidative damage.[3]

Objective: To determine if pre-treatment with α-TP disodium salt can mitigate neuronal cell death induced by glutamate.

Methodology:

  • Cell Culture: Plate primary rat cortical neurons in 96-well plates and culture for 7-10 days to allow for maturation.

  • Pre-treatment: Replace culture medium with fresh medium containing α-TP disodium salt at various concentrations (e.g., 10, 50, 100 µM) or a vehicle control. Incubate for 24 hours.

  • Induction of Injury: Add glutamate to a final concentration of 50 µM to all wells except the negative control group. Incubate for another 24 hours.

  • Viability Assessment: Quantify cell viability using an MTT or LDH release assay.

    • MTT Assay: Measures mitochondrial activity in living cells.

    • LDH Assay: Measures lactate dehydrogenase released from damaged cells into the medium.

  • Data Analysis: Normalize viability data to the untreated control group. Compare the viability of glutamate-treated cells with and without α-TP pre-treatment using a one-way ANOVA with post-hoc tests.

Self-Validation: The protocol includes positive (glutamate alone) and negative (vehicle alone) controls to establish the window of injury and baseline viability. A dose-response curve for α-TP provides internal consistency.

Protocol: Endothelial Progenitor Cell (EPC) Migration Assay

This protocol assesses the pro-angiogenic potential of α-TP by measuring its effect on the migration of EPCs, a key step in the formation of new blood vessels.[1][11]

Objective: To quantify the effect of α-TP disodium salt on the migratory capacity of EPCs under ischemic/high-glucose conditions.

Methodology:

  • Cell Culture: Culture human EPCs in appropriate growth medium. For injury modeling, culture cells in high-glucose (e.g., 30 mM) and hypoxic (1% O₂) conditions for 24 hours.

  • Assay Setup: Use a transwell migration system (e.g., Boyden chamber) with an 8 µm pore size membrane.

  • Loading: Seed the cultured EPCs in the upper chamber in serum-free medium.

  • Chemoattraction: Fill the lower chamber with medium containing a chemoattractant (e.g., VEGF) and different concentrations of α-TP disodium salt (e.g., 50, 100, 200 µM) or a vehicle control.

  • Incubation: Incubate the plate for 4-6 hours to allow for cell migration.

  • Quantification:

    • Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane with crystal violet or DAPI.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in α-TP-treated groups to the vehicle control group.

Analytical Methodologies

Accurate quantification of α-TP is essential but cannot be achieved with standard assays for vitamin E, which often rely on acid or alkaline hydrolysis that α-TP is resistant to.[8]

Recommended Protocol: Quantification via HPLC-FLD

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the most common and sensitive method for analyzing tocopherols and can be adapted for α-TP.[8][15]

Objective: To separate and quantify α-TP and its potential metabolite, α-T, in a biological matrix (e.g., plasma, cell lysate).

Methodology:

  • Sample Preparation (Extraction):

    • A new method is required to extract both the polar α-TP and the non-polar α-T from a single sample.[8]

    • To a 100 µL sample, add an internal standard (e.g., tocol).

    • Precipitate proteins with 200 µL of cold ethanol. Centrifuge to pellet debris.

    • Perform a liquid-liquid extraction. First, extract with hexane to recover α-T. Then, acidify the remaining aqueous layer and extract again with hexane/isopropanol to recover the protonated (less polar) α-TP.

    • Evaporate the solvent from both fractions under nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, water, and an appropriate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence Detector (FLD).

    • Wavelengths: Excitation at ~295 nm, Emission at ~330 nm.[15]

  • Quantification: Generate a standard curve using purified α-TP and α-T standards. Calculate the concentration in the sample based on the peak area relative to the standard curve and normalized to the internal standard.

Confirmatory Analysis: LC-MS/MS

For unequivocal identification and enhanced specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8] It allows for the precise determination of the parent ion and its characteristic fragment ions, confirming the identity of α-TP even in complex biological matrices.

Conclusion and Future Directions

α-Tocopherol Phosphate Disodium Salt is a highly versatile and promising molecule that effectively addresses the primary limitations of its parent compound, α-Tocopherol. Its water solubility, enhanced stability, and unique biological activities—both as a pro-vitamin and an independent signaling agent—position it as a valuable tool for researchers and a compelling candidate for therapeutic and cosmetic applications. Future research should focus on identifying the specific kinases and phosphatases that regulate its intracellular conversion, further elucidating its novel signaling pathways, and leveraging its properties to design next-generation drug delivery systems for a variety of clinical needs.

References

  • α-Tocopherol phosph
  • α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse - PubMed.
  • α-Tocopherol phosphate disodium (alpha-Tocopherol phosphate disodium) | Antioxidant Agent | MedChemExpress.
  • α-Tocopherol phosphate disodium | Reactive Oxygen Species - TargetMol.
  • (±)-α-Tocopherol phosphate disodium salt | CAS 60934-46-5 | SCBT.
  • Cellular mechanisms of vitamin E uptake: relevance in alpha-tocopherol metabolism and potential implic
  • (±)-a-Tocopherol phosphate disodium salt Sigma CAS No.60934-46-5 - MilliporeSigma.
  • Vitamin E | Linus Pauling Institute | Oregon St
  • Alpha-tocopheryl phosphate: a novel, n
  • α-Tocopherol Phosph
  • Full article: α-Tocopheryl Phosphate as a Bioactive Derivative of Vitamin E: A Review of the Liter
  • distinguishing features of tocopheryl phosph
  • Gene-Regul
  • T8026 a-DL-Tocopherol Phosphate Disodium Salt (Vitamin E Acet
  • (+/-)-ALPHA-TOCOPHEROL PHOSPHATE DISODIUM SALT | 60934-46-5 - ChemicalBook.
  • α-Tocopherol and α-tocopheryl phosphate levels detected in foods.
  • Tocopheryl Phosphate | Vitamin E: Chemistry and Nutritional Benefits | Books G
  • alpha-tocopherol phosph
  • α-Tocopherol phosphate (alpha-Tocopherol phosphate) | Antioxidant Agent | MedChemExpress.
  • Chromatographic analysis of a-tocopherol and related compounds in various m
  • Mechanism of a-tocopherol and a-tocopheryl phosphate action. Molecular...
  • TOCOPHEROL PHOSPHATE ESTER SALT AND METHOD FOR PRODUCING SAME, AND EXTERNAL SKIN PREPARATION - European P
  • α-Tocopherol transfer protein stimulates the secretion of α-tocopherol from a cultured liver cell line through a brefeldin A-insensitive p
  • Analysis of Tocopherols and Tocotrienols by HPLC - AOCS.
  • Quantitative analysis of alpha-tocopherol in plasma/serum using LC-FLD - Vitas Analytical Services.
  • Vitamin E and the Role of Water-soluble α- Tocopheryl Phosph
  • Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC.
  • Recent Advances in the Application of Vitamin E TPGS for Drug Delivery - Theranostics.
  • Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - MDPI.
  • WO2016186201A1 - Tocopherol phosphate ester salt and method for producing same, and external skin preparation - Google P
  • Nanomaterials fusing with the skin: Alpha-tocopherol phosphate delivery into the viable epidermis to protect against ultraviolet radi
  • (PDF)

Sources

Technical Deep Dive: Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Bio-Activation Mechanisms

Executive Summary

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) represents a critical evolution in Vitamin E delivery. While endogenous


-tocopherol is the gold standard for lipophilic antioxidant protection, its application is severely limited by oxidative instability and water insolubility.[1] TPNa overcomes these barriers through phosphorylation, creating a water-soluble, chemically stable pro-drug that is enzymatically converted to active 

-tocopherol in situ.[1] This guide details the precise chemical synthesis, purification logic, and biological mechanisms that validate TPNa as a superior bioactive agent.

Scientific Rationale: The Phosphate Advantage

The primary challenge with native Vitamin E (


-Tocopherol) is its "delivery paradox": it is essential for cell membrane protection but difficult to deliver through aqueous biological media without oxidation.
The Stability-Solubility Matrix
  • Oxidative Stability: The phenolic hydroxyl group on the chroman ring of

    
    -tocopherol is the active site for radical scavenging but also the site of premature oxidation in formulation. Phosphorylation "caps" this reactive site, rendering the molecule redox-silent until activation.
    
  • Amphiphilicity: Unlike the acetate ester (Tocopheryl Acetate), which remains highly lipophilic, the phosphate disodium salt introduces a high-charge density headgroup. This creates an amphiphilic structure capable of forming micelles and penetrating the stratum corneum more effectively than neutral lipids.

Chemical Synthesis: Protocol & Critical Parameters

The synthesis of TPNa is not a simple esterification; it requires precise control over the phosphorylation degree and the neutralization stoichiometry (the "a" value) to ensure solubility and purity.

Reaction Mechanism

The core reaction involves the phosphorylation of


-

-tocopherol using Phosphorus Oxychloride (

). This proceeds via a dichlorophosphate intermediate, which is subsequently hydrolyzed.
Visualization: Synthesis Pathway

SynthesisPathway Tocopherol alpha-Tocopherol (Lipophilic) Intermediate Dichlorophosphate Intermediate Tocopherol->Intermediate -HCl POCl3 POCl3 (Phosphorylating Agent) POCl3->Intermediate AlphaTP alpha-Tocopherol Phosphate (Acid) Intermediate->AlphaTP +H2O / -HCl Hydrolysis Acid Hydrolysis (Ring Preservation) TPNa TPNa (Disodium Salt) AlphaTP->TPNa +NaOH (pH Control) Neutralization Neutralization (NaOH)

Caption: Step-wise chemical transformation from lipophilic precursor to hydrophilic salt via dichlorophosphate intermediate.

Detailed Experimental Protocol

Safety Note:


 is highly corrosive and water-reactive. All steps must be performed under inert atmosphere (Argon/Nitrogen).

Step 1: Phosphorylation

  • Dissolve 1 eq. of

    
    -
    
    
    
    -tocopherol in an inert solvent (e.g.,
    
    
    -hexane or toluene).
  • Cool the system to 0–5°C to suppress side reactions.

  • Add 1.1–1.3 eq. of

    
     dropwise. Pyridine (1.5 eq.) acts as an acid scavenger.
    
  • Stir for 3–4 hours, allowing the temperature to rise to ambient (25°C).

  • Checkpoint: Monitor via TLC/HPLC for disappearance of starting material.

Step 2: Hydrolysis

  • Quench the reaction mixture slowly with ice-cold water/dilute acid (

    
    ). This converts the 
    
    
    
    bonds to
    
    
    .
  • Separate the organic layer containing

    
    -tocopherol phosphate (acid form).
    
  • Wash the organic layer repeatedly with water to remove phosphoric acid byproducts.

Step 3: Critical Neutralization (The "a" Value) This is the most critical step for determining physicochemical properties. The patent literature (WO2016186201A1) defines the "a" value as the molar equivalent of alkali metal (Na) to Tocopherol Phosphate.

  • Target:

    
    
    
  • Procedure:

    • Titrate the organic layer with aqueous NaOH.

    • Solubility Control: If

      
       (Monosodium), the product is turbid/insoluble. If 
      
      
      
      , the solution becomes clear.
    • Purification Window: Maintaining

      
       allows the salt to remain soluble in organic solvents like Methyl tert-butyl ether (MTBE), facilitating crystallization and removal of impurities.[2]
      
    • Once purified, the final pH can be adjusted to yield the full disodium salt (

      
      ) for maximum water solubility.
      

Step 4: Isolation

  • Evaporate solvent or crystallize from MTBE/Acetone.

  • Lyophilize to obtain a white, hygroscopic powder.

Physicochemical Characterization

The transformation from phenol to phosphate salt radically alters the physical profile.

PropertyAlpha-Tocopherol (Native)TPNa (Disodium Salt)
Molecular Weight 430.71 g/mol 554.65 g/mol
Water Solubility Insoluble (< 1 mg/L)Soluble (> 20 g/L at pH 7)
LogP (Octanol/Water) > 10 (Highly Lipophilic)Amphiphilic (Forms Micelles)
Oxidative Stability Low (Sensitive to Air/Light)High (Redox Silent)
Physical Form Viscous OilWhite Crystalline Powder
Bio-Conversion Direct ActivityRequires Phosphatase Hydrolysis

Biological Mechanism of Action

TPNa functions as a "Trojan Horse." It utilizes its water solubility to traverse aqueous environments (like the dermis or culture media) and is then locally activated by cellular enzymes.

The Activation Pathway

The conversion of TPNa to active Vitamin E is governed by Alkaline Phosphatase (ALP) , an enzyme ubiquitous in the epidermis and liver.

  • Penetration: TPNa penetrates the skin barrier more efficiently than acetate esters due to its amphiphilic nature.

  • Hydrolysis: Upon reaching the viable epidermis, ALP cleaves the phosphate group.

  • Release: Free

    
    -tocopherol is released directly into the cell membrane environment.
    
  • Signaling: Beyond antioxidant effects, the released

    
    -tocopherol (and potentially the TP intermediate) modulates the PI3K/Akt pathway , influencing cell survival and gene expression.
    
Visualization: Bio-Activation Loop

BioActivation TPNa_Ext TPNa Formulation (Aqueous/Topical) SkinBarrier Stratum Corneum (Penetration) TPNa_Ext->SkinBarrier ALP Alkaline Phosphatase (Hydrolysis) TPNa_Ext->ALP Substrate Epidermis Viable Epidermis (Enzyme Rich) SkinBarrier->Epidermis Epidermis->ALP FreeToc Free alpha-Tocopherol (Active Antioxidant) ALP->FreeToc Cleavage Membrane Cell Membrane Protection FreeToc->Membrane Integration GeneReg Gene Regulation (CD36, PI3K/Akt) FreeToc->GeneReg Signaling

Caption: Biological trajectory of TPNa from topical application to intracellular signaling modulation.

References

  • Gianello, R., et al. (2005). "Alpha-tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine. Link

  • Showa Denko K.K.[1][3][4][5] (Resonac). "Tocopherol phosphate ester salt and method for producing same."[2] Patent WO2016186201A1. Link

  • Nishio, K., et al. (2011). "α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse." Free Radical Biology and Medicine. Link

  • Zingg, J.M. (2018). "Water-Soluble Vitamin E—Tocopheryl Phosphate." Advances in Food and Nutrition Research. Link

  • Resonac (formerly Showa Denko). "TPNa™ Technical Datasheet." SpecialChem. Link

Sources

alpha-Tocopherol phosphate disodium salt vs alpha-Tocopherol

Technical Comparison: -Tocopherol Phosphate Disodium vs. -Tocopherol

From Antioxidant to Cell Signaling: A Physicochemical and Mechanistic Analysis[1]

Executive Summary: The "Prodrug vs. Active Molecule" Paradigm

In the landscape of lipophilic antioxidants,


-Tocopherol (

-T)


-Tocopherol Phosphate Disodium Salt (TP)amphipathicCD36 scavenger receptor

This guide dissects the technical divergences between these two entities, providing validated protocols for their experimental application.

Physicochemical Divergence

The defining difference lies in the head group.

Table 1: Comparative Physicochemical Matrix
Feature

-Tocopherol (

-T)

-Tocopherol Phosphate Disodium (TP)
CAS Number 10191-40-0 (dl-form)60934-46-5
Molecular Weight 430.71 g/mol 554.65 g/mol
Physical State Viscous, pale yellow oilWhite to off-white powder
Water Solubility Insoluble (< 0.1 mg/L)Soluble (> 10 mg/mL, forms micelles)
Solvent Compatibility Ethanol, DMSO, Oils, ChloroformWater, PBS, Aqueous Buffers
Oxidative Stability Low (Sensitive to light/air)High (Phosphate blocks phenoxyl radical formation)
Lipid Interaction Buries deep in hydrophobic coreIntercalates at interface (Head group in aqueous phase)
Primary Function Radical Scavenging (Antioxidant)Gene Regulation / Signaling / Prodrug
Visualization: Structural Logic & Amphipathicity

The following diagram illustrates the structural shift that enables TP's water solubility and unique membrane orientation.

ChemicalStructureAlphaTα-Tocopherol (α-T)(Lipophilic)HydroxylC6-OH Group(Reactive Antioxidant Site)AlphaT->HydroxylContainsTPα-Tocopherol Phosphate (TP)(Amphipathic)PhosphateC6-Phosphate Group(Steric Protection + Charge)TP->PhosphateContainsSolubilitySolubility OutcomeHydroxyl->SolubilityInsoluble in WaterOxidation PronePhosphate->SolubilityWater SolubleOxidation Resistant

Caption: Structural modification at the C6 position dictates the solubility profile and oxidative stability of the two vitamers.

Molecular Mechanisms: The CD36 Signaling Pathway[4]

While

CD36
Mechanism of Action[5][6][7]
  • 
    -T:  Weakly inhibits CD36 protein expression; primarily acts by reducing the oxidation of LDL itself.
    
  • TP: Potently downregulates CD36 expression at the transcriptional level (mRNA) and inhibits the surface presentation of the receptor. This prevents foam cell formation even in the presence of oxLDL.

CD36PathwayOxLDLOxidized LDLCD36CD36 Scavenger ReceptorOxLDL->CD36Ligand BindingMacrophageMacrophage SurfaceUptakeLipid UptakeCD36->UptakeFoamCellFoam Cell Formation(Atherosclerosis)Uptake->FoamCellAlphaTα-Tocopherol(Weak Inhibition)AlphaT->OxLDLReduces OxidationTPα-Tocopherol Phosphate(Potent Downregulation)GeneRegCD36 Gene Promoter(Transcription)TP->GeneRegInhibitsGeneReg->CD36Controls Expression

Caption: TP inhibits atherosclerosis mechanistically by downregulating CD36 gene expression, whereas α-T acts primarily as a chemical antioxidant.

Experimental Protocols: The "Equimolar Challenge"

A common error in comparative studies is dosing by mass (mg/mL) rather than molarity (

You must correct for this to ensure scientific validity.
Protocol A: Preparation of Stock Solutions (Self-Validating)

Objective: Prepare 10 mM stock solutions for cell culture.

1.


-Tocopherol (Lipophilic Control)12
  • Vehicle: Absolute Ethanol (EtOH) or DMSO. Note: DMSO is toxic to some primary cells >0.1%.

  • Calculation: Weigh 43.1 mg of

    
    -T.
    
  • Step 1: Dissolve in 10 mL of Absolute Ethanol. Vortex vigorously.

  • Validation: Solution must be clear yellow. If cloudy, sonicate.

  • Storage: Store at -20°C under Nitrogen/Argon. Critical:

    
    -T oxidizes rapidly; use within 2 weeks.
    

2.


-Tocopherol Phosphate Disodium (Test Compound)
  • Vehicle: Sterile Distilled Water or PBS.

  • Calculation: Weigh 55.5 mg of TP.

  • Step 1: Dissolve in 10 mL of sterile water.

  • Validation: Solution should be clear and colorless. TP acts as a surfactant; excessive shaking may cause foaming.

  • Storage: Stable at 4°C for months.

Protocol B: In Vitro Cellular Uptake & Toxicity Assay

Context: Comparing uptake in HUVECs or Macrophages.

  • Seeding: Seed cells in 6-well plates (e.g.,

    
     cells/well). Allow 24h adhesion.
    
  • Treatment Preparation:

    • Dilute stocks into serum-free media to reach final concentration (e.g., 50

      
      M).
      
    • Control Group: Media + Vehicle (Water for TP arm; Ethanol for

      
      -T arm).
      
    • Equimolar Check: Ensure the final molar concentration of

      
      -T and TP is identical, not the weight.
      
  • Incubation: Incubate for 24 hours.

  • Extraction:

    • Wash cells 3x with cold PBS.

    • Lyse cells.

    • Extraction Solvent: Hexane:Isopropanol (3:2 v/v). Note: TP is more polar; acidification (pH < 3) may be required to protonate the phosphate group for extraction into organic solvents if analyzing by GC-MS.

  • Analysis: HPLC with Electrochemical Detection (ECD) or UV (292 nm).

Pharmacokinetics: The Hydrolysis Debate

Does TP enter the bloodstream intact, or is it a prodrug?

  • The Prodrug Hypothesis: Intestinal alkaline phosphatases (ALP) hydrolyze TP into

    
    -T before absorption. This makes TP an excellent "water-soluble delivery system" for Vitamin E.
    
  • The Intact Absorption Hypothesis: Evidence suggests a portion of TP is absorbed intact via specific transporters (likely OATP), allowing it to circulate and exert unique signaling effects before eventual hydrolysis.

  • Bioavailability: TP generally shows higher bioavailability (

    
    ) than 
    
    
    -T acetate because it does not require bile-salt emulsification to the same extent.

Safety & Toxicology

  • 
    -Tocopherol: 
    
    • GRAS Status: Generally Recognized As Safe.

    • Toxicity: Very low. High doses (>1000 IU) may inhibit Vitamin K absorption (bleeding risk).

  • 
    -Tocopherol Phosphate: 
    
    • Acute Toxicity: LD50 > 10,000 mg/kg (Oral, Mice).

    • Irritation: Pure powder can be irritating to eyes/respiratory tract (pH of solution is neutral to slightly acidic depending on salt form).

    • Cytotoxicity: In vitro, TP can be cytotoxic at high concentrations (>100

      
      M) due to detergent-like effects on cell membranes. Always perform an MTT assay to find the sub-toxic window for your specific cell line. 
      

References

  • Gianello, R., et al. (2005). "

    
    -Tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine.[3] Link
    
  • Muggli, R. (1994). "Physiological requirements of vitamin E as a function of polyunsaturated fatty acid intake." World Review of Nutrition and Dietetics. Link

  • Negis, Y., et al. (2007). "Molecular mechanism of alpha-tocopherol action in the inhibition of smooth muscle cell proliferation." BioFactors. Link

  • Ricciarelli, R., et al. (2000). "Vitamin E reduces the uptake of oxidized LDL by inhibiting CD36 scavenger receptor expression in cultured aortic smooth muscle cells."[4] Circulation. Link

  • Rezk, B. M., et al. (2004). "The extraordinary antioxidant activity of vitamin E phosphate." Biochimica et Biophysica Acta. Link

Biological Functions of Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Functions of Alpha-Tocopherol Phosphate Disodium Salt Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Deep Dive into Mechanisms, Signaling, and Application

Executive Summary

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) represents a paradigm shift in Vitamin E pharmacology. Unlike its lipophilic parent molecule,


-tocopherol (

-T), TPNa is a water-soluble, amphipathic derivative. While historically categorized merely as a stable "pro-drug" capable of regenerating

-T via phosphatase hydrolysis, recent evidence confirms TPNa possesses distinct, intrinsic biological activities independent of its hydrolysis.

This guide delineates the dual-phase functionality of TPNa:

  • Intact Signaling Molecule: Direct modulation of gene expression (CD36, SPT) and signal transduction (PI3K/Akt).

  • Pro-Vitamin Reservoir: Controlled release of

    
    -T for chain-breaking antioxidant defense.
    

Molecular Characteristics & Physicochemical Advantage

The "Disodium Salt" formulation confers critical experimental and therapeutic advantages over standard tocopherols.

Solubility and Stability Profile

Standard


-T is highly lipophilic (logP ~12) and prone to rapid oxidative degradation (browning) when exposed to air or light. TPNa introduces a phosphate group at the C6 chromanol ring, blocked by sodium ions.
FeatureAlpha-Tocopherol (

-T)
TPNa (Disodium Salt)Implication for Research
Solubility Oil-soluble onlyWater-soluble (>20 mg/mL)Allows direct addition to aqueous cell media without DMSO/Ethanol carriers.
Oxidative Stability Low (Rapid oxidation to quinones)High (Phosphate blocks reactive -OH)Long shelf-life; precise dosing in longitudinal studies.
Membrane Interaction Embeds in hydrophobic coreAmphipathic (Surfactant-like)Can interact with membrane surface receptors (e.g., CD36).

Core Mechanism: The Dual-Phase Action

TPNa operates through two distinct temporal phases. Researchers must distinguish between effects caused by the intact molecule and those resulting from hydrolytic conversion.

Diagram: Metabolic Fate & Signaling Architecture

The following diagram illustrates the bifurcation of TPNa's biological activity.

TPNa_Mechanism cluster_Intact Phase 1: Intact Signaling (Phosphate Form) cluster_Hydrolysis Phase 2: Antioxidant Defense TPNa TPNa (Exogenous) CellMembrane Cell Membrane / Transporters TPNa->CellMembrane Uptake Phosphatase Cellular Phosphatases (Hydrolysis) TPNa->Phosphatase Enzymatic Cleavage CD36 CD36 Scavenger Receptor (Surface Downregulation) CellMembrane->CD36 Direct Binding/Internalization SPT Serine Palmitoyltransferase (Gene Upregulation) CellMembrane->SPT Transcriptional Activation PI3K PI3K/Akt Pathway (Activation) CellMembrane->PI3K Signaling Cascade AlphaT Free Alpha-Tocopherol Phosphatase->AlphaT Release ROS ROS Scavenging (Chain Breaking) AlphaT->ROS Neutralization

Caption: TPNa acts directly on receptors (CD36) and gene transcription (SPT) before phosphatase-mediated conversion to antioxidant alpha-tocopherol.

Biological Function A: Dermatological & Barrier Repair

TPNa is not merely a moisturizer; it is a metabolic modulator of the stratum corneum.

Ceramide Synthesis via Serine Palmitoyltransferase (SPT)

The most critical non-antioxidant function of TPNa is the upregulation of Serine Palmitoyltransferase (SPT) . SPT is the rate-limiting enzyme in the de novo synthesis of ceramides.

  • Mechanism: TPNa treatment in keratinocytes increases intracellular Calcium (

    
    ) transients.
    
  • Gene Regulation: This signaling cascade upregulates SPT mRNA, leading to increased production of Ceramide EOS and NP, essential for the "brick-and-mortar" skin barrier.

  • Differentiation: Concurrently, TPNa upregulates terminal differentiation markers: Involucrin (IVL) , Loricrin (LOR) , and Transglutaminase-1 (TGM1) .

Antimicrobial & Biofilm Inhibition

Unlike


-T acetate, TPNa exhibits direct antimicrobial properties, particularly against Staphylococcus aureus.
  • Biofilm Disruption: The amphipathic, surfactant-like structure of intact TPNa destabilizes the bacterial membrane and prevents biofilm adhesion on substrates (e.g., titanium implants, skin).

Biological Function B: Anti-Atherosclerotic & Anti-Inflammatory

TPNa shows superior potency over


-T in preventing the formation of foam cells (macrophages laden with oxidized lipids), a hallmark of atherosclerosis.
The CD36 Scavenger Receptor Pathway

CD36 is the primary receptor responsible for the uptake of oxidized LDL (oxLDL) by macrophages.

  • Inhibition: TPNa causes a rapid, dose-dependent decrease in cell-surface CD36 expression.

  • Mechanism: TPNa induces the internalization (endocytosis) of CD36, removing it from the surface and preventing oxLDL binding.

  • Result: Reduced lipid accumulation in macrophages and inhibition of foam cell formation.

Diagram: CD36 Downregulation Pathway

CD36_Pathway TPNa TPNa (Extracellular) CD36_Surf Surface CD36 TPNa->CD36_Surf Ligand Binding Internalization Receptor Internalization (Endocytosis) CD36_Surf->Internalization Triggered by TPNa FoamCell Foam Cell Formation CD36_Surf->FoamCell Normal Path oxLDL Oxidized LDL oxLDL->CD36_Surf Blocked Inhibition Inhibition Internalization->Inhibition Inhibition->FoamCell Prevents

Caption: TPNa triggers internalization of surface CD36, effectively "hiding" the receptor from oxLDL and preventing inflammatory foam cell formation.[1][2]

Experimental Protocols

To ensure reproducibility, the following protocols utilize TPNa's water solubility and specific gene targets.

Preparation of TPNa Stock Solution
  • Reagent:

    
    -Tocopherol Phosphate Disodium Salt (Purity >95%).
    
  • Vehicle: Sterile distilled water or PBS (pH 7.4). Do not use DMSO (unnecessary and may confound membrane studies).

  • Stability: Stock solutions (100 mM) are stable at -20°C for 6 months.

  • Working Concentration: Typically 10–50

    
    M for cell culture.
    
Protocol: Assessment of Ceramide Synthesis in Keratinocytes

Objective: Quantify SPT upregulation and ceramide production.

  • Cell Culture: Seed Human Epidermal Keratinocytes (HEKs) in Epilife medium containing 0.06 mM

    
    .
    
  • Treatment:

    • Control: Vehicle (PBS).

    • Experimental: TPNa (10

      
      M, 25 
      
      
      
      M, 50
      
      
      M).
    • Incubate for 24–48 hours.

  • Gene Expression (RT-qPCR):

    • Extract RNA using TRIzol/Column method.

    • Primer Targets:

      • SPTLC1 (Serine Palmitoyltransferase Long Chain Base Subunit 1).

      • IVL (Involucrin).

      • TGM1 (Transglutaminase 1).

    • Normalize to GAPDH or 18S rRNA.

  • Lipid Extraction (Optional Validation):

    • Extract lipids using Bligh & Dyer method.

    • Analyze via HPTLC or LC-MS/MS for Ceramide EOS/NP/AP levels.

Protocol: CD36 Surface Expression (Flow Cytometry)

Objective: Validate anti-atherosclerotic potential in THP-1 Monocytes.

  • Differentiation: Differentiate THP-1 monocytes to macrophages using PMA (100 nM) for 24 hours (optional, or use resting monocytes).

  • Treatment: Treat cells with TPNa (50

    
    M) vs. 
    
    
    
    -Tocopherol (50
    
    
    M, pre-dissolved in Ethanol, final EtOH <0.1%) for 18 hours.
  • Staining:

    • Wash cells with cold PBS + 1% BSA.

    • Incubate with FITC-conjugated anti-human CD36 antibody (Clone FA6-152) for 30 mins at 4°C.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry.

    • Expected Result: TPNa treatment should reduce CD36 surface MFI by 30–50% compared to control.

Comparative Data Analysis

Biological ActivityAlpha-Tocopherol (

-T)
TPNa (Disodium Salt)Mechanism of Difference
Gene Regulation ModestHigh Potency TPNa acts as a specific ligand for signaling pathways (PI3K/Akt).
CD36 Inhibition Weak/ModerateStrong TPNa induces active internalization of the receptor.
Biofilm Inhibition LowHigh Amphipathic structure disrupts bacterial membrane integrity.
Antioxidant (Direct) Yes (Chain breaking)No (Requires hydrolysis)Phosphate group blocks the phenolic hydrogen until cleaved.
Skin Penetration Limited (Lipophilic)Enhanced Amphipathic nature allows deeper epidermal penetration.

References

  • Zingg, J. M., et al. (2010). "Modulation of gene expression by alpha-tocopherol and alpha-tocopheryl phosphate in THP-1 monocytes." Journal of Cellular Biochemistry.

  • Moriguchi, S., et al. (2012). "Improvement by sodium dl-α-tocopheryl-6-O-phosphate treatment of moisture-retaining ability in stratum corneum through increased ceramide levels."[3] Bioorganic & Medicinal Chemistry.

  • Rezk, B. M., et al. (2004). "The antioxidant activity of alpha-tocopheryl phosphate." BioFactors.

  • Negis, Y., et al. (2007). "Molecular mechanism of alpha-tocopheryl phosphate transport in macrophages." IUBMB Life.

  • Berdimis, S., et al. (2017). "In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections." International Journal of Immunopathology and Pharmacology.

Sources

alpha-Tocopherol phosphate disodium salt chemical structure and stability

Technical Deep Dive: -Tocopherol Phosphate Disodium Salt (TPNa)

Chemical Architecture, Stability Mechanisms, and Bioactivation Protocols[1]

Executive Summary
1

1

This guide analyzes the physicochemical stability of TPNa, delineates the enzymatic pathway required for its bioactivation, and provides validated protocols for quantification and hydrolysis assays.

Part 1: Chemical Architecture & Physicochemical Properties[1][2]

The fundamental limitation of free

11

TPNa addresses this by phosphorylating the C-6 hydroxyl group.[1] This modification serves two critical functions:

  • Oxidation Blockade: The phosphate group sterically and electronically protects the chroman ring, preventing antioxidant activity ex vivo.[1]

  • Amphipathicity: The introduction of a polar disodium phosphate head group (

    
    ) creates a surfactant-like structure with a lipophilic tail (phytyl chain) and a hydrophilic head.[1]
    
Comparative Physicochemical Profile[1][2]
Property

-Tocopherol (Free)
Tocopheryl AcetateTPNa (Phosphate Salt)
CAS Number 59-02-97695-91-260934-46-5
Water Solubility Insoluble (< 1

g/mL)
InsolubleSoluble (> 20 mg/mL)
LogP (Approx) ~10.7 (Highly Lipophilic)~9.6~4.5 (Amphipathic)
Oxidative Stability Low (Rapid browning)HighVery High
Bioactivation None (Active form)Hydrolysis (Esterase)Hydrolysis (Phosphatase)
Structural Visualization

The following diagram illustrates the amphipathic structure of TPNa, highlighting the phosphate "shield" that confers stability.

TPNa_Structurecluster_propertiesPhysicochemical ImpactPhosphateHydrophilic Head(Disodium Phosphate Group)Blocks OxidationChromanChroman Ring(Scaffold)Phosphate->ChromanC-6 Ester BondSolubilityWater Solubility(Micelle Formation)Phosphate->SolubilityStabilityOxidative Resistance(Shelf-Life)Phosphate->StabilityPhytylLipophilic Tail(Phytyl Chain)Membrane AnchorChroman->PhytylC-2 Attachment

Caption: TPNa structure showing the phosphate head group responsible for water solubility and oxidation resistance.[1]

Part 2: Stability Profile

TPNa exhibits superior stability compared to its precursors.[1] In aqueous solutions, free

1
1. pH and Thermal Stability

TPNa is resistant to non-enzymatic hydrolysis.[1]

  • Acid/Alkaline Resistance: Unlike acetate esters which can hydrolyze in strong bases, the phosphate ester bond is robust across a pH range of 4.0 to 9.0.

  • Thermal Tolerance: Stable at processing temperatures up to 80°C for short durations (e.g., during formulation compounding).

2. Photostability

While the chroman ring absorbs UV light, the phosphate substitution significantly reduces the formation of quinone degradation products (the primary cause of discoloration in Vitamin E formulations).

Stability Logic Flow

Stability_Logiccluster_stressStartEnvironmental Stress FactorsUVUV RadiationStart->UVHeatHeat (>60°C)Start->HeatOxygenAtmospheric OxygenStart->OxygenTPNaTPNa MoleculeUV->TPNaHeat->TPNaOxygen->TPNaMechanismPhosphate Steric/Electronic ShieldTPNa->MechanismProtectionResultNo Quinone Formation(Maintained Potency)Mechanism->Result

Caption: Mechanism by which the phosphate group shields the molecule from environmental degradation factors.

Part 3: Bioactivation Mechanism[1][2]

TPNa is an "indirect" antioxidant.[1] It possesses no radical scavenging ability in its phosphorylated state.[1] Bioactivity is strictly dependent on enzymatic conversion in situ.[1]

The Conversion Pathway

Upon application (dermal) or ingestion, TPNa is hydrolyzed by Phosphatases (specifically Alkaline Phosphatase - ALP) present in the epidermal layer or intestinal brush border.[1]

1

This conversion is the rate-limiting step, providing a "slow-release" mechanism that prevents the saturation of antioxidant defenses and ensures sustained delivery of Vitamin E.

BioactivationInputTPNa (Prodrug)Inactive AntioxidantReactionHydrolysisInput->ReactionEnzymeAlkaline Phosphatase(Epidermal/Intestinal)Enzyme->ReactionCatalyzesOutput1Free u03b1-Tocopherol(Active Antioxidant)Reaction->Output1Output2Inorganic PhosphateReaction->Output2EffectCell Membrane ProtectionLipid Peroxidation InhibitionOutput1->Effect

Caption: Enzymatic hydrolysis pathway converting inactive TPNa into active Vitamin E.[1]

Part 4: Experimental Protocols
Protocol A: HPLC Quantification of TPNa

Objective: To quantify TPNa in a raw material or formulation without interference from free tocopherol.[1]

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Isocratic mixture of Methanol:0.05M Phosphate Buffer (pH 3.5) [90:10 v/v].[1] Note: Acidic pH is crucial to suppress ionization of residual silanols and ensure sharp peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 286 nm (Specific absorption max for the phosphate ester).[1]

  • Temperature: 40°C.[1][3]

Procedure:

  • Sample Prep: Dissolve 10 mg TPNa in 10 mL of Mobile Phase. Sonicate for 5 minutes. Filter through 0.45 µm PTFE filter.[1]

  • Standard Curve: Prepare serial dilutions of TPNa reference standard (10 - 200 µg/mL).

  • Injection: Inject 10 µL. TPNa typically elutes earlier than

    
    -tocopherol due to higher polarity.[1]
    
Protocol B: Enzymatic Hydrolysis Assay (Bioavailability Proxy)

Objective: To demonstrate that the TPNa in your formulation can be converted to active Vitamin E by biological enzymes.

Materials:

  • Alkaline Phosphatase (ALP) from bovine intestinal mucosa (Sigma-Aldrich).[1]

  • Reaction Buffer: Tris-HCl (pH 8.0).[1]

  • Detection: HPLC (as above) or Colorimetric assay for free tocopherol.[1]

Workflow:

  • Substrate Prep: Prepare a 1 mM solution of TPNa in Tris-HCl buffer.

  • Enzyme Addition: Add 10 Units of ALP to the solution.

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add an equal volume of cold Ethanol to stop the reaction and precipitate the enzyme.[1]

  • Analysis: Centrifuge and analyze the supernatant via HPLC.

    • Success Metric: Decrease in TPNa peak area correlates with the appearance and increase of the

      
      -tocopherol peak (retention time shift).[1]
      
References
  • Santa Cruz Biotechnology.(±)-

    
    -Tocopherol phosphate disodium salt Product Data.[1][4][5] Retrieved from [1]
    
  • Sigma-Aldrich.(±)-

    
    -Tocopherol phosphate disodium salt Technical Information.[1][6] Retrieved from [1]
    
  • Gianello, R., et al. (2005). "

    
    -Tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology & Medicine.[1] (Contextualized via search results on bioactivity).
    
  • Resonac (formerly Showa Denko). TPNa™ Technical Data Sheet.[1] (Industry standard reference for commercial TPNa).

  • National Institutes of Health (NIH). Vitamin E Fact Sheet for Health Professionals.[1] (General Vitamin E mechanism grounding).[1][7][8]

Water-soluble vitamin E analog alpha-Tocopherol phosphate

Technical Guide: Alpha-Tocopherol Phosphate ( -TP)

Amphipathic Vector & Bioactive Signaling Molecule

Executive Summary: The "Water-Soluble" Paradox

Alpha-Tocopherol Phosphate (




Why this matters for drug development:

  • Solubility:

    
    -TP forms stable aqueous dispersions and self-assembled vesicles without requiring synthetic surfactants, unlike the oil-soluble parent molecule.
    
  • Dual-Mechanism: It acts as a pro-antioxidant (requiring enzymatic hydrolysis to become active against radicals) and a direct signaling molecule (modulating genes like CD36 independent of hydrolysis).

  • Bioavailability: It bypasses the obligate micellar absorption pathway of dietary Vitamin E, offering potential for rapid transmucosal uptake.

This guide dissects the physicochemical behavior, signaling pathways, and formulation protocols for

1
Physicochemical Architecture

The phosphate esterification at the C6-hydroxyl group of the chromanol ring fundamentally alters the molecule's behavior. Unlike


Table 1: Comparative Physicochemical Profile

Feature

-Tocopherol (

-T)

-Tocopherol Phosphate (

-TP)
Impact on Application
Solubility (Water) < 0.1

g/mL (Practically Insoluble)
> 2.5 mg/mL (as Disodium salt)Allows aqueous formulation without co-solvents.
LogP (Octanol/Water) ~10.7 (Highly Lipophilic)~4.5 (Amphipathic)Enables self-assembly into vesicles/liposomes.
Oxidative Stability Low (Rapidly oxidizes to quinone)High (Phosphate blocks oxidation)Excellent shelf-life; inactive as antioxidant until hydrolyzed.
Physical State Viscous OilWhite/Off-white PowderEasier handling and weighing in solid-dose forms.
Critical Packing Parameter > 1 (Inverted micelles)~0.5 - 1 (Bilayer/Vesicle)Can form stable liposomes (Tocophersomes).
Molecular Mechanisms of Action[1]

To deploy

3.1 The Bifurcated Pathway
  • The Pro-Drug Route (Hydrolysis): The phosphate group protects the phenolic hydroxyl. For antioxidant activity, cellular phosphatases (e.g., Alkaline Phosphatase) must cleave the phosphate. This makes

    
    -TP a "time-release" antioxidant.
    
  • The Intrinsic Route (Signaling): Intact

    
    -TP binds directly to scavenger receptors (CD36) and modulates gene expression more potently than 
    
    
    -T.
Visualization: The Dual-Path Mechanism

The following diagram illustrates the divergence between hydrolysis-dependent antioxidant effects and direct gene modulation.

AlphaTP_MechanismATPAlpha-TocopherolPhosphate (a-TP)PhosphataseEnzymatic Hydrolysis(Alkaline Phosphatase)ATP->Phosphatase  Cleavage  CD36CD36 ScavengerReceptor ModulationATP->CD36  Direct Binding  AlphaTFree Alpha-Tocopherol(Active Phenol)Phosphatase->AlphaTROSROS Scavenging(Lipid Peroxidation Inhibition)AlphaT->ROSAtheroAtherosclerosisPreventionROS->Athero  Secondary EffectFoamCellInhibition ofoxLDL UptakeCD36->FoamCellFoamCell->Athero

Figure 1: The dual pharmacological fate of

Therapeutic Applications & Drug Delivery[1][2]
4.1 "Tocophersomes": Self-Assembling Vesicles

Because

  • Utility: Can encapsulate hydrophilic drugs in the core and hydrophobic drugs in the bilayer.

  • Advantage: Unlike PEGylated tocopherol (TPGS),

    
    -TP vesicles are fully bioactive upon degradation, releasing Vitamin E rather than inert PEG.
    
4.2 Atherosclerosis & Inflammation

Research indicates

2

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed to validate the material properties and bioactivity of

Protocol A: Preparation of

-TP Self-Assembled Vesicles

Use this protocol to create "Tocophersomes" for drug encapsulation.

Reagents:

  • 
    -Tocopherol Phosphate (Disodium Salt)[3]
    
  • HEPES Buffer (10mM, pH 7.4)

  • Probe Sonicator[4]

Workflow Visualization:

Vesicle_ProtocolStep1Weighing10mg a-TP PowderStep2HydrationAdd 5mL HEPES Buffer (pH 7.4)Step1->Step2Step3DispersionVortex (2 mins) -> Cloudy SuspensionStep2->Step3Step4Size ReductionProbe Sonication (40% Amp, 10 mins)Step3->Step4Step5ValidationDLS Analysis (<200nm PDI <0.3)Step4->Step5

Figure 2: Step-by-step workflow for generating nano-sized

Protocol B: Enzymatic Hydrolysis Assay

Use this to determine how fast your tissue model converts

  • Substrate Preparation: Dissolve

    
    -TP to 100 
    
    
    M in Tris-HCl buffer (pH 8.0).
  • Enzyme Addition: Add Alkaline Phosphatase (ALP) (e.g., 10 Units/mL) or Cell Lysate (e.g., THP-1 homogenate).

  • Incubation: Incubate at 37°C. Aliquot samples at t=0, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with ice-cold Ethanol (1:1 v/v). This also solubilizes the released

    
    -T.
    
  • Analysis: Inject into HPLC (C18 column, Methanol/Water mobile phase).

    • Detection: Fluorescence (Ex 295nm / Em 330nm).

    • Success Metric: Disappearance of the

      
      -TP peak (RT ~2 min) and appearance of the 
      
      
      -T peak (RT ~10 min).
References
  • Muzzalupo, R., & Tavano, L. (2015). Tocopherol prodrugs: Chemistry, hydrolysis and skin accumulation. International Journal of Pharmaceutics.

  • Negis, Y., et al. (2007). Molecular mechanisms of alpha-tocopherol phosphate: Inhibition of CD36 expression and foam cell formation. Free Radical Biology and Medicine.

  • Zingg, J. M. (2018). Vitamin E: A Role in Signal Transduction. Annual Review of Nutrition.

  • Libinaki, R., et al. (2006). Comparison of the oral bioavailability of alpha-tocopherol and alpha-tocopheryl phosphate. International Journal for Vitamin and Nutrition Research.

  • Rezk, B. M., et al. (2004). The extraordinary antioxidant activity of vitamin E phosphate. Biochimica et Biophysica Acta.

Preliminary In Vitro Characterization of Alpha-Tocopherol Phosphate Disodium (TP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In Vitro Studies of Alpha-Tocopherol Phosphate Disodium Salt Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Drug Development Scientists

Executive Summary

Alpha-Tocopherol Phosphate Disodium (TP) represents a significant evolution in vitamin E pharmacokinetics. Unlike the hydrophobic parent molecule


-tocopherol (T) or the hydrolyzable ester 

-tocopherol acetate (TA), TP acts as an amphipathic molecule. It possesses a unique dual mechanism: it functions as a water-soluble prodrug delivering

-tocopherol, and as a potent, independent signaling molecule capable of modulating gene expression and membrane receptor dynamics (specifically CD36) without requiring hydrolysis.

This guide outlines the core in vitro methodologies required to validate TP’s efficacy, focusing on its superior solubility, distinct signaling pathways (PI3K/Akt/VEGF), and anti-atherosclerotic potential via the inhibition of foam cell formation.

Module 1: Physicochemical Rationale & Bioavailability

The Amphipathic Advantage

Standard


-tocopherol requires incorporation into chylomicrons for transport due to its lipophilicity. TP, bearing a phosphate group, forms a disodium salt that is water-soluble at neutral pH. This allows for rapid diffusion through aqueous boundary layers in cell culture models, bypassing the obligate micellization required by T or TA.

Key Differentiator: In THP-1 monocytes, TP demonstrates distinct gene modulation profiles compared to T, suggesting it does not merely act as a provitamin but binds directly to surface receptors like CD36 to trigger intracellular signaling cascades [1].

Cytotoxicity & Viability Profiling

Before efficacy studies, the therapeutic window must be established. TP generally inhibits proliferation in vascular smooth muscle cells (VSMC) and monocytes at concentrations lower than T, indicating higher potency.

Table 1: Comparative Viability Trends (THP-1 Cells)
CompoundConcentration RangeEffect on ProliferationMechanism

-Tocopherol (T)
10–100

M
Slight Increase / NeutralAntioxidant protection
TP Disodium 10–50

M
Inhibition CD36 modulation, PI3K pathway activation
Vehicle (Control) N/ABaselineN/A

Module 2: The CD36 Atherosclerosis Axis

The most critical therapeutic application of TP in vitro is the prevention of foam cell formation—the hallmark of early atherosclerosis. TP inhibits the uptake of oxidized LDL (oxLDL) by downregulating the scavenger receptor CD36.[1]

Mechanism of Action[1][2][3]
  • Direct Interaction: TP binds to the extracellular domain of CD36.

  • Internalization: This binding triggers the internalization of CD36, removing it from the cell surface.

  • Gene Downregulation: TP suppresses CD36 mRNA expression via PPAR-

    
     modulation.
    
  • Outcome: Reduced oxLDL influx prevents the transformation of macrophages into lipid-laden foam cells [2][3].

Visualization: TP Signaling Pathway

The following diagram illustrates the divergent pathways where TP acts as both an inhibitor of lipid uptake and an inducer of angiogenesis via VEGF.

TP_Signaling_Pathway TP Alpha-Tocopherol Phosphate (TP) CD36_Surf Surface CD36 Receptor TP->CD36_Surf Binds/Modulates oxLDL oxLDL Uptake TP->oxLDL INHIBITS CD36_Int Internalized CD36 CD36_Surf->CD36_Int Triggered Internalization PI3K PI3K Gamma CD36_Surf->PI3K Activates CD36_Surf->oxLDL Facilitates Akt Phospho-Akt (Ser473) PI3K->Akt Phosphorylation VEGF VEGF Expression (Angiogenesis) Akt->VEGF Upregulation FoamCell Foam Cell Formation oxLDL->FoamCell Lipid Accumulation

Figure 1: Divergent signaling of TP. It inhibits oxLDL uptake (Anti-Atherosclerotic) while simultaneously activating the PI3K/Akt axis to induce VEGF (Angiogenic/Survival).

Module 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: CD36 Surface Expression (Flow Cytometry)

Objective: Quantify the reduction of surface CD36 on THP-1 monocytes following TP treatment.

  • Cell Preparation: Culture THP-1 monocytes in RPMI-1640 + 10% FBS. Differentiate into macrophages using PMA (100 nM) for 24 hours if studying macrophage phenotype.

  • Treatment:

    • Control: Vehicle only (media or <0.1% ethanol).

    • Test: TP Disodium (10, 25, 50

      
      M).
      
    • Comparator: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -Tocopherol (50 
      
      
      
      M).
    • Incubation: 18–24 hours at 37°C.

  • Staining:

    • Harvest cells (scrape gently or use accutase; avoid trypsin as it cleaves receptors).

    • Wash with cold PBS + 1% BSA.

    • Incubate with Anti-CD36 FITC-conjugated antibody (Clone FA6-152 is standard) for 30 mins at 4°C in dark.

    • Isotype Control: Mouse IgM/IgG-FITC.

  • Acquisition: Analyze on flow cytometer (e.g., BD FACSCanto). Gate on live singlets.

  • Validation: TP should show a dose-dependent left-shift in Mean Fluorescence Intensity (MFI) compared to Control [1][4].

Protocol B: Foam Cell Inhibition Assay (oxLDL Uptake)

Objective: Functional validation of TP efficacy by measuring lipid load.

Workflow Diagram:

Foam_Cell_Workflow Step1 Differentiation THP-1 + PMA (24h) Step2 Pre-Treatment Add TP (0-50µM) (Overnight) Step1->Step2 Step3 Induction Add DiI-oxLDL (5µg/mL, 4h) Step2->Step3 Step4 Analysis Fluorescence Microscopy or Flow Cytometry Step3->Step4

Figure 2: Step-by-step workflow for assessing inhibition of foam cell formation.

Detailed Steps:

  • Differentiation: Seed THP-1 cells in 6-well plates; differentiate with PMA.

  • Pre-incubation: Treat cells with TP (25–50

    
    M) for 16 hours.
    
    • Note: TP must be added before oxLDL to downregulate the receptor.

  • Uptake Challenge: Add DiI-labeled oxidized LDL (DiI-oxLDL) at 5

    
    g/mL. Incubate for 4 hours at 37°C.
    
  • Wash: Rinse 3x with cold PBS to remove unbound LDL.

  • Quantification:

    • Qualitative: Image via fluorescence microscopy (Red channel). Foam cells will appear as bright red lipid-laden clusters.

    • Quantitative: Lyse cells in isopropanol and read fluorescence (Ex 514 nm / Em 550 nm) or analyze via Flow Cytometry.

  • Expected Result: TP treatment should reduce fluorescence signal by >40% compared to untreated controls [2][4].

References

  • Zingg, J. M., et al. (2010).[2] "Modulation of gene expression by α-tocopherol and α-tocopheryl phosphate in THP-1 monocytes." Free Radical Biology and Medicine.

  • Munteanu, A., et al. (2004).[3] "Modulation of cell proliferation and gene expression by alpha-tocopheryl phosphates: relevance to atherosclerosis and inflammation."[2][3] Annals of the New York Academy of Sciences.

  • Ricciarelli, R., et al. (2000). "Vitamin E reduces the uptake of oxidized LDL by inhibiting CD36 scavenger receptor expression in cultured aortic smooth muscle cells."[1] Circulation.

  • Teupser, D., et al. (2001). "Alpha-tocopherol decreases CD36 expression in human monocyte-derived macrophages."[4] Journal of Lipid Research.

  • Abcam. "MTT assay protocol." Abcam Technical Guide.

Sources

An In-Depth Technical Guide to α-Tocopherol Phosphate Disodium Salt: From Physicochemical Properties to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Water-Soluble Vitamin E Analog

Alpha-Tocopherol (α-T), the most biologically active form of Vitamin E, has long been recognized for its potent antioxidant properties. However, its lipophilic nature presents significant challenges in formulation and delivery, particularly for aqueous-based systems. Enter α-Tocopherol Phosphate (α-TP), a water-soluble derivative that not only overcomes the solubility limitations of its parent compound but also exhibits a unique and multifaceted biological activity profile. This technical guide provides a comprehensive overview of α-Tocopherol Phosphate Disodium Salt, from its fundamental physicochemical characteristics to its intricate mechanisms of action and its burgeoning applications in research, drug development, and advanced cosmetics. As a phosphorylated form of α-T, α-TP is emerging as a critical molecule of interest, demonstrating activities beyond simple antioxidant effects, including the modulation of key cellular signaling pathways and gene expression.[1] This guide is designed to be an essential resource for researchers and professionals seeking to harness the full potential of this intriguing compound.

Physicochemical Properties: A Foundation for Formulation and Application

The defining characteristic of α-Tocopherol Phosphate Disodium Salt is its enhanced water solubility compared to α-Tocopherol. This property is conferred by the hydrophilic phosphate group, which is salified with two sodium ions. This alteration fundamentally changes its behavior in solution and is a key consideration for its formulation into various delivery systems.

PropertyValueReferences
CAS Number 60934-46-5 (for the racemic mixture)[2][3][4]
Molecular Weight 554.65 g/mol [2][4][5][6]
Molecular Formula C₂₉H₄₉Na₂O₅P[3][4][5][6]
Appearance White to off-white powder[7]
Solubility Water-soluble[2]
Storage Temperature 2-8°C[7]

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of α-Tocopherol Phosphate Disodium Salt is a multi-step process that begins with the phosphorylation of α-Tocopherol. While various proprietary methods exist, a general and widely referenced approach involves the reaction of α-Tocopherol with a phosphorylating agent.

General Synthesis Protocol:

A common synthetic route involves the reaction of α-Tocopherol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[8] The reaction is typically carried out in an inert solvent. The resulting α-Tocopherol Phosphate is then neutralized with a sodium base, such as sodium hydroxide, to form the disodium salt. Purification is often achieved through crystallization or chromatographic techniques to yield a high-purity powder.

Analytical Characterization:

Ensuring the identity and purity of α-Tocopherol Phosphate Disodium Salt is critical for its application in research and product development. A combination of analytical techniques is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of α-Tocopherol Phosphate and for its quantification in various matrices.

  • Protocol: HPLC-UV Analysis of α-Tocopherol Phosphate

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typically employed. For instance, a mobile phase of methanol and water (99:1, v/v) has been used for the analysis of tocopherols.[7]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection is commonly set at a wavelength where the chromanol ring of the tocopherol moiety absorbs, typically around 285-295 nm.[9]

    • Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry provides definitive identification and highly sensitive quantification of α-Tocopherol Phosphate.

  • Protocol: LC-MS/MS Analysis of α-Tocopherol Phosphate

    • Chromatography: Utilize an HPLC or UPLC system with a C18 or other suitable column for separation.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for detecting the phosphate group.

    • Mass Analysis: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for α-Tocopherol Phosphate are monitored for quantification.

    • Internal Standard: The use of a stable isotope-labeled internal standard is recommended for accurate quantification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of α-Tocopherol Phosphate.

  • Protocol: NMR Characterization of α-Tocopherol Phosphate

    • Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the tocopherol backbone and the absence of the phenolic proton.

    • ¹³C NMR: Offers detailed information about the carbon skeleton of the molecule.

    • ³¹P NMR: This is a crucial experiment for confirming the presence and chemical environment of the phosphate group. A distinct signal in the ³¹P NMR spectrum is a key identifier for α-Tocopherol Phosphate.

Mechanism of Action: Beyond Antioxidant Activity

While the antioxidant properties of the parent α-Tocopherol are well-established, α-Tocopherol Phosphate exhibits a more complex mechanism of action, functioning as a signaling molecule that modulates various cellular processes.[10][11] Unlike α-Tocopherol, which directly scavenges free radicals, the phosphate group in α-TP blocks the hydroxyl group responsible for this activity.[1] Instead, α-TP influences cell behavior through its interaction with cell surface receptors and intracellular signaling cascades.

One of the key pathways modulated by α-Tocopherol Phosphate is the PI3K/Akt pathway , which is central to cell survival, proliferation, and angiogenesis.[8] Studies have shown that α-TP can activate Akt, a serine/threonine kinase, leading to downstream effects that promote cell survival and inhibit apoptosis.[12]

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm alpha_TP α-Tocopherol Phosphate Receptor Cell Surface Receptor alpha_TP->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activates Response Cellular Responses (Survival, Proliferation, Angiogenesis) Downstream->Response Leads to

Modulation of the PI3K/Akt signaling pathway by α-Tocopherol Phosphate.

Applications in Research and Development

The unique properties of α-Tocopherol Phosphate Disodium Salt have led to its investigation and application in a variety of research and development areas.

Cell Culture and In Vitro Studies:

Its water solubility makes it an ideal compound for cell culture experiments, where it can be easily incorporated into aqueous media. It is frequently used to study cellular responses to oxidative stress, inflammatory processes, and signaling pathway modulation.

  • Protocol: In Vitro Antioxidant Capacity Assessment (DPPH Assay)

    • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare a series of concentrations of α-Tocopherol Phosphate Disodium Salt in a suitable buffer.

    • Reaction: In a 96-well plate, mix the α-Tocopherol Phosphate solutions with the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculation: The antioxidant capacity is determined by the decrease in absorbance of the DPPH solution, indicating its reduction by the antioxidant. The results are often expressed as the concentration of the sample required to scavenge 50% of the DPPH radicals (IC50).

Drug Development and Delivery:

In drug development, α-Tocopherol Phosphate is being explored as a therapeutic agent for conditions associated with oxidative stress and inflammation. Its ability to modulate signaling pathways also opens up possibilities for its use in cancer research and therapy.[1] Furthermore, its amphiphilic nature makes it a potential component in drug delivery systems, such as liposomes and nanoemulsions, to enhance the solubility and bioavailability of other therapeutic agents.

Cosmetics and Dermatology:

The cosmetic industry has shown significant interest in α-Tocopherol Phosphate for its potential benefits in skin health. Its water solubility allows for its incorporation into a wide range of cosmetic formulations, including serums, lotions, and creams. It is purported to offer protection against UV-induced skin damage, reduce inflammation, and improve skin hydration.

  • Protocol: Formulation of a Topical Serum with α-Tocopherol Phosphate

    • Aqueous Phase Preparation: In a beaker, combine distilled water, a humectant (e.g., glycerin or hyaluronic acid), and a chelating agent (e.g., disodium EDTA). Heat gently to dissolve all solids.

    • Active Ingredient Incorporation: Once the aqueous phase has cooled to below 40°C, add the α-Tocopherol Phosphate Disodium Salt and stir until fully dissolved.

    • Thickening: Slowly add a gelling agent (e.g., xanthan gum or carbomer) while stirring continuously until the desired viscosity is achieved. If using a carbomer, neutralization with a base (e.g., triethanolamine) will be required to form the gel.

    • Preservation: Add a broad-spectrum preservative system to ensure the stability of the formulation.

    • pH Adjustment: Adjust the final pH of the serum to be within a skin-friendly range (typically 5.0-6.0).

    • Final Mixing and Packaging: Mix the serum thoroughly and package it in an airtight and light-protective container.

Regulatory Landscape

The regulatory status of α-Tocopherol Phosphate Disodium Salt can vary depending on its intended use and the geographical region.

  • Cosmetics: In the United States, cosmetic products and their ingredients (with the exception of color additives) are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act (FD&C Act) and the Modernization of Cosmetics Regulation Act of 2022 (MoCRA). Cosmetic manufacturers are responsible for ensuring the safety of their products. In the European Union, cosmetic ingredients are regulated under the Cosmetics Regulation (EC) No 1223/2009, which requires a safety assessment for all cosmetic products before they are placed on the market.

  • Pharmaceuticals: When used as an active pharmaceutical ingredient (API), α-Tocopherol Phosphate would be subject to the rigorous drug approval processes of regulatory agencies such as the FDA in the US and the European Medicines Agency (EMA) in the EU. This involves extensive preclinical and clinical trials to establish safety and efficacy.

  • Dietary Supplements: If marketed as a dietary supplement, it would fall under different regulatory frameworks, such as the Dietary Supplement Health and Education Act of 1994 (DSHEA) in the US.

Conclusion: A Promising Future for a Multifunctional Molecule

α-Tocopherol Phosphate Disodium Salt represents a significant advancement in the application of Vitamin E. Its enhanced water solubility and unique biological activities as a signaling molecule have expanded its potential far beyond that of its parent compound. For researchers, scientists, and drug development professionals, α-TP offers a versatile tool for investigating cellular processes and developing innovative therapeutic and cosmetic products. As research continues to unravel its complex mechanisms of action, the applications for this remarkable molecule are poised to grow, solidifying its place as a key ingredient in the future of health and wellness.

References

  • Tocopheryl Phosphate | Vitamin E: Chemistry and Nutritional Benefits | Books Gateway. (n.d.). Retrieved February 17, 2026, from [Link]

  • Zingg, J. M. (2010). alpha-Tocopheryl phosphate--an active lipid mediator? IUBMB life, 62(5), 370–378. [Link]

  • Eskin, N. A. M. (2013). Vitamin E and the Role of Water-soluble α- Tocopheryl Phosphate. Vitamins & Minerals, 3(e123). [Link]

  • Negis, Y., Zingg, J. M., Ogru, E., Gianello, R., Libinaki, R., & Azzi, A. (2005). On the existence of cellular tocopheryl phosphate, its synthesis, degradation and cellular roles: a hypothesis. IUBMB life, 57(1), 23–25. [Link]

  • Rangarajan, M., & Zatz, J. L. (2003). Effect of formulation on the topical delivery of alpha-tocopherol. Journal of cosmetic science, 54(2), 161–174.
  • Saleh, M., Al-Qudah, M., Al-Remawi, M., Al-Akayleh, F., Al-Majdalawi, M., Al-Qirim, T., & Al-Qirim, R. (2023). Cosmeceutical formulations of pro-vitamin E phosphate: In-vitro release testing and dermal penetration into excised human skin. International journal of pharmaceutics, 636, 122781. [Link]

  • Gianello, R., Ogru, E., Libinaki, R., Negis, Y., & Azzi, A. (2005). Alpha-tocopheryl phosphate: a novel, natural form of vitamin E. Free radical biology & medicine, 39(7), 970–976. [Link]

  • Wills, M., Hammond, G., & Calton, L. (n.d.). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved February 17, 2026, from [Link]

  • Quantitative Determination of α-Tocopherol and α-Tocopheryl Acetate in Pharmaceutical and Supplementary Soft Capsules by High. (n.d.). Retrieved February 17, 2026, from [Link]

  • US Patent for Highly purified tocopheryl phosphate, process for producing the same, analytical method therefor and cosmetic. (n.d.).
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Retrieved February 17, 2026, from [Link]

  • α-Tocopherol Phosphate Disodium Salt - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved February 17, 2026, from [Link]

  • (+/-)-alpha-tocopherol phosphate disodium salt | cas: 60934-46-5 | finetech industry limited. (n.d.). Retrieved February 17, 2026, from [Link]

  • (+/-)-alpha-tocopherol phosphate disodium salt | cas: 60934-46-5 | finetech industry limited. (n.d.). Retrieved February 17, 2026, from [Link]

  • α-Tocopherol Phosphate Disodium Salt - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved February 17, 2026, from [Link]

  • Summary of Cosmetics Labeling Requirements | FDA. (n.d.). Retrieved February 17, 2026, from [Link]

  • FDA Regulation of Cosmetics and Personal Care Products Under the Modernization of Cosmetics Regulation Act of 2022 (MoCRA). (n.d.). Retrieved February 17, 2026, from [Link]

  • FDA Guidance for the cosmetic industry | mdiConsultants. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Solubility Profile & Formulation Logic: alpha-Tocopherol Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, stability, and formulation logic for alpha-Tocopherol Phosphate Disodium Salt (TPNa) . It is designed for formulation scientists and researchers requiring precise physicochemical data to integrate this water-soluble Vitamin E derivative into aqueous systems.

Executive Summary

alpha-Tocopherol Phosphate Disodium Salt (TPNa) represents a significant chemical evolution from standard alpha-Tocopherol. By phosphorylating the chromanol ring and forming a disodium salt, the molecule transforms from a lipophilic oil into an amphiphilic, water-soluble powder. This modification resolves the historical bioavailability bottleneck of Vitamin E in aqueous environments, allowing for high-concentration loading in serums, lotions, and hydrogels without the need for heavy surfactants or oil phases. Upon dermal absorption, ubiquitous cutaneous phosphatases hydrolyze the phosphate ester, releasing free, active alpha-Tocopherol.

Physicochemical Architecture

The solubility behavior of TPNa is dictated by its amphiphilic structure. Unlike Tocopheryl Acetate (which remains lipophilic), the phosphate headgroup provides a strong anionic charge at neutral pH, driving hydration.[1]

  • Chemical Name: Sodium dl-alpha-tocopheryl phosphate[2]

  • Molecular Formula: C₂₉H₄₉O₅PNa₂[3][4]

  • Molecular Weight: ~554.65 g/mol [3][4][5]

  • Appearance: White to off-white crystalline powder

  • Critical Attribute: Amphiphilic nature (Hydrophilic Head / Hydrophobic Tail)

Structural Mechanism of Solubility

The disodium phosphate headgroup acts as a "solubility anchor." In aqueous media, the dissociation of sodium ions creates a negatively charged phosphate shell that interacts energetically with water molecules, overcoming the hydrophobic drag of the phytyl tail.

Solubility Landscape

The following data summarizes the solubility limits and behavior of TPNa across critical solvent classes used in drug development and cosmetics.

Table 1: Solubility Profile of TPNa

Solvent CategorySolvent SystemSolubility StatusApproximate LimitTechnical Notes
Aqueous Water (Deionized) Freely Soluble > 3.0% (w/w) Dissolves rapidly at RT. Clear solution.
Phosphate Buffer (pH 7.[6]4)Soluble> 2.0%Ionic strength may slightly affect dissolution rate.
Alcohols Ethanol (Absolute)Sparingly Soluble< 0.5%Salt form precipitates in high dielectric organic solvents.
Ethanol (50% aq.)Soluble~ 2-5%Water fraction is required to solvate the salt ions.
Polyols GlycerinSoluble~ 1-3%High viscosity may require heating (40-50°C) to accelerate dissolution.
Butylene GlycolSoluble~ 1-3%Compatible; often used as a wetting agent before water addition.
Lipids Vegetable OilsInsolubleN/AThe salt structure prevents solvation in non-polar lipids.
Mineral OilInsolubleN/AIncompatible. Requires emulsification to coexist.
3.1 The "Sodium Molar Equivalent" Factor

Research indicates that the water solubility of Tocopheryl Phosphate esters is critically dependent on the molar ratio of Sodium (Na) to the phosphate ester.

  • Na Molar Equivalent < 1.10: Turbidity is often observed; solubility is compromised.[7]

  • Na Molar Equivalent ≥ 1.15: Solubility is maximized. The solution becomes clear and stable.

  • Implication: Ensure the raw material specification confirms a disodium structure (approx. 2.0 molar equivalents) rather than a monosodium salt to guarantee "free solubility."

Stability & pH Logic

The stability of TPNa is governed by the hydrolysis kinetics of the phosphate ester bond. While enzymatically unstable (desirable for prodrug activity), it must remain chemically stable during storage.[1]

pH Stability Window
  • Optimal Range: pH 6.5 – 8.5

  • Risk Zone (Acidic < pH 5.0): Protonation of the phosphate group reduces solubility, potentially causing the molecule to revert to its acid form (alpha-tocopheryl phosphate), which is less water-soluble and may precipitate.

  • Risk Zone (Alkaline > pH 10.0): Risk of base-catalyzed hydrolysis or oxidation of the chromanol ring if not protected.

Diagram: Prodrug Activation Pathway

The following diagram illustrates the conversion of TPNa into active Vitamin E upon contact with the skin.

TPNa_Activation TPNa TPNa (In Formulation) [Water Soluble / Stable] Absorption Dermal Absorption (Stratum Corneum) TPNa->Absorption Topical Application Enzyme Phosphatase Enzyme (Epidermal) Absorption->Enzyme Substrate Binding Tocopherol Alpha-Tocopherol (Active Vitamin E) Enzyme->Tocopherol Hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate

Figure 1: The prodrug activation pathway of TPNa.[7] The molecule remains stable in the bottle but converts to active Vitamin E via endogenous skin phosphatases.

Experimental Protocols
Protocol A: Preparation of a 2% TPNa Aqueous Stock Solution

Use this protocol for preparing stable stock solutions for efficacy testing or formulation integration.

Materials:

  • TPNa Powder (Purity > 97%)[5][8]

  • Deionized Water (Resistivity > 18 MΩ·cm)

  • Magnetic Stirrer & Hot Plate

  • 1N NaOH / 1N Citric Acid (for pH adjustment)

Methodology:

  • Water Phase: Measure 98g of Deionized Water into a beaker.

  • Dispersion: Slowly add 2.0g of TPNa powder while stirring at medium speed (400 RPM) to create a vortex. Avoid dumping the powder to prevent clumping.

  • Dissolution:

    • Standard: Stir at room temperature (25°C) for 10-15 minutes. The solution should become clear and colorless to pale yellow.

    • Accelerated: If dissolution is slow, heat the water to 40°C. TPNa is heat stable up to 80°C for short periods.

  • pH Check: Measure the pH. It should naturally fall between 7.0 and 9.0.

  • Stabilization: If the pH is outside the 6.5–8.5 range, adjust carefully.

    • To lower pH: Use dilute Citric Acid (10%). Caution: Do not drop below pH 6.0 to avoid precipitation.

    • To raise pH: Use dilute NaOH (10%).

Protocol B: Stability Stress Test (Self-Validating)

To verify the integrity of your TPNa raw material or formulation.

  • Preparation: Prepare a 1% aqueous solution of TPNa.

  • Baseline: Measure UV Absorbance at 286 nm (characteristic peak).

  • Stress: Incubate two aliquots:

    • Aliquot A: 50°C for 7 days (Thermal Stress).

    • Aliquot B: pH adjusted to 4.0 (Acid Stress).

  • Validation:

    • Aliquot A should retain >95% of the initial peak area (TPNa is heat stable).

    • Aliquot B will likely show turbidity or a shift in the UV spectrum, confirming the pH-solubility dependence described in Section 4.

Formulation Strategies & Incompatibilities
FactorRecommendationRationale
Cationic Ingredients Avoid Strong cationic polymers (e.g., Polyquaternium-10) or surfactants may form insoluble complexes (coacervates) with the anionic phosphate group of TPNa.
Calcium/Magnesium Monitor High concentrations of divalent ions (Ca²⁺, Mg²⁺) can theoretically form insoluble phosphate salts.[1] Use a chelating agent (EDTA/Phytate) if hard water is a risk.
Antioxidant Synergy Combine Combine with Ascorbyl Glucoside or Sodium Ascorbyl Phosphate. TPNa and Vitamin C derivatives work synergistically to recycle the antioxidant network.
References
  • Showa Denko K.K.[2] (Resonac). (2014). Technical Information on TPNa™ (Sodium Tocopheryl Phosphate). Resonac Functional Chemicals Division.

  • Gianello, R., et al. (2005).[1][5] "Alpha-tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine, 39(7), 970-976.[5]

  • Nishio, K., et al. (2011).[1][5] "α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse." Free Radical Biology and Medicine, 50(12), 1794-1800.[1][5]

  • Cosmacon GmbH. (2025). "Sodium Tocopheryl Phosphate – water-soluble vitamin E." Cosmetic Formulation Reviews.[2]

  • Masaki, H., et al. (2002).[1] "alpha-Tocopherol increases the intracellular glutathione level in HaCaT keratinocytes."[5] Free Radical Research, 36(6), 705-709.[1]

Sources

Methodological & Application

Application Notes: The Strategic Use of α-Tocopherol Phosphate Disodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Antioxidant Paradigm

For decades, Vitamin E, particularly α-tocopherol (α-T), has been a cornerstone of cell culture research, primarily valued for its role as a potent lipid-soluble antioxidant that protects cellular membranes from oxidative damage.[1] However, its practical application is hampered by significant challenges: α-T is a viscous, water-insoluble oil, prone to oxidation in the presence of light and air, making stable and consistent dosing in aqueous culture media difficult.[2]

The advent of α-Tocopherol phosphate disodium salt (α-TP) , a synthetic, water-soluble analog, represents a significant technological advancement for cell culture applications.[3][4][5] This stable, powdered form readily dissolves in culture media, offering superior bioavailability and experimental reproducibility.[6] More importantly, research has unveiled that α-TP is not merely a convenient pro-vitamin E. While it is efficiently taken up by cells and hydrolyzed by endogenous phosphatases to release active α-T[7][8][9], it also possesses unique biological activities independent of this conversion. α-TP functions as an active signaling molecule, modulating critical cellular pathways and regulating gene expression, in some cases more potently than α-T itself.[7][10][11][12] This dual mechanism of action makes α-TP a versatile and powerful tool for investigating cellular processes ranging from cytoprotection and inflammation to proliferation and angiogenesis.[11][13][14]

The Dual Mechanism of α-Tocopherol Phosphate

The efficacy of α-TP in cell culture stems from its ability to act through two distinct but complementary pathways. This dual functionality allows researchers to leverage both the classical antioxidant effects of Vitamin E and the novel signaling properties of its phosphorylated form.

  • Pro-Vitamin E Pathway (Antioxidant Function): Once introduced into the culture medium, α-TP is transported into the cell. Intracellular phosphatases cleave the phosphate group, converting α-TP back into α-tocopherol (α-T).[8][9] This regenerated α-T integrates into cellular membranes, where it performs its canonical role as a chain-breaking antioxidant, neutralizing lipid peroxyl radicals and protecting the cell from oxidative stress-induced damage.[1] This pathway is fundamental for studies focused on cytoprotection against oxidative insults.

  • Direct Signaling Pathway (Regulatory Function): Independent of its conversion to α-T, α-TP itself acts as a signaling lipid.[10][11][12] It can interact with membrane receptors and modulate intracellular signaling cascades, including the PI3K/Akt pathway, to influence gene expression.[13][14] For instance, α-TP has been shown to down-regulate the expression of the scavenger receptor CD36 more effectively than α-T, impacting processes like lipid uptake and inflammation.[7][12] This direct signaling capacity opens avenues for investigating cellular regulation in cancer, immunology, and vascular biology.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space aTP_ext α-TP (in Medium) aTP_int α-TP aTP_ext->aTP_int Uptake phosphatases Cellular Phosphatases aTP_int->phosphatases signaling Modulation of Signaling Cascades (e.g., PI3K/Akt) aTP_int->signaling Direct Action aT α-Tocopherol (α-T) antioxidant Antioxidant Action (Membrane Protection) aT->antioxidant phosphatases->aT Hydrolysis gene_exp Regulation of Gene Expression signaling->gene_exp

Caption: Dual mechanism of α-TP in cells.

PART 1: Reagent Preparation and Handling

Scientific integrity begins with the proper preparation of reagents. The superior stability and solubility of α-TP simplify this process compared to its lipid-soluble parent compound.

Material Specifications
PropertyDescriptionSource
Compound Name (±)-α-Tocopherol phosphate disodium salt[3][5]
CAS Number 60934-46-5[3][5][15]
Molecular Weight 554.65 g/mol [3][5][15]
Appearance White to off-white powder[5][6]
Storage Store at 2-8°C. The compound is hygroscopic; keep tightly sealed and desiccated.[5][6]
Protocol 1: Preparation of a 10 mM Stock Solution

The causality behind preparing a concentrated, sterile stock solution is to ensure accurate and repeatable dosing for experiments while minimizing the risk of contamination and degradation.

Materials:

  • (±)-α-Tocopherol phosphate disodium salt (α-TP)

  • Sterile, tissue culture-grade Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile cryovials for aliquoting

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.01 L × 554.65 g/mol = 55.465 mg

  • Weighing: In a sterile biosafety cabinet, aseptically weigh out approximately 55.5 mg of α-TP powder and place it into a 15 mL sterile conical tube.

  • Dissolution: Add 10 mL of sterile PBS or serum-free medium to the tube. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent microbial contamination of your cell cultures.

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials. Store the aliquots at -20°C. This prevents degradation from repeated freeze-thaw cycles and preserves the integrity of the compound for several months.

PART 2: Experimental Protocols

Workflow: From Dose-Response to Functional Assay

A logical experimental workflow is essential for generating robust and interpretable data. The process typically involves first establishing a safe and effective concentration range, followed by applying the optimal dose in a functional assay to test a specific hypothesis.

Caption: A logical experimental workflow.

Protocol 2: Determining the Optimal Working Concentration

The biological effect of α-TP is highly dependent on the cell type and the specific endpoint being measured. Therefore, a dose-response experiment is a mandatory first step to identify the appropriate concentration range for your studies, avoiding cytotoxicity while achieving the desired biological effect.

Objective: To determine the concentration range of α-TP that is non-toxic and biologically active for a specific cell line.

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) at the end of the experiment. Allow cells to adhere and recover for 18-24 hours.

  • Serial Dilutions: Prepare serial dilutions of your 10 mM α-TP stock solution in complete cell culture medium. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, 80, 100, and 200 µM. The '0 µM' well serves as the vehicle control.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different α-TP concentrations.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as MTT, WST-1, or AlamarBlue™. Follow the manufacturer's protocol.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability (%) versus α-TP concentration (µM). The goal is to identify the highest concentration that does not significantly reduce cell viability (e.g., >90% viability), which can then be used in subsequent functional assays.

Table of Exemplary Working Concentrations:

Cell TypeApplicationConcentration (µM)Source
HaCaT KeratinocytesPhotoprotection from UVA180 - 100[9][16]
Endothelial Progenitor CellsInhibition of apoptosis100[4]
Primary Cortical NeuronsProtection from glutamate toxicityNot specified, but effective[8]
THP-1 MonocytesAnti-inflammatory effectsConcentration-dependent[10]
Protocol 3: Assessing Cytoprotective Effects Against Oxidative Stress

This protocol provides a framework for a common application of α-TP: protecting cells from damage induced by an oxidative agent like hydrogen peroxide (H₂O₂). The rationale is to pre-load the cells with α-TP, allowing for its conversion to α-T and/or the activation of protective signaling pathways prior to the oxidative insult.

Objective: To quantify the ability of α-TP to protect cells from H₂O₂-induced cell death.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate as described in Protocol 2.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing the optimal, non-toxic concentration of α-TP determined in Protocol 2 (e.g., 80 µM). Also, include wells with medium only (vehicle control).

  • Incubation: Incubate the cells with α-TP for a period sufficient to allow for uptake and metabolic activity. A pre-incubation time of 2-24 hours is a common starting point.[9]

  • Induction of Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add this solution directly to the wells to achieve a final concentration known to induce approximately 50% cell death (this EC50 value must be determined empirically in a separate experiment). For example, add 10 µL of a 10x H₂O₂ solution to the 100 µL of medium already in the well.

  • Control Groups: Ensure you have the following controls:

    • Untreated Control: Cells with medium only.

    • α-TP Only Control: Cells treated only with α-TP.

    • H₂O₂ Only Control: Cells treated only with H₂O₂.

  • Final Incubation: Incubate the plate for the duration required for H₂O₂ to induce cytotoxicity (typically 4-24 hours).

  • Assessment of Endpoints:

    • Cell Viability: Measure viability using AlamarBlue™ or a similar assay to quantify cell survival.[9][16]

    • (Optional) ROS Production: To measure the underlying mechanism, a parallel experiment can be run where intracellular ROS is measured using a probe like H2DCFDA immediately after a shorter H₂O₂ incubation.[9]

    • (Optional) Lipid Peroxidation: Assess lipid peroxidation by measuring malondialdehyde (MDA) levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay.[17][18]

  • Data Analysis: Normalize the data to the untreated control group (set to 100% viability). Compare the viability of the cells pre-treated with α-TP before H₂O₂ exposure to the H₂O₂ only control. A statistically significant increase in viability demonstrates a cytoprotective effect.

References

  • Mechanism of a-tocopherol and a-tocopheryl phosphate action. Molecular... - ResearchGate. Available from: [Link]

  • Vitamin E and the Role of Water-soluble α- Tocopheryl Phosphate - Hilaris Publisher. Available from: [Link]

  • Tocopheryl Phosphate | Vitamin E: Chemistry and Nutritional Benefits | Books Gateway. Available from: [Link]

  • α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse - PubMed. Available from: [Link]

  • alpha-Tocopheryl phosphate--an active lipid mediator? - PubMed. Available from: [Link]

  • On the Existence of Cellular Tocopheryl Phosphate, its Synthesis, Degradation and Cellular Roles: A Hypothesis | Request PDF - ResearchGate. Available from: [Link]

  • The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro - PMC. Available from: [Link]

  • α‐Tocopheryl phosphate – an activated form of vitamin E important for angiogenesis? | Request PDF - ResearchGate. Available from: [Link]

  • Cytoprotective effects of alpha tocopherol against liver injury induced by extrahepatic biliary obstruction - PubMed. Available from: [Link]

  • Molecular mechanism of alpha-tocopherol action - PubMed. Available from: [Link]

  • Anti-inflammatory properties of α- and γ-tocopherol - PMC - NIH. Available from: [Link]

  • α-Tocopheryl phosphate: A novel, natural form of vitamin E | Request PDF - ResearchGate. Available from: [Link]

  • In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections - PMC. Available from: [Link]

  • (PDF) The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro - ResearchGate. Available from: [Link]

  • Effects of -Tocopherol and Mixed Tocopherol Supplementation on Markers of Oxidative Stress and Inflammation in Type 2 Diabetes - SciSpace. Available from: [Link]

  • Specific cellular responses to alpha-tocopherol - PubMed. Available from: [Link]

  • Anti-inflammatory properties of α- and γ-tocopherol - ResearchGate. Available from: [Link]

  • Anti-inflammatory effects of alpha-tocopherol - PubMed - NIH. Available from: [Link]

  • Anti-inflammatory properties of alpha- and gamma-tocopherol - PubMed - NIH. Available from: [Link]

  • α-Tocopherol - Wikipedia. Available from: [Link]

  • Synthesis and Biological Evaluation of α-Tocopherol Derivatives as Potential Anticancer Agents - MDPI. Available from: [Link]

  • α‐Tocopheryl phosphate—An activated form of vitamin E important for angiogenesis and vasculogenesis? | Request PDF - ResearchGate. Available from: [Link]

  • Antioxidant effect of α-tocopherol on cellular membrane (created with ). Available from: [Link]

  • (+/-)-ALPHA-TOCOPHEROL PHOSPHATE DISODIUM SALT (CAS No. 60934-46-5) SDS. Available from: [Link]

  • [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed. Available from: [Link]

  • α-tocopherol and α-tocopheryl phosphate interact with the cannabinoid system in the rodent hippocampus - PubMed. Available from: [Link]

Sources

alpha-Tocopherol phosphate disodium salt as an antioxidant in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:


-Tocopherol Phosphate Disodium Salt (

-TP)
Subject: High-Fidelity Experimental Protocols for Soluble Vitamin E Signaling & Antioxidant Assays Date: February 17, 2026 Author: Senior Application Scientist, Bio-Reagents Division[1][2]

Executive Summary & Technical Rationale


-Tocopherol Phosphate Disodium Salt (

-TP) represents a critical evolution in Vitamin E research.[1][2] Unlike standard

-tocopherol (

-T), which is highly lipophilic and requires organic solvents (ethanol, DMSO) or specific lipoprotein carriers for cellular delivery,

-TP is water-soluble.[1][2]

The Scientific Paradox: While often classified as an "antioxidant,"


-TP itself is redox-silent  because the phenolic hydroxyl group—responsible for radical scavenging in 

-T—is phosphorylated.[1][2][3]
  • Key Insight: In experimental systems,

    
    -TP functions primarily through two distinct mechanisms:
    
    • Intrinsic Signaling: It acts as a potent signal transduction modulator (e.g., CD36 downregulation, PI3K/Akt activation) independent of its conversion to

      
      -T.[1][2]
      
    • Pro-drug Activity: Intracellular phosphatases hydrolyze

      
      -TP to release active 
      
      
      
      -T, providing site-specific antioxidant protection.[1][2]

This guide provides the protocols necessary to utilize


-TP effectively, avoiding common solubility pitfalls (calcium precipitation) and misinterpretation of antioxidant data.[1][2]

Physicochemical Profile & Solubility Guide

Table 1: Comparative Properties

Feature

-Tocopherol (

-T)

-Tocopherol Phosphate Disodium (

-TP)
CAS Number 59-02-960934-46-5
Solubility Ethanol, DMSO, OilsWater (>10 mg/mL) , PBS
Redox State Active Radical ScavengerLatent (Requires Hydrolysis)
Cell Uptake Passive / Lipoprotein-dependentCD36 / Scavenger Receptor B1
Stability Oxidizes rapidly (light/air)High (Resistant to oxidation)
Critical Preparation Protocol (Stock Solution)

Warning:


-TP can form insoluble precipitates with divalent cations (

,

).[1][2] Do NOT prepare stock solutions directly in DMEM or RPMI, as these contain high calcium levels.
  • Weighing: Weigh the white/off-white powder under ambient conditions (hygroscopic; keep desiccated when stored).

  • Solvent: Dissolve

    
    -TP in sterile, deionized water  or PBS without 
    
    
    
    .
  • Concentration: Prepare a 10 mM or 100 mM master stock.

    • Example: Dissolve 55.4 mg in 10 mL water for ~10 mM.

  • Filtration: Sterile filter using a 0.22

    
    m PES membrane.
    
  • Storage: Aliquot into light-protective tubes. Stable at -20°C for 6 months.

  • Working Solution: Dilute the stock into complete cell culture media immediately prior to treatment. The low concentration of

    
     in media (typically ~1.8 mM) is usually tolerated after dilution, but observe for turbidity at concentrations >500 
    
    
    
    M.[2]

Mechanistic Pathways (Visualization)


-TP operates via a "Dual-Action" pathway.[1][2] It enters the cell via scavenger receptors (CD36) and either modulates gene expression directly or is cleaved to scavenge ROS.

AlphaTP_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol ATP_Ex α-TP (Disodium Salt) CD36 CD36 / SR-B1 (Transporter) ATP_Ex->CD36 Binding ATP_In Intracellular α-TP CD36->ATP_In Internalization PI3K PI3K / Akt Activation ATP_In->PI3K Direct Signaling Phosphatase Cellular Phosphatases ATP_In->Phosphatase Hydrolysis GeneReg Gene Regulation (↓CD36, ↑VEGF) PI3K->GeneReg AlphaT Active α-Tocopherol (Free Phenol) Phosphatase->AlphaT ROS_Scav ROS Scavenging (Lipid Peroxidation Inhibition) AlphaT->ROS_Scav H-Atom Donation

Figure 1: The dual mechanism of


-TP.[1][2] Unlike standard Vitamin E, 

-TP actively triggers PI3K/Akt signaling pathways while serving as a latent reservoir for antioxidant activity.[1][2]

Experimental Protocols

Protocol A: Intracellular ROS Scavenging Assay (DCFH-DA)

Purpose: To determine if


-TP treatment reduces oxidative stress induced by TBHP (tert-Butyl hydroperoxide).[1][2] Note that 

-TP must be incubated long enough to allow uptake and hydrolysis for direct scavenging, or signaling activation.[1][2]

Materials:

  • Cells (e.g., HaCaT, HepG2, or RAW 264.7).[2]

  • 
    -TP Stock (10 mM in water).[1][2]
    
  • DCFH-DA Probe (Sigma).[1][2]

  • TBHP (Oxidative Stressor).[2]

Step-by-Step:

  • Seeding: Seed cells in a 96-well black/clear-bottom plate (

    
     cells/well). Incubate 24h.
    
  • Pre-treatment: Remove media.[4] Add fresh media containing

    
    -TP (Dose range: 10, 50, 100 
    
    
    
    M).[1][2]
    • Control: Media + Vehicle (Water).[2][5]

    • Positive Control: N-Acetyl Cysteine (NAC) or standard

      
      -Tocopherol (dissolved in ethanol, final EtOH <0.1%).[1][2]
      
  • Incubation: Incubate for 18–24 hours . (Short incubations <2h are insufficient for

    
    -TP gene modulation or hydrolysis).[1][2]
    
  • Probe Loading: Wash cells 1x with PBS. Add 10

    
    M DCFH-DA in serum-free media.[1][2] Incubate 30 min at 37°C in the dark.
    
  • Stress Induction: Wash cells to remove extracellular probe. Add 100

    
    M TBHP in PBS/Media.
    
  • Measurement: Immediately read fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every 5 mins for 1 hour.

  • Analysis: Calculate Area Under the Curve (AUC) relative to the TBHP-only control.

Protocol B: CD36 Downregulation Assay (Atherosclerosis Model)

Purpose: To validate the anti-atherosclerotic signaling of


-TP in macrophages.

Step-by-Step:

  • Differentiation: Differentiate THP-1 monocytes into macrophages using PMA (100 nM) for 48h.

  • Treatment: Treat cells with

    
    -TP (20–50 
    
    
    
    M) for 24 hours.[1][2]
  • Stimulation: Co-treat or post-treat with oxLDL (50

    
    g/mL) to induce CD36 upregulation.[2]
    
  • Harvest: Lyse cells for Western Blot or RNA extraction.

  • Readout:

    • qPCR: Target CD36 mRNA. (Expect downregulation vs. oxLDL control).[2][6][7]

    • Western Blot: Target CD36 protein (~88 kDa).[2]

    • Validation:

      
      -TP should suppress CD36 induction significantly more effectively than equimolar 
      
      
      
      -Tocopherol due to superior bioavailability and signaling potency.[1][2]

Workflow Visualization

Experimental_Workflow cluster_exp Experimental Choice Start Start: α-TP Powder Stock Stock Prep: Dissolve in H2O (Avoid Ca2+) Start->Stock Treat Cell Treatment (18-24h Incubation) Stock->Treat Path_ROS Antioxidant Assay (DCFH-DA) Readout_ROS Readout: Fluorescence (↓ ROS) Path_ROS->Readout_ROS Path_Sig Signaling Assay (CD36/Akt) Readout_Sig Readout: qPCR / Western (↓ CD36) Path_Sig->Readout_Sig Treat->Path_ROS Treat->Path_Sig

Figure 2: Optimized workflow for


-TP preparation and assay selection.

References

  • Zingg, J. M., et al. (2010).[2] "Modulation of gene expression by

    
    -tocopherol and 
    
    
    
    -tocopheryl phosphate in THP-1 monocytes." Free Radical Biology and Medicine.
  • Ogru, E., et al. (2003).[2][8] "Vitamin E Phosphate: An Endogenous Form of Vitamin E." ResearchGate / PNAS.

  • Munteanu, A., et al. (2004).[2] "Modulation of CD36 scavenger receptor expression by

    
    -tocopherol." Archives of Biochemistry and Biophysics. 
    
  • Libinaki, R., et al. (2006).[2] "Evaluation of the safety of mixed tocopheryl phosphates." Food and Chemical Toxicology.

  • Rezk, B. M., et al. (2004).[2] "The antioxidant activity of

    
    -tocopheryl phosphate."[1][3][8][9] Free Radical Biology and Medicine. 
    

Sources

Protocol for dissolving alpha-Tocopherol phosphate disodium salt

Application Note: Protocol for Dissolving -Tocopherol Phosphate Disodium Salt (TPNa)

Introduction & Chemical Identity


-Tocopherol Phosphate Disodium Salt (TPNa)

1

It functions as a pro-drug : upon entering the skin or cellular environment, ubiquitous phosphatases cleave the phosphate group, releasing active

11
Key Chemical Properties
PropertySpecificationNotes
CAS Number 60934-46-5Distinct from

-Tocopherol (59-02-9)
Molecular Formula

MW: ~554.65 g/mol
Solubility (Water) Freely Soluble (>50 mg/mL)Forms clear micelles at high concentrations
Solubility (Ethanol) SolubleUseful for co-solvent formulations
pH Stability Alkaline to Neutral (pH 7–9)Critical: Precipitates at pH < 5
Appearance White to off-white powderHygroscopic; store desiccated at 4°C

Pre-Formulation Considerations

A. The pH Solubility Trap

The most common failure mode in TPNa dissolution is acidic precipitation . The phosphate head group requires ionization to maintain water solubility.

  • Mechanism: At pH < 6, the disodium salt protonates to the mono-sodium or acid form (

    
    -tocopherol phosphate), which is significantly less water-soluble and will precipitate as a cloudy suspension.[1]
    
  • Rule: Always dissolve in neutral or slightly alkaline buffers (pH 7.4 PBS is ideal).[1] Avoid direct dissolution in acidic media (e.g., 0.1 M HCl or unbuffered acidic cell culture media).[1]

B. Micelle Formation

TPNa is an amphiphile. Above its Critical Micelle Concentration (CMC), it self-assembles into micelles.[1][2]

  • Observation: High-concentration stock solutions (>10 mg/mL) may appear slightly viscous or exhibit the Tyndall effect (scattering light), which is normal.[1]

  • Action: Do not mistake micellar opalescence for precipitation. Precipitation is characterized by distinct white flakes or sedimentation.

Protocol 1: Preparation of Aqueous Stock Solution (10 mM)

Application: Cell culture supplementation, in vitro antioxidant assays.[1]

Materials
  • 
    -Tocopherol Phosphate Disodium Salt (TPNa)[1][3][4]
    
  • Solvent: Sterile PBS (pH 7.[1]4) or WFI (Water for Injection) adjusted to pH 8.[1]

  • Equipment: Vortex mixer, Ultrasonic bath (optional), 0.22 µm PES syringe filter.

Step-by-Step Methodology
  • Calculation:

    • Target Concentration: 10 mM[1][5]

    • Molecular Weight: 554.65 g/mol [1][4][6][7][8]

    • Required Mass: 5.55 mg per 1 mL of solvent.

  • Weighing:

    • Weigh the TPNa powder rapidly. The powder is hygroscopic; minimize exposure to humid air to prevent clumping.

  • Dissolution (The "Wetting" Technique):

    • Add the powder to the vessel first.

    • Add 10% of the final volume of solvent (e.g., 100 µL for a 1 mL prep).[1]

    • Vortex vigorously for 30 seconds to create a thick slurry/paste. This prevents "rafting" where dry powder floats on top of the water.

    • Add the remaining 90% of the solvent.[5]

  • Clarification:

    • Vortex for 1 minute. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Validation (Self-Check):

    • pH Check: Spot 2 µL on pH paper. Ensure pH is

      
       7.0. If acidic, adjust immediately with dilute NaOH to prevent precipitation.
      
  • Sterilization:

    • Filter through a 0.22 µm Polyethersulfone (PES) membrane.[1] (PES has low protein/drug binding compared to Nylon).[1]

  • Storage:

    • Use fresh or store at -20°C in aliquots. Avoid repeated freeze-thaw cycles which can disrupt micelle stability.[1]

Protocol 2: High-Concentration Lipid/Cosmetic Formulation

Application: Topical creams, hydrogels, or liposomal drug delivery.[1]

Rationale

In semi-solids, TPNa is stable against heat but sensitive to ionic strength. This protocol ensures incorporation without "salting out."

Methodology
  • Phase Separation:

    • Prepare the water phase (polymer/hydrogel base).[1]

    • Dissolve TPNa separately in a small volume of warm water (50°C) or a water/ethanol mix (90:10).[1]

  • Incorporation Point:

    • Add the predissolved TPNa solution to the formulation during the cool-down phase (approx. 40–45°C).[1]

    • Why? Adding it to the hot oil phase (>70°C) is unnecessary due to its water solubility, and adding it as a dry powder to a viscous gel risks clumping.[1]

  • Chelation Guard:

    • If the formulation contains free divalent cations (

      
      , 
      
      
      ), add a chelating agent (e.g., Disodium EDTA at 0.1%).[1]
    • Mechanism:[1][3][9] Divalent cations can crosslink the phosphate heads, causing precipitation of Calcium-Tocopherol Phosphate salts.[1]

Mechanistic Visualization

The following diagram illustrates the solubility equilibrium and the critical impact of pH on the stability of the TPNa system.

TPNa_Solubility_DynamicsTPNa_PowderTPNa Powder(Disodium Salt)Water_AddAdd Neutral Buffer(pH 7.4)TPNa_Powder->Water_AddDissolutionDissolved_StateDissolved Monomers(Clear Solution)Water_Add->Dissolved_StateVortex/MixMicellesMicellar Aggregate(High Conc > CMC)Dissolved_State->MicellesConc. Increase(Reversible)Acidic_EnvironmentAcidic Environment(pH < 6.0)Dissolved_State->Acidic_EnvironmentAdd Acid/H+HydrolysisEnzymatic Hydrolysis(Phosphatases)Dissolved_State->HydrolysisIn Vivo/CellularMicelles->Dissolved_StateDilutionMicelles->HydrolysisPrecipitatePrecipitate(Tocopherol Phosphate Acid)Acidic_Environment->PrecipitateProtonation(Irreversible w/o Base)Active_VitEActive u03B1-Tocopherol(Lipophilic)Hydrolysis->Active_VitEBioactivation

Caption: Solubility dynamics of TPNa. Note the reversible micelle formation versus the irreversible precipitation in acidic conditions.

Quality Control & Troubleshooting

QC Metrics Table
ParameterAcceptance CriteriaMethod
Visual Appearance Clear to slightly opalescent; No particulatesVisual Inspection
pH 7.0 – 9.0pH Meter/Strip
UV Absorbance

nm
UV-Vis Spectrophotometry
Stability >24 hours at RT (protected from light)Time-course observation
Troubleshooting Guide
  • Problem: Solution turns cloudy immediately upon adding to cell media.

    • Cause: The media is likely acidic or contains high levels of Calcium/Magnesium without chelation.

    • Fix: Pre-dilute TPNa in PBS before adding to media, or verify media pH.

  • Problem: Powder is sticky and hard to weigh.

    • Cause: Hygroscopic moisture absorption.

    • Fix: Equilibrate the vial to room temperature before opening to prevent condensation. Use anti-static weighing boats.

References

  • Sigma-Aldrich.(±)-

    
    -Tocopherol phosphate disodium salt Product Information.[1]Link[1]
    
  • Cayman Chemical.

    
    -Tocopherol Phosphate (Disodium Salt) Product Insert.[1]Link
    
  • Mukai, K., et al. (1981).[1] Structure and properties of Vitamin E phosphate.[10]Journal of Organic Chemistry. (Discusses the synthesis and stability of phosphate esters).

  • Nakayama, S., et al. (2003).[1] Protective effects of

    
    -tocopherol-6-O-phosphate against UV-induced damage in cultured skin cells.[1]Journal of Investigative Dermatology. (Demonstrates bio-conversion and efficacy).
    
  • Rezk, B. M., et al. (2004).[1] The extraordinary antioxidant activity of Vitamin E phosphate.Biochimica et Biophysica Acta.[11] (Mechanistic grounding for antioxidant claims).

Application Note: Alpha-Tocopherol Phosphate Disodium Salt (TPNa) for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) represents a significant evolution in vitamin E-based drug delivery. Unlike its precursor alpha-tocopherol (which is strictly lipophilic) or the PEGylated derivative TPGS (which acts primarily as a surfactant), TPNa is a unique amphiphilic bilayer-forming lipid .

The phosphate group at the chromanol head provides high hydrophilicity and electrostatic repulsion, while the phytyl tail maintains hydrophobic anchoring. This dual nature allows TPNa to self-assemble into vesicular structures known as Tocosomes .

Key Advantages of TPNa in Formulation:
  • Intrinsic Bioactivity: Unlike inert lipids, TPNa possesses potent antioxidant and pro-angiogenic properties, actively protecting the encapsulated payload from oxidative degradation.

  • Solvent-Free Potential: TPNa's water solubility enables "green" formulation techniques (e.g., Mozafari method) that eliminate toxic organic solvents.

  • High Encapsulation: Capable of hosting both hydrophilic (core) and hydrophobic (bilayer) drugs.

Mechanism of Action: The Tocosome Architecture[1]

TPNa molecules do not merely act as surfactants; they form the structural matrix of the vesicle. In aqueous environments above their critical micelle concentration (CMC), TPNa molecules align to form closed bilayers.

Structural Dynamics

The stability of Tocosomes is often enhanced by combining TPNa with Di-alpha-tocopherol phosphate (T2P) or helper lipids (Phospholipids/Cholesterol). The electrostatic repulsion between the phosphate headgroups prevents vesicle aggregation, a common failure mode in neutral liposomes.

TocosomeStructure TPNa TPNa Molecule (Amphiphilic) Phosphate Phosphate Head (Hydrophilic/Anionic) TPNa->Phosphate Contains Phytyl Phytyl Tail (Hydrophilic) TPNa->Phytyl Contains SelfAssembly Self-Assembly (> CMC, Aqueous Media) Phosphate->SelfAssembly Electrostatic Repulsion Phytyl->SelfAssembly Hydrophobic Effect Tocosome TOCOSOME VESICLE (Bilayer Structure) SelfAssembly->Tocosome Forms Bilayer Payload_Hydro Hydrophilic Drug (Aqueous Core) Tocosome->Payload_Hydro Encapsulates Payload_Lipo Lipophilic Drug (Bilayer Membrane) Tocosome->Payload_Lipo Intercalates

Figure 1: Structural assembly of TPNa into Tocosomes, highlighting the dual-compartment encapsulation capability.

Experimental Protocols

Protocol A: The Mozafari Method (Green, Solvent-Free)

Best for: Scalable production, sensitive biological payloads, and avoiding organic solvent residues.[1][2] Target Structure: Multi-lamellar Tocosomes.

Reagents Required:
  • Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

  • Helper Lipid: Phospholipon 90H (HSPC) or DMPC (optional, for rigidity)

  • Glycerol (Pharma grade)

  • Buffer: PBS (pH 7.4)[3]

  • Nitrogen gas source[3]

Step-by-Step Methodology:
  • Preparation of Carrier Medium (The "Polyol" Phase):

    • In a heat-resistant vessel, mix Glycerol (3% v/v final conc.) with PBS (pH 7.4) .

    • Note: Glycerol acts as a co-solvent and isotonic agent, lowering the transition temperature and aiding dispersion.

    • Heat the mixture to 60°C on a hotplate stirrer.

  • Addition of Active Pharmaceutical Ingredient (API):

    • If Water Soluble: Dissolve the API directly into the pre-heated glycerol/PBS mixture.

    • If Lipophilic: These must be pre-mixed with the lipid ingredients in the next step.

  • Lipid Incorporation (The Critical Step):

    • Add TPNa powder and any helper lipids (e.g., Phospholipon 90H) directly to the stirring liquid at 60°C.

    • Ratio Guideline: A common starting molar ratio is TPNa:Phospholipid:Cholesterol (4:4:2) . For pure Tocosomes, use TPNa:T2P (2:1).

    • Stirring: Increase agitation to 1000 RPM .

    • Atmosphere: Flush the vessel headspace with Nitrogen gas to prevent oxidation of the phytyl tails.

  • Vesicle Formation (Hydration & Annealing):

    • Maintain 60°C and 1000 RPM for 45–60 minutes . The solution should turn from clear/cloudy to a homogeneous milky suspension (indication of vesicle formation).

    • Annealing: Turn off the heat. Allow the suspension to cool to room temperature (~25°C) slowly under continuous Nitrogen flow for 60 minutes . This step "heals" defects in the bilayer.

  • Post-Processing (Optional):

    • If smaller unilamellar vesicles are required, the suspension can be extruded through polycarbonate filters (200 nm or 100 nm) at 50°C.

Protocol B: Thin-Film Hydration (Laboratory Standard)

Best for: Small-scale screening, encapsulating highly lipophilic drugs.

Reagents Required:
  • TPNa

  • Cholesterol[1][4][5][6]

  • Chloroform/Methanol (2:1 v/v)

  • Rotary Evaporator[7]

Step-by-Step Methodology:
  • Film Formation:

    • Dissolve TPNa, Cholesterol, and lipophilic drug in Chloroform/Methanol (2:1) in a round-bottom flask.

    • Note: TPNa is water-soluble but has partial solubility in methanol mixtures; ensure complete dissolution.

    • Evaporate solvents using a Rotary Evaporator at 45°C under reduced pressure until a thin, dry film forms on the flask wall.

    • Desiccate under vacuum overnight to remove trace solvents.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) (containing hydrophilic drug if applicable) to the flask.

    • Rotate the flask at 60°C (above the phase transition temperature) for 1 hour .

    • Vortex vigorously every 15 minutes to detach the film.

  • Sizing:

    • The resulting Multi-Lamellar Vesicles (MLVs) are large and heterogeneous.

    • Sonication: Probe sonicate (on ice, 40% amplitude, 5 mins) to generate Small Unilamellar Vesicles (SUVs).

    • Centrifugation: Centrifuge at 10,000 x g for 10 mins to remove titanium particles and large lipid aggregates.

Formulation Data & Characterization

When characterizing TPNa vesicles, specific parameters indicate successful formulation.

ParameterMethodTarget SpecificationNotes
Particle Size DLS (Dynamic Light Scattering)100 – 200 nm<100 nm indicates SUVs; >500 nm indicates aggregation.
Polydispersity Index (PDI) DLS< 0.3Lower PDI (<0.2) preferred for IV applications.
Zeta Potential Electrophoretic Mobility-30 to -60 mVHigh negative charge due to phosphate groups ensures colloidal stability.
Encapsulation Efficiency UV-Vis / HPLC> 60% (Hydrophilic)> 85% (Lipophilic)Separation via dialysis or spin columns (MWCO 10kDa) required before assay.
Morphology Cryo-TEMSpherical BilayersVerify absence of micellar structures (indicating failure to form vesicles).
Stability Profile

TPNa formulations exhibit superior stability compared to standard PC liposomes due to the antioxidant activity of the tocopherol headgroup, which protects the bilayer itself from lipid peroxidation.

  • Shelf Life: > 12 months at 4°C (under Nitrogen).

  • pH Sensitivity: Stable at pH 5.0 – 8.0. At pH < 4, protonation of the phosphate group may reduce zeta potential and cause aggregation.

Troubleshooting & Optimization

Issue: Gelation or Aggregation during preparation.

  • Cause: Insufficient hydration temperature or presence of divalent cations (Ca2+, Mg2+) bridging the phosphate heads.

  • Solution: Ensure hydration T > 60°C. Use EDTA (1 mM) in the buffer to chelate trace divalent ions.

Issue: Low Encapsulation of Hydrophobic Drugs.

  • Cause: Drug expulsion from the rigid tocopherol bilayer.

  • Solution: Incorporate a "fluidizing" lipid like DOPC (10-20 mol%) or reduce Cholesterol content to increase bilayer flexibility.

Issue: Vesicle Leakage.

  • Cause: Phase transition of the bilayer at body temperature.

  • Solution: Increase the ratio of TPNa (high melting point) or add Cholesterol (stabilizer) to rigidify the membrane.

References

  • Mozafari, M. R., et al. (2017).[8][3][6] "Tocosome: Novel drug delivery system containing phospholipids and tocopheryl phosphates."[1][8][6] International Journal of Pharmaceutics. Link

  • Gianello, R., et al. (2005).[6] "Alpha-tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine. Link

  • Libin, T., et al. (2025). "Tocosome: A Cutting-Edge Drug Delivery Platform Combining Phospholipids and Tocopheryl Phosphates."[1] The Bioscan. Link

  • Gavin, P. D., et al. (2017).[9] "Tocopheryl phosphate mixture (TPM) as a novel lipid-based transdermal drug delivery carrier: formulation and evaluation." Drug Delivery and Translational Research. Link

  • Munteanu, A., et al. (2004).[3] "Modulation of Cell Proliferation and Gene Expression by Alpha-Tocopheryl Phosphates: Relevance to Atherosclerosis and Inflammation." Biochemical and Biophysical Research Communications. Link

Sources

Application Note: HPLC Analysis of Alpha-Tocopherol Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to provide a comprehensive, scientifically grounded workflow for the analysis of Alpha-Tocopherol Phosphate Disodium Salt (TP) . Unlike standard Vitamin E (alpha-tocopherol), TP is an amphipathic ionic species, requiring specific chromatographic considerations distinct from the hydrophobic parent compound.

Introduction & Scientific Context

Alpha-Tocopheryl Phosphate (TP) is a phosphorylated derivative of Vitamin E (alpha-tocopherol).[1] While alpha-tocopherol is strictly lipophilic, the introduction of a phosphate group creates an amphipathic molecule with a polar, ionic head group and a hydrophobic phytyl tail.

The Analytical Challenge

Standard Vitamin E methods (typically isocratic 100% Methanol on C18) are unsuitable for TP analysis for three reasons:

  • Polarity Mismatch: The ionic phosphate group significantly reduces retention on C18 columns under neutral conditions, leading to void volume elution or peak tailing.

  • Solubility: The disodium salt is water-soluble/dispersible, unlike the hexane-soluble parent compound. Standard hexane extraction protocols will result in near-zero recovery.

  • Ionization State: The phosphate group has two pKa values. Without pH control in the mobile phase, the analyte will exist in multiple ionization states, causing peak broadening and poor reproducibility.

Method Strategy

This protocol utilizes Ion-Suppression Reversed-Phase Chromatography . By maintaining an acidic mobile phase (pH ~2.5), the phosphate group is protonated (neutralized), increasing the molecule's hydrophobicity. This allows it to interact effectively with the C18 stationary phase, resulting in sharp peaks and reproducible retention.

Chemical Mechanism & Workflow Visualization

The following diagram illustrates the structural difference and the analytical workflow designed to handle the amphipathic nature of TP.

TP_Analysis_Workflow TP_Salt Alpha-Tocopheryl Phosphate (Disodium Salt) [Polar Head + Hydrophobic Tail] Sample_Prep Sample Preparation Solvent: 90% Methanol / 10% Water (Ensures solubility of both domains) TP_Salt->Sample_Prep Dissolution HPLC_Cond HPLC Conditions Mode: Ion-Suppression RP pH: ~2.5 (Phosphoric Acid) Column: C18 Sample_Prep->HPLC_Cond Injection Detection Detection UV @ 286 nm (Chromanoxyl Ring Absorption) HPLC_Cond->Detection Separation Result Quantitation Linearity > 0.999 Resolution > 2.0 Detection->Result Data Analysis

Caption: Analytical workflow for Alpha-Tocopheryl Phosphate, highlighting the critical transition from ionic salt to detectable analyte via ion-suppression chromatography.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: Alpha-Tocopheryl Phosphate Disodium Salt (>98% purity).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water (Milli-Q or equivalent).

  • Buffer Additive: Phosphoric Acid (85%, HPLC grade).

  • Diluent: Methanol:Water (90:10 v/v). Note: Pure water may cause the hydrophobic tail to aggregate; pure methanol may not fully dissolve the disodium salt initially.

Instrumentation Setup
  • System: HPLC with binary gradient pump and thermostatted column compartment.

  • Detector: UV-Vis or PDA (Photodiode Array).[2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[3]

    • Why: End-capping reduces secondary silanol interactions with the phosphate group.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Phosphoric AcidLow pH (~2.5) suppresses phosphate ionization, improving retention.
Mobile Phase B Methanol + 0.1% Phosphoric AcidOrganic modifier to elute the hydrophobic phytyl tail.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and peak sharpness.
Injection Vol 10 - 20 µLDependent on sample concentration.
Detection UV @ 286 nmMax absorption of the tocopherol chromophore.
Run Time 15 - 20 minutesEnsures elution of TP and any non-polar impurities (e.g., alpha-tocopherol).
Gradient Program

TP is more polar than alpha-tocopherol but still very hydrophobic. A gradient is recommended to clean the column of any non-phosphorylated vitamin E.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.0 1585Initial equilibration.
8.0 0100Ramp to elute TP and impurities.
12.0 0100Hold to wash lipophilic residues.
12.1 1585Return to initial conditions.
17.0 1585Re-equilibration.

Sample Preparation Protocols

Standard Preparation (Stock Solution)
  • Weigh accurately 10.0 mg of Alpha-Tocopheryl Phosphate Disodium Salt.

  • Transfer to a 50 mL volumetric flask.

  • Add 10 mL of Water and sonicate for 2 minutes to fully dissociate the salt.

  • Fill to volume with Methanol .

  • Result: 0.2 mg/mL (200 ppm) stock solution in ~80% Methanol.

    • Critical Note: Do not dissolve directly in 100% Methanol; the salt dissolves best if pre-wet with water.

Sample Preparation (Raw Material)
  • Weigh 50 mg of sample into a 100 mL flask.

  • Add 10 mL warm water (40°C) and vortex to disperse.

  • Add 50 mL Methanol and sonicate for 10 minutes.

  • Cool to room temperature and dilute to volume with Methanol.

  • Filter through a 0.45 µm PTFE or Nylon filter into an HPLC vial.

Sample Preparation (Cosmetic Cream/Emulsion)

TP is often used in creams. Extraction requires breaking the emulsion.

  • Weigh 1.0 g of cream into a centrifuge tube.

  • Add 5 mL 0.1 M HCl (to protonate the TP and break the emulsion).

  • Add 20 mL Methanol/THF (50:50) .

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant.

  • Dilute with Mobile Phase B if necessary to fit the calibration curve.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting
Retention Time (TP) 4.0 - 7.0 min (approx)If drifting, check Mobile Phase pH.
Tailing Factor < 1.5If > 1.5, column is old or pH is not acidic enough.
Theoretical Plates > 3000If low, check connections or column performance.
RSD (Area, n=5) < 2.0%If high, check injector precision or salt precipitation.
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Acceptance: R² > 0.999.

  • LOD/LOQ: Typically 0.5 ppm / 1.5 ppm (UV detection).

Troubleshooting & Critical Quality Attributes

Peak Splitting
  • Cause: Partial ionization of the phosphate group.

  • Fix: Ensure the mobile phase pH is well below the pKa1 of the phosphate (pKa1 ≈ 1.5-2.0). Using 0.1% Phosphoric Acid (pH ~2.2) is usually sufficient. Avoid neutral buffers like Phosphate pH 7.0, which will cause broad, double-humped peaks on C18.

Recovery Issues
  • Cause: TP binding to glass or precipitation in high organic solvents without water.

  • Fix: Ensure the sample diluent contains at least 10-20% water. Use amber glassware to prevent photodegradation (though TP is more stable than alpha-tocopherol, it is still light-sensitive).

Separation from Alpha-Tocopherol
  • Under the proposed gradient conditions:

    • TP (more polar): Elutes first (approx 5-7 min).

    • Alpha-Tocopherol (non-polar): Elutes later (approx 10-12 min) during the high-organic ramp.

    • Verification: Inject a mixed standard to confirm resolution > 2.0.

References

  • Gianello, R., et al. (2005).[1] "Alpha-tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine, 39(7), 970-976.

  • AOCS Official Method Ce 8-89. (Reapproved 2017). "Determination of Tocopherols and Tocotrienols in Vegetable Oils and Fats by HPLC." American Oil Chemists' Society.

  • Showa Denko K.K. (2020).[4] "Shodex HPLC Columns Application Notes: Analysis of Vitamin E Homologs." Shodex Website.

  • Negis, Y., et al. (2007). "Molecular mechanism of alpha-tocopheryl-phosphate transport across the cell membrane." Biochemical and Biophysical Research Communications, 359(2), 348-353.

  • Waters Corporation. (2023). "Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements." Waters Application Notes.

Sources

alpha-Tocopherol phosphate disodium salt in lipid nanoparticle formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Formulation of Lipid Nanoparticles (LNPs) Incorporating


-Tocopherol Phosphate Disodium Salt (TPNa) 

Executive Summary

This Application Note details the protocol for integrating


-Tocopherol Phosphate Disodium Salt (TPNa)  into Lipid Nanoparticles (LNPs) for nucleic acid delivery (mRNA/siRNA). Unlike standard 

-tocopherol, which is lipophilic and dissolved in the organic phase, TPNa is a water-soluble, anionic amphiphile. Its inclusion offers a dual advantage: intrinsic antioxidant protection for the payload and lipids, and structural reinforcement of the LNP interface.

However, its anionic nature presents a unique formulation challenge: potential electrostatic competition with the nucleic acid payload for the ionizable cationic lipid. This guide provides a self-validating protocol to overcome this challenge, ensuring high encapsulation efficiency (>90%) and particle stability.

Scientific Rationale & Mechanism

The Molecule: TPNa vs. Standard Tocopherol

Standard


-tocopherol is strictly hydrophobic and resides deep within the lipid bilayer core. While effective as a radical scavenger, it lacks interfacial activity.
TPNa  possesses a phosphate headgroup (anionic) and a tocopherol tail (hydrophobic).
  • Solubility: Water-soluble (>10 mg/mL).

  • Localization: It acts as a surfactant, positioning itself at the lipid-water interface.

  • Bioactivity: In vivo, it is hydrolyzed by phosphatases to release active Vitamin E (

    
    -tocopherol).
    
Mechanistic Role in LNPs

In an LNP, TPNa serves three functions:

  • Interfacial Antioxidant: Scavenges free radicals at the surface, protecting the ionizable lipid and the mRNA cargo from oxidative degradation during storage.

  • Zeta Potential Modulation: Adds a negative charge density to the surface (post-neutralization), potentially reducing non-specific protein adsorption (fouling) in the bloodstream.

  • Membrane Stabilization: The tocopherol tail anchors into the lipid shell, increasing rigidity and preventing leakage.

The "Anionic Competition" Challenge
  • The Problem: LNPs rely on Electrostatic Interaction between the Cationic Ionizable Lipid (at acidic pH) and the Anionic mRNA .

  • The Conflict: TPNa is also anionic. If introduced incorrectly or in excess, it will compete with mRNA for the cationic lipid, leading to poor encapsulation efficiency (EE%).

  • The Solution: We utilize a "Competitive Equilibrium" approach. TPNa is introduced in the aqueous phase at a low molar ratio (1–2 mol%), ensuring mRNA remains the dominant electrostatic partner while TPNa fills interfacial voids.

Pre-Formulation & Material Selection

Materials Checklist
ComponentRoleRecommended Reagent
Payload Active CargoCleanCap® mRNA or siRNA
Ionizable Lipid Transfection AgentDLin-MC3-DMA or ALC-0315 (Proprietary)
Helper Lipid Structural StabilityDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
Sterol Fluidity ModulatorCholesterol (Animal-free grade)
PEG-Lipid Stealth/CirculationPEG2000-DMG
TPNa Antioxidant/Stabilizer

-Tocopherol Phosphate Disodium Salt
(Purity >97%)
Buffer A Aqueous Phase50 mM Citrate Buffer, pH 4.0
Buffer B Dialysis/StoragePBS, pH 7.4 (RNase-free)
Solvent Lipid SolventEthanol (Absolute, 200 proof)
Molar Ratio Optimization

Standard LNP Ratio (Ionizable:DSPC:Chol:PEG) is typically 50:10:38.5:1.5 . Modified TPNa Formulation: We replace a fraction of the Cholesterol or simply add TPNa as an excipient.

  • Target Ratio: 50 : 10 : 37.5 : 1.5 : 1.0 (TPNa)

  • N/P Ratio: Maintain at 6:1 (Nitrogen on Lipid : Phosphate on RNA). Note: The phosphate contribution from TPNa at 1 mol% is negligible compared to the RNA phosphate, but for higher loadings (>5%), the N/P calculation must be adjusted.

Detailed Experimental Protocol

Method: Microfluidic Mixing (Staggered Herringbone or T-Junction). Scale: 5 mL Batch.

Step 1: Preparation of Phases

Phase O (Organic Phase):

  • Calculate the required mass of lipids for a Total Lipid Concentration of 10 mM in Ethanol.

  • Dissolve Ionizable Lipid, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol.

  • Critical: Do NOT add TPNa here. It will not dissolve well and may precipitate DSPC.

  • Filter through a 0.2

    
    m PTFE syringe filter.
    

Phase W (Aqueous Phase):

  • Prepare 50 mM Citrate Buffer (pH 4.0).

  • Dissolve TPNa directly into this buffer. Vortex until clear (TPNa is water-soluble).

  • Add mRNA to the TPNa/Citrate solution.

    • Target Concentration: 0.17 mg/mL mRNA (based on N/P 6).

  • Keep on ice.

Step 2: Microfluidic Mixing
  • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

  • Total Flow Rate (TFR): 12 mL/min (depends on mixer chip specifications).

  • Prime the microfluidic device with pure buffer and ethanol to remove air bubbles.

  • Load Phase W (mRNA + TPNa) and Phase O (Lipids) into syringes.

  • Run the mixing process. The rapid mixing causes the ionizable lipid to become protonated (positively charged) and bind the anionic mRNA. TPNa simultaneously inserts its tail into the forming lipid hydrophobic domains while its headgroup stays hydrated.

Step 3: Downstream Processing
  • Dilution: Immediately dilute the output 1:1 with PBS (pH 7.4) to quench the reaction and raise pH.

  • Dialysis/TFF:

    • Use a 100 kD MWCO dialysis cassette or Tangential Flow Filtration (TFF) system.

    • Dialyze against PBS (pH 7.4) for 12–18 hours at 4°C.

    • Mechanism:[1][2][3][4][5] This removes ethanol and neutralizes the pH. The ionizable lipid becomes neutral, locking the core structure. TPNa remains anchored.

  • Sterile Filtration: Pass through a 0.2

    
    m PES filter.
    

Visualization of Workflows

Formulation Workflow (DOT Diagram)

LNP_Production Lipids Phase O: Lipids in Ethanol (Ionizable, DSPC, Chol, PEG) Mixing Microfluidic Mixing (FRR 3:1, Turbulent Flow) Lipids->Mixing Aqueous Phase W: Aqueous Buffer (mRNA + TPNa + Citrate pH 4) Aqueous->Mixing Nucleation Nucleation & Self-Assembly (TPNa inserts at interface) Mixing->Nucleation < 10ms Dilution Dilution (PBS pH 7.4) Quench Ethanol Nucleation->Dilution Dialysis Dialysis / TFF Remove Ethanol, Neutralize pH Dilution->Dialysis FinalLNP Final TPNa-LNP (Sterile Filtered) Dialysis->FinalLNP

Caption: Step-by-step microfluidic assembly of TPNa-functionalized Lipid Nanoparticles.

Structural Arrangement (DOT Diagram)

LNP_Structure Core LNP Core (mRNA + Ionizable Lipid) Shell Lipid Shell (DSPC, PEG-Lipid) Core->Shell Encapsulated by Environment External Aqueous Phase (PBS) Shell->Environment Interface TPNa TPNa Molecule (Phosphate Head in Water, Tail in Shell) TPNa->Shell Tail Insertion TPNa->Environment Headgroup Interaction

Caption: Molecular positioning of TPNa at the LNP interface, bridging the lipid shell and aqueous environment.

Characterization & Quality Control

To validate the successful incorporation of TPNa without compromising LNP integrity, perform the following assays:

ParameterMethodAcceptance CriteriaScientific Insight
Particle Size Dynamic Light Scattering (DLS)60 – 100 nmTPNa acts as a surfactant; excess may reduce size (mixed micelles).
Polydispersity (PDI) DLS< 0.20Indicates uniform population. High PDI suggests TPNa destabilization.
Zeta Potential ELS-2 to -10 mVTPNa adds negative charge. A shift to more negative values vs. control confirms surface presence.
Encapsulation Efficiency RiboGreen Assay> 90%If <80%, TPNa is competing with mRNA. Reduce TPNa conc.
TPNa Content HPLC-UV (285 nm)> 85% RecoveryVerify TPNa wasn't lost during dialysis (it is amphiphilic, so it should stay in the LNP).

Troubleshooting Guide

  • Issue: Low Encapsulation Efficiency (<80%).

    • Cause: Electrostatic competition. The anionic TPNa is binding the cationic lipid before the mRNA can.

    • Fix: Reduce TPNa concentration to 0.5 mol%. Alternatively, increase the N/P ratio to 8:1 to provide excess cationic charge.

  • Issue: Particle Aggregation (Size > 200 nm).

    • Cause: "Salting out" effect.[6] TPNa is a disodium salt; high ionic strength in the initial mixing phase can destabilize LNPs.

    • Fix: Ensure the Citrate buffer is 50 mM or lower. Do not use PBS in the initial mixing phase (Phase W).

  • Issue: Precipitation in Phase W.

    • Cause: Acidic pH causing TPNa to protonate and become less soluble?

    • Insight: TPNa (Disodium) is stable at neutral pH. At pH 4, it may partially protonate.

    • Fix: If cloudiness occurs in Citrate pH 4, gently warm to 37°C or switch to Acetate buffer pH 5.0 (if mRNA stability permits).

References

  • Showa Denko K.K. (2020). Technical Data Sheet: TPNa (Sodium Tocopheryl Phosphate).

  • Mukai, K., et al. (2018). "Structure and properties of tocopherol phosphate ester." Journal of Oleo Science.

  • Kato, S., et al. (2010). "Novel Vitamin E derivative, alpha-tocopheryl phosphate, acts as a potent antioxidant."[7] Free Radical Biology and Medicine.

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.

  • Sigma-Aldrich. (n.d.).[6] "

    
    -Tocopherol phosphate disodium salt Product Information." 
    

Sources

Methods for quantifying alpha-Tocopherol phosphate disodium salt in tissues

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a specialized protocol for the quantification of alpha-Tocopheryl Phosphate (TP) in biological tissues. Unlike its parent molecule alpha-tocopherol (Toc), TP is an amphipathic, water-soluble phosphorylated derivative that defies standard lipid extraction protocols.[1]

Part 1: Core Directive - The "Acid-Shift" Strategy

Standard Vitamin E analysis (saponification followed by hexane extraction) fails for TP because:

  • Solubility Inversion: TP is highly polar (as a disodium salt) and remains in the aqueous waste layer during standard lipid extraction.

  • Hydrolysis Resistance: TP is remarkably resistant to alkaline hydrolysis. While this stability preserves it during saponification, it means it does not convert to alpha-tocopherol and thus is not detected in "Total Tocopherol" assays.

The Solution: This protocol utilizes an Acid-Shift Liquid-Liquid Extraction (LLE) . By lowering the pH below the pKa of the phosphate group (< 1.5), we protonate TP from its water-soluble disodium salt form (


) to its lipophilic free acid form (

), allowing efficient partitioning into organic solvents.

Part 2: Scientific Integrity & Logic

Experimental Workflow Diagram

TP_Extraction_Workflow Sample Tissue Sample (Liver, Adipose, Skin) Homogenization Homogenization Buffer: PBS + BHT/Ascorbic Acid (Prevents Oxidation) Sample->Homogenization Acidification Acidification Step Add 1M HCl (Target pH < 2.0) (Converts TP-Na2 to TP-H2) Homogenization->Acidification Critical Step Extraction Biphasic Extraction Add DCM or MTBE Vortex & Centrifuge Acidification->Extraction PhaseSep Phase Separation TP partitions into ORGANIC layer Extraction->PhaseSep Evaporation Evaporation & Reconstitution Dry under N2, Reconstitute in MeOH PhaseSep->Evaporation Analysis LC-MS/MS Analysis Negative ESI Mode (m/z 509 -> 79) Evaporation->Analysis

Caption: The "Acid-Shift" workflow ensures TP is protonated (lipophilic) prior to organic extraction, preventing loss to the aqueous phase.

Detailed Protocol: Quantification of alpha-Tocopheryl Phosphate

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrix: Animal Tissue (Liver, Adipose, Heart, Skin) Target Analyte: alpha-Tocopheryl Phosphate (TP) Internal Standard (IS): d6-alpha-Tocopherol (d6-Toc) or d6-alpha-Tocopheryl Phosphate (if available).[2]

  • Standards: alpha-Tocopheryl Phosphate Disodium Salt (High Purity >97%).

  • Solvents: LC-MS Grade Methanol (MeOH), Dichloromethane (DCM), Water, Acetonitrile (ACN).

  • Additives: Formic Acid (FA), Ammonium Acetate, Ascorbic Acid (AA), Butylated Hydroxytoluene (BHT).

  • Equipment: Bead beater or tissue homogenizer, Nitrogen evaporator, Refrigerated Centrifuge.

1. Tissue Homogenization (Preservation)

  • Weigh ~50-100 mg of frozen tissue.

  • Add 500 µL of Ice-Cold Lysis Buffer (PBS pH 7.4 containing 1 mM Ascorbic Acid and 0.1% BHT).

    • Why: Ascorbic acid recycles tocopheryl radicals; BHT terminates lipid peroxidation chains. Although TP is stable, the chromanol ring is susceptible to oxidation.

  • Homogenize using bead beating (2 cycles, 30s) at 4°C.

2. Internal Standard Addition

  • Add 10 µL of Internal Standard working solution (e.g., 10 µM d6-Toc in Ethanol). Vortex for 10s.

3. The "Acid-Shift" (Critical Step)

  • Add 500 µL of 1 M HCl .

  • Vortex immediately.

  • Mechanism:[3][4][5] This drops the homogenate pH to ~1.0. The highly polar disodium TP (

    
    ) is converted to the uncharged di-hydrogen phosphate ester (
    
    
    
    ), which is soluble in organic solvents.

4. Extraction

  • Add 2.0 mL of Dichloromethane (DCM) or MTBE .

  • Shake/Vortex vigorously for 10 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Result: Three layers form: Aqueous (Top), Protein Interface (Middle), Organic (Bottom - DCM). TP is now in the bottom layer.

5. Reconstitution

  • Transfer the organic (lower) layer to a fresh glass tube.

  • Evaporate to dryness under a stream of Nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Methanol .

  • Transfer to an amber autosampler vial (protect from light).

Chromatography:

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18, 2.1 x 100 mm, 2.6 µm.

    • Note: PFP columns offer superior selectivity for positional isomers of tocopherols and their metabolites.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH natural).

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

  • Gradient:

    Time (min) % B Flow (mL/min)
    0.0 70 0.3
    1.0 70 0.3
    6.0 100 0.3
    8.0 100 0.3
    8.1 70 0.3

    | 10.0 | 70 | 0.3 |

Mass Spectrometry (Negative ESI): TP ionizes best in Negative Electrospray Ionization (ESI-) due to the phosphate group.

  • Source: ESI Negative Mode

  • Capillary Voltage: -4500 V

  • Desolvation Temp: 500°C

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
alpha-TP 509.3 78.9 3525Quantifier (PO3-)
alpha-TP 509.3 411.2 3518Qualifier (Loss of H3PO4)
d6-Toc (IS) 435.4171.13020Reference (if run in Pos Mode)*
  • Note on IS: If using d6-Tocopherol (which requires Positive mode), you must use Polarity Switching (Pos/Neg switching) in the MS method. If your instrument is slow at switching, run two injections or use an external calibration corrected by recovery. Ideally, synthesize d6-TP or use a surrogate phosphate standard (e.g., Oleoyl-L-alpha-lysophosphatidic acid) that flies in negative mode.

Part 3: Visualization & Formatting

Data Presentation: Method Validation Summary
ParameterSpecificationNotes
Linearity 10 nM – 10 µMR² > 0.995 (Weighted 1/x)
LOD ~ 2-5 nMHighly sensitive due to phosphate ionization
Recovery > 85%Requires Acidification step (pH < 2)
Matrix Effect < 15% suppressionUse Matrix-Matched Calibration curves
Stability > 24h in AutosamplerKeep at 4°C; Amber vials mandatory
Troubleshooting Guide
  • Low Recovery:

    • Cause: Insufficient acidification.

    • Fix: Ensure the pH of the homogenate is < 2.0 before adding the organic solvent. Phosphate buffers (PBS) have high buffering capacity; increase HCl volume if necessary.

  • Peak Tailing:

    • Cause: Interaction of phosphate group with stainless steel or silica silanols.

    • Fix: Add 5 mM Ammonium Acetate to mobile phases (masks silanols). Use PEEK tubing if possible.

  • Carryover:

    • Cause: TP is "sticky" (surfactant-like properties).

    • Fix: Use a needle wash of Methanol:Acetonitrile:Isopropanol (1:1:1) + 0.1% Formic Acid.[4]

References

  • Gianello, R., et al. (2005). "Alpha-tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine, 39(7), 970-976.[6] Link

  • Negis, Y., et al. (2007). "Molecular mechanism of alpha-tocopheryl-phosphate transport across the cell membrane."[3] Biochemical and Biophysical Research Communications, 359(2), 348-353.[3] Link

  • Libinaki, R., et al. (2006). "Evaluation of the safety of mixed tocopheryl phosphates (MTP)—a formulation of alpha-tocopheryl phosphate plus alpha-di-tocopheryl phosphate." Food and Chemical Toxicology, 44(7), 916-932.[7] Link

  • Zingg, J.M., et al. (2008). "Modulation of gene expression by alpha-tocopherol and alpha-tocopheryl phosphate in THP-1 monocytes." Free Radical Biology and Medicine, 44(5), 877-885. Link

  • Nishio, K., et al. (2011). "Alpha-tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse skin." Free Radical Biology and Medicine, 50(12), 1794-1800. Link

Sources

Advanced Protocol: Mitigation of Lipid Peroxidation using Alpha-Tocopherol Phosphate Disodium Salt

[1]

Abstract

Lipid peroxidation (LPO) is a self-propagating chain reaction that compromises cellular membrane integrity, leading to ferroptosis and cell death.[1] While


1

-Tocopherol Phosphate Disodium Salt (TP)
1

11

Mechanism of Action: The "Dual-Defense" Hypothesis

Unlike neutral

  • Physical Stabilization (The "Trap" Mechanism): TP electrostatically interacts with the polar heads of oxidized lipids, trapping them at the interface and preventing the formation of water pores that typically lead to membrane leakage.

  • Chemical Scavenging (The "Conversion" Mechanism): Intracellular phosphatases hydrolyze TP into active

    
    -TOH, which then donates hydrogen atoms to lipid peroxyl radicals (LOO[1]•), terminating the peroxidation chain reaction.
    
Figure 1: Mechanistic Pathway of TP Protection

TP_Mechanismcluster_MembraneMembrane Interfacecluster_IntracellularIntracellular SpaceTP_Extα-Tocopherol Phosphate (TP)(Aqueous Phase)TP_InsertedTP Anchored at Interface(Phosphate Head Group)TP_Ext->TP_InsertedSelf-AssemblyMembraneCell Membrane(Lipid Bilayer)Physical_TrapPhysical Stabilization(Prevents Pore Formation)TP_Inserted->Physical_TrapElectrostaticInteractionPhosphatasePhosphatases(Hydrolysis)TP_Inserted->PhosphataseCellular UptakeOxLipidOxidized Lipid(LOO•)AlphaTOHActive α-Tocopherol(Free Radical Scavenger)ChainBreakTermination ofPeroxidation ChainOxLipid->ChainBreakNeutralizationPhosphatase->AlphaTOHCleavageAlphaTOH->ChainBreakH-Atom Donation

Caption: TP anchors at the membrane interface to physically stabilize oxidized lipids while simultaneously serving as a substrate for intracellular conversion to antioxidant

Material Properties & Preparation

Compound:

CAS:Solubility:1Stability:

1
Preparation Protocol

Critical Note: Unlike standard Vitamin E, do not use DMSO or Ethanol as the primary solvent if avoiding organic co-solvents is the goal.

  • Stock Solution (10 mM):

    • Weigh 5.54 mg of TP Disodium Salt.[2]

    • Dissolve in 1.0 mL of sterile, endotoxin-free water or PBS (pH 7.4).

    • Tip: Mild sonication (30 seconds, water bath) may speed up dissolution if the powder is compacted.

    • Filter Sterilize: Pass through a 0.22 µm PES filter.

    • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1]

  • Working Solution:

    • Dilute directly into cell culture media or assay buffer.

    • Effective Range: 10 µM – 100 µM.

    • Warning: Concentrations >500 µM may form micelles that can interfere with certain membrane assays.

Experimental Protocols

Protocol A: Prevention of Lipid Peroxidation in Adherent Cells (C11-BODIPY Assay)

This protocol quantifies the ability of TP to prevent membrane oxidation induced by tert-Butyl hydroperoxide (t-BHP).[1]

Materials:

  • Adherent cells (e.g., HeLa, HepG2, or primary fibroblasts).[1]

  • C11-BODIPY (581/591) probe (Lipid peroxidation sensor).[1]

  • Oxidant: t-BHP (tert-Butyl hydroperoxide).[1]

Workflow:

  • Seeding: Plate cells in 96-well black-walled plates (10,000 cells/well) and culture overnight.

  • Pre-treatment:

    • Remove media.

    • Add fresh media containing TP (10, 50, 100 µM) .[1]

    • Include controls: Vehicle (Media only) and Positive Control (

      
      -Tocopherol in 0.1% Ethanol).
      
    • Incubate for 2–24 hours . Note: 24h allows for phosphatase conversion; 2h tests direct membrane protection.[1]

  • Probe Loading:

    • Wash cells 1x with PBS.[3]

    • Incubate with 2 µM C11-BODIPY in serum-free media for 30 minutes at 37°C.

    • Wash 2x with PBS to remove excess probe.

  • Stress Induction:

    • Add 100 µM t-BHP in complete media.[1]

    • Incubate for 1–2 hours.

  • Detection:

    • Measure Fluorescence immediately.

    • Non-Oxidized: Ex/Em 581/591 nm (Red).[1]

    • Oxidized: Ex/Em 488/510 nm (Green).[1]

    • Calculation: Ratio = Green / (Green + Red).[1] Lower ratio = Higher Protection.[1]

Protocol B: Cell-Free Liposome Protection (TBARS Assay)

Validates the direct physical stabilization and radical scavenging without cellular metabolism.[1]

Materials:

  • Phosphatidylcholine (PC) Liposomes.[1][4][5]

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as radical initiator.[1]

  • TBA Reagent (Thiobarbituric acid).[1]

Workflow:

  • Liposome Mix: Prepare PC liposomes (1 mg/mL) in PBS.

  • Treatment: Add TP (0–100 µM) to the liposome suspension.

  • Oxidation: Add AAPH (10 mM final) and incubate at 37°C for 30 minutes.

  • Termination: Add TBA/TCA reagent (15% TCA, 0.375% TBA, 0.25N HCl).

  • Development: Heat at 95°C for 15 minutes. Cool on ice.

  • Measurement: Read Absorbance at 532 nm (MDA-TBA adduct).

Data Analysis & Interpretation

Expected Results Table
Treatment ConditionC11-BODIPY Ratio (Green/Total)TBARS (Abs 532nm)Interpretation
Control (No Stress) < 0.10Low BaselineIntact membrane.[1]
Stress (t-BHP/AAPH) > 0.60HighSevere lipid peroxidation.[1]
Stress + TP (10 µM) ~ 0.45ModeratePartial protection.[1]
Stress + TP (50 µM) ~ 0.20LowSignificant protection.
Stress +

-TOH
~ 0.25LowComparable protection (requires ethanol).[1]
Troubleshooting Guide
  • Issue: High background signal in Control wells.

    • Cause: Oxidation of the probe or liposomes during preparation.

    • Fix: Degas all buffers; keep C11-BODIPY protected from light; use fresh t-BHP.[1]

  • Issue: TP precipitates in media.

    • Cause: Interaction with high Calcium/Magnesium or very high concentration (>1 mM).[1]

    • Fix: Ensure TP is fully dissolved in water first; do not exceed 100 µM in high-calcium media.

  • Issue: No protection observed in short incubation (<1h).

    • Cause: Insufficient time for hydrolysis (in cells) or membrane insertion.[1]

    • Fix: Increase pre-incubation time to >4 hours to allow cellular uptake and conversion.

Experimental Workflow Diagram

WorkflowPrep1. PreparationDissolve TP in Water(10 mM Stock)Treat2. TreatmentIncubate Cells/Liposomes(10-100 µM, 2-24h)Prep->TreatStress3. Stress InductionAdd t-BHP or AAPH(Initiate Peroxidation)Treat->StressAssay4. DetectionC11-BODIPY (Cells)or TBARS (Cell-Free)Stress->AssayAnalysis5. AnalysisCalculate RatioVerify ProtectionAssay->Analysis

Caption: Step-by-step workflow for evaluating the antioxidant efficacy of TP in biological systems.

References

  • Gianello, R., et al. (2005). "

    
    -Tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine, 39(7), 970-976.[1] Link
    
  • Nishio, K., et al. (2011). "

    
    -Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse."[1] Free Radical Biology and Medicine, 50(12), 1794-1800.[1] Link
    
  • Rezk, B. M., et al. (2004). "The extraordinary antioxidant activity of vitamin E phosphate." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1683(1-3), 16-21.[1] Link

  • Libinaki, R., et al. (2010). "Comparison of the antioxidant properties of

    
    -tocopherol and 
    
    
    -tocopheryl phosphate in preventing lipid peroxidation."[1] Chemistry and Physics of Lipids, 163, S34.
  • Sigma-Aldrich.

    
    -Tocopherol phosphate disodium salt."[1] Link[1]
    

Application Notes and Protocols for α-Tocopherol Phosphate Disodium Salt in Preclinical Animal Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of α-Tocopherol Phosphate (α-TP) disodium salt as a supplement in animal studies. α-Tocopherol Phosphate, a naturally occurring, water-soluble derivative of Vitamin E, offers significant advantages over traditional lipid-soluble forms, including enhanced bioavailability and unique biological activities that extend beyond antioxidation. This guide details its mechanisms of action, pharmacokinetic profile, and provides validated, step-by-step protocols for its preparation, administration, and analysis in preclinical research settings.

Part 1: Scientific Background & Mechanism of Action

For decades, α-Tocopherol (α-T) has been defined by its role as a potent, lipid-soluble antioxidant that protects cell membranes from oxidative damage[1]. However, the discovery of α-Tocopherol Phosphate (α-TP) as an endogenous molecule in animal and plant tissues has expanded our understanding of Vitamin E's physiological role[2][3]. As a water-soluble phosphate ester, α-TP not only serves as a pro-vitamin for α-T but also functions as a distinct signaling molecule, modulating key cellular pathways with a potency that can surpass its parent form[4][5].

Modulation of Kinase Signaling Pathways

Unlike α-T, whose signaling effects are often linked to the inhibition of Protein Kinase C (PKC)[6], α-TP exerts more complex, context-dependent control over critical kinase cascades.

  • PI3K/Akt Pathway Regulation: Research indicates that α-TP can be both an inhibitor and an activator of the Phosphatidylinositol-3-kinase γ (PI3Kγ)/Akt pathway. When the pathway is already activated and located at the plasma membrane, α-TP can inhibit it by activating the phosphatase PHLPP1, leading to the de-phosphorylation and inactivation of Akt. Conversely, in a non-activated state, it may promote activation[7]. This dual regulatory capacity is crucial for processes like cell survival and angiogenesis[4][8].

PI3K_Akt_Pathway cluster_membrane Plasma Membrane PI3Kg_act Activated PI3Kγ Akt Akt PI3Kg_act->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt PHLPP1 PHLPP1 PHLPP1->pAkt dephosphorylates aTP α-Tocopherol Phosphate (α-TP) aTP->PHLPP1 activates

Caption: α-TP inhibits the activated PI3K/Akt pathway via PHLPP1.

Regulation of Gene Expression and Cellular Function

α-TP has demonstrated a superior ability to regulate gene expression compared to α-T. A notable example is its potent, concentration-dependent downregulation of the scavenger receptor CD36 in THP-1 cells, an effect not observed with α-T under identical conditions[4]. This suggests that α-TP may play a more direct role in modulating lipid uptake and inflammatory responses in macrophages. Furthermore, studies have shown α-TP can inhibit cancer cell proliferation and invasion more effectively than α-Tocopherol[4].

Interaction with Neuromodulatory Systems

Emerging research reveals that Vitamin E derivatives can influence synaptic transmission. In the rodent hippocampus, α-TP and α-T exert opposite effects on both glutamatergic and GABAergic transmission; α-TP is inhibitory, while α-T is potentiating. These distinct actions are mediated by the cannabinoid CB1 receptors, identifying a novel, non-antioxidant neuromodulatory role for these molecules[9].

Part 2: Pharmacokinetics and Bioavailability

The chemical form of Vitamin E profoundly impacts its absorption and bioavailability[10]. The disodium salt of α-TP, being water-soluble, bypasses the need for intestinal emulsification and enzymatic hydrolysis required by lipid-soluble esters like α-Tocopheryl acetate (TAc)[5][11].

This leads to a more rapid appearance in plasma post-administration. A pharmacokinetic study in swine using a single meal containing deuterated α-TP or TAc demonstrated that α-TP was absorbed significantly faster. While α-TP is subsequently converted to α-T in vivo, its rapid uptake and distinct molecular properties make it a highly effective delivery form of Vitamin E[11].

Table 1: Comparative Pharmacokinetic Parameters in Swine

(Data synthesized from Traber et al., as cited in[11])

Parameterα-TP (disodium salt)T from TAcP-valueRationale & Significance
Appearance Rate (h⁻¹) 0.119 ± 0.0580.040 ± 0.014P = 0.01Faster absorption of α-TP, bypassing lipid digestion steps.
Elimination Rate (h⁻¹) 0.396 ± 0.0980.438 ± 0.160P = 0.51Similar elimination rates once in circulation.
Plateau Value (µM/(µmol/kg BW)) 0.758 ± 0.7780.414 ± 0.129P = 0.34Numerically higher peak concentration for α-TP.
Relative AUC (vs. T from TAc) 107.3% (for T from TP)100%N/AConfirms α-TP is an effective precursor to circulating α-T.

Part 3: Experimental Design & Protocols

General Considerations
  • Animal Model Selection: The choice of species (e.g., mouse, rat, pig) should be dictated by the research question. Rodent models are frequently used for studies on neurodegeneration, inflammation, and cancer[12][13][14], while larger animals like swine can be valuable for pharmacokinetic and nutritional studies due to physiological similarities to humans[11].

  • Control Groups: A well-designed study must include a vehicle control group (receiving saline or the relevant solvent). For comparative efficacy studies, including positive control groups administered with equimolar doses of α-Tocopherol or α-Tocopheryl acetate is highly recommended to differentiate the specific effects of α-TP.

  • α-TP Disodium Salt: This compound is typically a white to off-white powder with excellent water solubility, simplifying dose preparation[15].

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Observation cluster_analysis Phase 3: Analysis P1 Weigh α-TP Disodium Salt P2 Dissolve in Sterile Vehicle (e.g., Saline) P1->P2 P3 Sterile Filter (0.22 µm) P2->P3 A2 Dose Administration (Select Route) P3->A2 A1 Animal Acclimation & Grouping A1->A2 A3 Monitor Health & Conduct Behavioral Tests A2->A3 C1 Sample Collection (Blood, Tissues) A3->C1 C2 Sample Processing & Extraction C1->C2 C3 Quantification (LC-MS/MS, HPLC) C2->C3 C4 Data Analysis & Interpretation C3->C4

Caption: A generalized workflow for preclinical studies using α-TP.

Protocol 1: Preparation of Dosing Solutions

Objective: To prepare a sterile, aqueous solution of α-TP disodium salt for parenteral or oral administration.

Materials:

  • (±)-α-Tocopherol phosphate disodium salt (e.g., Sigma-Aldrich Cat# T2020)[15]

  • Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

Procedure:

  • Calculation: Determine the total amount of α-TP disodium salt required based on the desired concentration (mg/mL) and total volume. Account for the molecular weight if converting from molarity.

  • Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the required amount of α-TP disodium salt powder and transfer it to a sterile conical tube.

  • Dissolution: Add the calculated volume of sterile saline or PBS to the tube. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile container (e.g., a sterile vial). This step is critical for parenteral routes to prevent infection.

  • Storage: Store the final sterile solution at 2-8°C, protected from light. For long-term storage, consult the manufacturer's data sheet, though fresh preparation is recommended.

Protocol 2: Administration Routes & Dosage Recommendations

The optimal route and dose depend on the experimental goal (e.g., systemic bioavailability vs. targeted central nervous system effects).

Table 2: Recommended Dosages and Administration Routes for α-TP in Animal Studies

RouteAnimal ModelDosage RangeStudy ContextReference
Dietary Admixture Piglets (~18.6 kg)88.4 mg/kg feed (single meal)Bioavailability & Pharmacokinetics[11]
Oral Gavage (p.o.) Rats10 - 100 mg/kg (for α-T)Neuropharmacology (Depression)[13]
Rats150 mg/kg/day (for α-T)Neuroprotection (Alzheimer's Model)[14]
Intraperitoneal (i.p.) Rats200 - 400 mg/kg (for α-T)Anti-inflammatory (Pancreatitis)[12]
Intracerebroventricular (i.c.v.) Rats0.1 - 1.0 nmol/siteDirect CNS action (Depression)[13]

Causality Note:

  • Oral Gavage/Dietary Admixture: Best for assessing nutritional bioavailability and chronic systemic effects. Mimics natural intake.

  • Intraperitoneal (i.p.) Injection: Bypasses first-pass metabolism, ensuring rapid systemic availability. Useful for acute effect studies where precise dosing is critical.

  • Intracerebroventricular (i.c.v.) Injection: Used to deliver the compound directly to the brain, bypassing the blood-brain barrier. Essential for investigating direct neurological mechanisms without confounding peripheral effects[13].

Protocol 3: Sample Collection and Bioanalysis

Objective: To accurately quantify α-TP and its primary metabolite, α-T, in biological matrices.

Critical Insight: Standard assays for Vitamin E often involve a hydrolysis step to release tocopherol from its esters (like acetate). α-TP is resistant to this hydrolysis, making it undetectable with these methods. A specialized extraction and analysis protocol is mandatory[2][3].

Sample Collection:

  • Blood: Collect blood via appropriate methods (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at ~2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissues: Perfuse animals with cold saline to remove blood. Harvest tissues of interest (e.g., liver, brain, adipose), snap-freeze in liquid nitrogen, and store at -80°C until analysis.

Analytical Methodology:

  • Extraction: A method capable of extracting both the polar α-TP and the non-polar α-T is required. This typically involves homogenization of the tissue or plasma followed by a multi-step solvent extraction (e.g., using combinations of methanol, hexane, and other solvents)[2].

  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity in distinguishing and quantifying α-TP and α-T simultaneously[2][11]. HPLC with fluorescence detection can also be used, though it may require separate chromatographic runs or derivatization steps for optimal sensitivity for both compounds[16][17].

Part 4: Conclusion

α-Tocopherol phosphate disodium salt represents a significant advancement in Vitamin E research. Its water solubility provides superior handling and administration properties, while its pharmacokinetic profile ensures rapid absorption. More importantly, its function as a distinct signaling molecule, capable of modulating gene expression and kinase pathways, opens new avenues for therapeutic investigation in oncology, neurobiology, and inflammatory diseases. The protocols and data presented in this guide offer a validated framework for researchers to effectively incorporate this promising compound into their preclinical studies, ensuring both scientific rigor and reproducible outcomes.

References

  • Title: Mechanism of a-tocopherol and a-tocopheryl phosphate action. Molecular... Source: ResearchGate URL: [Link]

  • Title: Tocopheryl Phosphate | Vitamin E: Chemistry and Nutritional Benefits Source: Books Gateway URL: [Link]

  • Title: Alpha-tocopheryl phosphate: a novel, natural form of vitamin E Source: PubMed URL: [Link]

  • Title: Water-Soluble Vitamin E-Tocopheryl Phosphate Source: PubMed URL: [Link]

  • Title: Water-soluble all-rac α-tocopheryl-phosphate and fat-soluble all-rac α-tocopheryl-acetate are comparable vitamin E sources for swine Source: PMC - PubMed Central URL: [Link]

  • Title: Alpha-tocopherol: looking beyond an antioxidant Source: PMC - PubMed Central URL: [Link]

  • Title: α-Tocopheryl phosphate: A novel, natural form of vitamin E | Request PDF Source: ResearchGate URL: [Link]

  • Title: Vitamin E Source: Linus Pauling Institute | Oregon State University URL: [Link]

  • Title: α-tocopherol and α-tocopheryl phosphate interact with the cannabinoid system in the rodent hippocampus Source: PubMed URL: [Link]

  • Title: The nutritional power of α-tocopherol in animal nutrition: Bioavailability, biopotency, and beyond Source: ResearchGate URL: [Link]

  • Title: Analysis of Tocopherols and Tocotrienols by HPLC Source: AOCS URL: [Link]

  • Title: Effect of alpha-tocopherol and dose sensitivity on pancreatitis formation in rats with experimental pancreatitis Source: JournalAgent URL: [Link]

  • Title: alpha-Tocopherol Administration Produces an Antidepressant-Like Effect in Predictive Animal Models of Depression Source: PubMed URL: [Link]

  • Title: CRL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive Source: Joint Research Centre URL: [Link]

  • Title: Pre- and post-treatment of α-Tocopherol on cognitive, synaptic plasticity, and mitochondrial disorders of the hippocampus in icv-streptozotocin-induced sporadic Alzheimer's-like disease in male Wistar rat Source: PMC - PubMed Central URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Experimental Solutions[1]
Executive Summary

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) is a water-soluble, amphipathic derivative of Vitamin E (α-Tocopherol).[1][2] Unlike its lipophilic parent, TPNa is designed for aqueous stability. However, its unique chemical structure—a hydrophobic chroman/phytyl tail attached to a hydrophilic phosphate head—creates specific "traps" for researchers.

The three most common failure modes are:

  • Ionic Precipitation: Immediate clouding upon addition to calcium/magnesium-rich media (e.g., DMEM, RPMI).[1]

  • pH-Dependent Insolubility: Protonation of the phosphate group in acidic environments leading to precipitation.[1]

  • Lyotropic Gelation: Formation of high-viscosity liquid crystals at high concentrations.[1]

This guide provides the mechanistic understanding and protocols to prevent these failures.

Module 1: The "Cloudy Media" Phenomenon (Ionic Incompatibility)

Symptom: You add a clear stock solution of TPNa to cell culture media (e.g., DMEM), and the solution instantly turns turbid or forms a white precipitate.[1]

The Mechanism: TPNa is an anionic surfactant.[1] The phosphate head group (


) has a high affinity for divalent cations, specifically Calcium (

) and Magnesium (

).[1] When TPNa encounters these ions—which are abundant in standard cell culture media—it undergoes a double displacement reaction, forming Calcium Tocopheryl Phosphate , an insoluble salt.

Diagram 1: The Ionic Precipitation Mechanism

IonicPrecipitation cluster_prevention Prevention Strategy TPNa TPNa (Soluble) [Disodium Salt] Reaction Ionic Interaction (Double Displacement) TPNa->Reaction Media Culture Media (Ca²⁺ / Mg²⁺ rich) Media->Reaction Precipitate Insoluble Complex (Ca-Tocopheryl Phosphate) Reaction->Precipitate Immediate Precipitation Chelation Chelation (EDTA) (Not recommended for live cells) Dilution Pre-dilution in Ca/Mg-free PBS

Caption: Mechanism of TPNa precipitation in the presence of divalent cations found in standard biological buffers.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Solvent Choice Milli-Q Water or PBS (Ca/Mg-free) Dissolving in water first ensures the micelles are established before ion exposure.[1]
Order of Addition Add Media to TPNa (Slowly)Do not drop concentrated TPNa into a large volume of Ca-rich media.[1] Pre-dilute TPNa in PBS, then mix 1:10 or 1:100 into the final media.
Max Concentration < 0.1% (w/v) in MediaAbove critical micelle concentration (CMC) in high-salt environments, aggregation accelerates.[1]
Serum Interaction Add FBS before TPNa Serum proteins (Albumin) can bind TPNa, acting as a "buffer" that prevents it from reacting with free Calcium.[1]
Module 2: pH Sensitivity & The "a" Value

Symptom: The solution is clear at pH 7.4 but precipitates when the pH drifts below 6.0 or when mixed with acidic reagents.

The Mechanism: TPNa solubility is dictated by its degree of neutralization, often referred to as the "a" value (the molar ratio of Sodium to Tocopheryl Phosphate).

  • Ideal State (a ≈ 2.0): Both hydroxyls on the phosphate are substituted with Na+.[1] Highly soluble.[1]

  • Risk State (a < 1.15): As pH drops, Na+ is replaced by H+.[1] The molecule becomes less polar and drops out of solution.

Diagram 2: pH-Dependent Solubility Logic

pH_Stability pH_High pH > 7.0 (Neutral/Alkaline) State_Soluble Disodium Salt Form (High Solubility) pH_High->State_Soluble Maintains Charge pH_Low pH < 6.0 (Acidic) State_Insoluble Mono-sodium/Acid Form (Precipitation) pH_Low->State_Insoluble Loss of Polarity Action User adds Acidic Buffer (e.g., Acetate) Action->pH_Low Protonation

Caption: The critical relationship between solution pH and the solubility state of TPNa.[1]

Corrective Action:

  • Buffer Selection: Always use buffers with strong capacity at pH 7.0–8.0 (e.g., HEPES, Tris).[1] Avoid Acetate or Citrate buffers if possible.[1]

  • Rescue Protocol: If a solution turns cloudy due to acidification, slowly add 1N NaOH dropwise. If the precipitate was caused by pH (and not Calcium), the solution will clarify as it returns to pH > 7.0.

Module 3: Enzymatic Stability (The "Hidden" Variable)

Symptom: In long-duration cell culture experiments (>24 hours), the TPNa concentration decreases, but no precipitation is observed.[1]

The Mechanism: TPNa is a pro-drug .[1] It is chemically stable against hydrolysis in water (unlike Tocopheryl Acetate), but it is enzymatically unstable in the presence of phosphatases.[1]

  • Alkaline Phosphatase (ALP): Present in Fetal Bovine Serum (FBS) and on cell surfaces.[1] ALP cleaves the phosphate group, converting TPNa back into Alpha-Tocopherol (which is water-insoluble and integrates into membranes).[1]

Experimental Implication: If you are measuring the effect of TPNa specifically (and not Vitamin E), you must account for this conversion.

Data: Enzymatic Conversion Rates

ConditionHalf-Life of TPNa (Approx.)Outcome
Water / PBS > 6 MonthsStable (Chemical hydrolysis is negligible).[1][2]
Serum-Free Media Days to WeeksStable (Unless cells secrete phosphatases).[1]
Media + 10% FBS 12 - 24 Hours Rapid conversion to Alpha-Tocopherol [1, 2].[1]
Common FAQs

Q: Can I autoclave TPNa solutions? A: No. While TPNa is heat stable up to ~100°C for short periods, autoclaving (121°C) risks hydrolysis and oxidation.[1]

  • Protocol: Prepare a 1% (w/v) stock solution in Milli-Q water and sterilize via 0.22 µm filtration (PES or PVDF membranes are compatible).[1]

Q: My 5% stock solution turned into a gel. Is it ruined? A: No, this is normal. At high concentrations (>3%), TPNa forms lyotropic liquid crystals (ordered structures of micelles).[1]

  • Fix: Warm the solution to 40-50°C in a water bath. The viscosity will drop, and it will return to a liquid state.

Q: How does TPNa compare to Vitamin E Acetate? A:

  • Vit E Acetate: Hydrophobic (needs ethanol/DMSO), requires esterases (intracellular) to activate.[1]

  • TPNa: Hydrophilic (water soluble), requires phosphatases (extracellular/membrane) to activate.[1]

  • Key Difference: TPNa can be taken up by specific organic anion transporters (OATs) [2], offering a different delivery pathway.[1]

References
  • Nishio, K., et al. (2011).[1][3] "α-Tocopheryl phosphate: Uptake, hydrolysis, and antioxidant action in cultured cells and mouse." Free Radical Biology and Medicine, 50(12), 1794-1800.[1][3]

  • Gianello, R., et al. (2005).[1][4] "α-Tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine, 39(7), 970-976.[1]

  • Resonac (formerly Showa Denko). (2025).[1][5] "TPNa™ Technical Datasheet." SpecialChem. (Referencing the "a" value and solubility parameters).

  • Sigma-Aldrich. (n.d.).[1] "Vitamin E, Tocopherol, in Cell Culture."[3][6][7][8] Cell Culture Media Expert.

Sources

How to prevent oxidation of alpha-Tocopherol phosphate disodium salt

Technical Support Hub: -Tocopherol Phosphate Disodium Salt (TPNa)

Welcome to the Advanced Application Support Center. Subject: Stabilization and Handling of

CAS:Molecular Formula:

1

Core Technical Directive: The "Phosphate Shield"

The Stability Paradox: Researchers often confuse the stability of TPNa with that of Vitamin E (


-Tocopherol)
  • 
    -Tocopherol  is an antioxidant that sacrifices itself to stop oxidation; it wants to oxidize.[1]
    
  • TPNa is a pro-drug. The phosphate group esterified at the C-6 position blocks the phenolic hydroxyl group—the specific site where oxidation occurs.

Therefore, TPNa itself does not oxidize under normal conditions. If you observe oxidation (yellowing/browning) in your TPNa stock, hydrolysis has occurred first .[1] The phosphate bond was cleaved, releasing free

1

Your Goal: Prevent hydrolysis to prevent oxidation.

Degradation Pathway Visualization

The following diagram illustrates the causality of failure. You are protecting the Green Zone to prevent the Red Zone .

TPNa_DegradationTPNaTPNa (Salt)(Stable / Colorless)HydrolysisHydrolysis Trigger(Acid pH / Phosphatase / Heat)TPNa->Hydrolysis Ester Bond CleavageTocopherolFree α-Tocopherol(Unstable / Reactive)Hydrolysis->Tocopherol Release of Active Vitamin EOxidationOxidation Trigger(ROS / O2 / Metal Ions)Tocopherol->Oxidation H-Atom TransferQuinoneTocopheryl Quinone(Inactive / Yellow-Brown)Oxidation->Quinone Irreversible Degradation

Figure 1: The degradation cascade.[1] Stability is maintained only by preventing the initial hydrolysis step.

Critical Control Parameters (Data Summary)

ParameterOptimal RangeFailure ThresholdMechanism of Failure
pH Stability pH 7.0 – 9.0 < pH 6.0Acid-catalyzed hydrolysis of the phosphate ester.[1]
Temperature 2°C – 8°C > 25°CThermal energy accelerates hydrolysis kinetics.[1]
Light Darkness UV ExposurePhoto-excitation cleaves the ester bond.[1]
Solvent Water / Buffer Low pH SolventsSolubility crashes; precipitation leads to heterogeneity.
Additives EDTA (0.01%) Metal Ions (

)
Metals catalyze the oxidation of trace free tocopherol.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of an Oxidation-Resistant Stock Solution (10 mM)

This protocol builds in redundancy: pH buffering prevents hydrolysis, while chelation and inert gas prevent oxidation of any trace impurities.[1]

Reagents:

  • TPNa Powder (High Purity >97%)[1]

  • Milli-Q Water (Degassed)[1]

  • Disodium EDTA[1]

  • NaOH (1N) or HEPES Buffer[1]

Step-by-Step Methodology:

  • Deoxygenation (The Pre-Step):

    • Sparge Milli-Q water with Nitrogen (

      
      ) or Argon gas for 15 minutes before adding any solids.[1]
      
    • Why? Removes dissolved oxygen that attacks trace free tocopherol.

  • Chelation Buffer:

    • Add Disodium EDTA to a final concentration of 0.01% (w/v).

    • Why? Sequesters trace metal ions (Iron/Copper) ubiquitous in glassware, which act as catalysts for radical generation.[1]

  • Solubilization:

    • Add TPNa powder to the water. Vortex gently.

    • Checkpoint: The solution should be clear. If hazy, the Na:Phosphate molar ratio may be low. Add dropwise 1N NaOH until clear (Target pH 8.0).[1]

  • pH Verification:

    • Check pH.[2] Ensure it is between 7.0 and 8.5 .

    • Critical: Do not allow pH to drop below 6.0.

  • Storage:

    • Aliquot into amber glass vials (or foil-wrapped tubes).

    • Overlay the headspace with Nitrogen gas before capping.

    • Store at 4°C.

Protocol B: Quality Control (The "Yellow Test")

How to validate if your stock is still good.

  • Visual Inspection: Place the vial against a white background.

    • Colorless: Pass.

    • Pale Yellow: Warning (Trace oxidation of impurities).[1]

    • Brown/Dark Yellow: Fail (Significant hydrolysis and Quinone formation).[1]

  • Solubility Check:

    • Any precipitate indicates the salt has reverted to the acid form or free tocopherol (which is water-insoluble).[1]

Troubleshooting & FAQs

Q1: My TPNa solution turned yellow overnight. Can I still use it? A: No. The yellow color indicates the presence of Tocopheryl Quinone , the oxidized end-product of Vitamin E. This confirms that two failures occurred:

  • Hydrolysis: The phosphate group was cleaved.

  • Oxidation: The released tocopherol reacted with oxygen. Action: Discard the solution. Review your pH (was it acidic?) and light exposure.

Q2: I read that Vitamin E needs to be dissolved in oil/ethanol, but TPNa is clumping in ethanol. Why? A: You are treating the salt like the vitamin.

  • Vitamin E (

    
    -Tocopherol):  Lipophilic (Oil soluble).[1]
    
  • TPNa: Hydrophilic (Water soluble).[1][3]

  • Action: Dissolve TPNa in water or aqueous buffer. If you need it in an emulsion, dissolve in the water phase before emulsification.

Q3: Can I autoclave TPNa solutions? A: Avoid if possible. While the phosphate bond is heat-resistant, the combination of high heat (121°C) and pressure can accelerate hydrolysis, especially if the pH drifts during the cycle. Action: Use sterile filtration (0.22

1

Q4: Why does the manufacturer specify a molar ratio of Na > 1.15? A: This relates to solubility. A molar ratio of Sodium to Tocopheryl Phosphate of exactly 1.0 (Monosodium salt) has poor water solubility and causes turbidity. A ratio > 1.15 (Disodium salt rich) ensures the electrostatic repulsion necessary for a clear, stable aqueous solution.

References

  • Chemical Identity & Physical Properties

    • PubChem Compound Summary for CID 60934-46-5, Sodium alpha-tocopheryl phosphate.[1] National Center for Biotechnology Information.

    • [Link][1]

  • Hydrolysis & Stability Mechanisms

    • Nishio, K., et al. (2011).[1][4][5] "

      
      -Tocopheryl phosphate: Uptake, hydrolysis, and antioxidant action in cultured cells and mouse."[1][4][5] Free Radical Biology and Medicine, 50(12), 1794-1800.[1]
      
    • [Link]

  • Formulation & Solubility Parameters

    • TPNa™ Technical Data Sheet.[6] Showa Denko K.K.[1][7] (Resonac).[1][3][6][8] Detailed solubility and pH stability profiles for cosmetic and pharmaceutical applications.

  • Oxidation Pathways of Tocopherols

    • Traber, M. G., & Atkinson, J. (2007).[1] "Vitamin E, antioxidant and nothing more." Free Radical Biology and Medicine, 43(1), 4-15.[1]

    • [Link]

Technical Support Center: Optimizing Alpha-Tocopherol Phosphate Disodium Salt (TPNa2) for Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TP-OPT-2024 Subject: Optimization of Concentration, Solubility, and Experimental Protocols for TPNa2 Assigned Scientist: Senior Application Scientist, Cell Biology Division

Core Directive & Executive Summary

The Paradox of Potency: Alpha-Tocopherol Phosphate Disodium Salt (TPNa2) is not simply "water-soluble Vitamin E." It is a pro-drug that leverages a phosphate moiety to bypass the passive diffusion limits of standard alpha-tocopherol (


-T).

Critical Insight: Unlike hydrophobic


-T, which integrates slowly into membranes, TPNa2 is actively taken up by cells and rapidly hydrolyzed by intracellular phosphatases. This results in significantly higher intracellular concentrations  of active Vitamin E. Consequently, the "safe" concentration window for TPNa2 is narrower  than that of 

-T. While you might use 500 µM of

-T without toxicity, that same concentration of TPNa2 can be cytotoxic due to intracellular surfactant effects or rapid signaling saturation.

Target Optimization Window:

  • Protective/Antioxidant Range: 10 µM – 100 µM

  • Cytotoxicity Threshold: > 500 µM (Cell type dependent; sensitive lines show toxicity > 100 µM)

  • Bioavailability Factor: TPNa2 enters cells ~7x faster than

    
    -T acetate.
    

Preparation & Solubility Protocol

User Question: "I read that TPNa2 is water-soluble, but my 100 mM stock in water is cloudy. What went wrong?"

Technical Diagnosis: While TPNa2 is an amphipathic molecule (hydrophilic head, hydrophobic tail), it forms micelles rather than a true solution at high concentrations in pure water. The sodium salt aids solubility, but the critical micelle concentration (CMC) is low.

Recommended Stock Preparation Workflow
ParameterRecommendationRationale
Solvent Water (Milli-Q) or 10% DMSO/Water Water alone works for concentrations < 10 mM. For higher stocks (10-50 mM), use a co-solvent or warm water.
Max Stock Conc. 10 mM – 50 mM Attempting >100 mM often leads to gelation or precipitation.
Dissolution Method Ultrasonication (Required) The hydrophobic tails tend to aggregate. Sonication breaks these aggregates into stable micelles.
Storage -20°C (Aliquot) Prevent freeze-thaw cycles. Protect from light (amber tubes).
Media Compatibility Pre-dilute in media Do not add high-concentration stock directly to cell culture dish. Predilute in warm media to prevent "shock" precipitation.
DOT Diagram: Stock Preparation Logic

StockPrep Powder TPNa2 Powder Solvent Solvent Choice Powder->Solvent Sonicate Ultrasonication (30s pulses) Solvent->Sonicate Dissolve Check Visual Check (Clear/Slight Opalescence) Sonicate->Check Check->Solvent Fail (Cloudy) Add 5% DMSO or Warm Storage Storage (-20°C, Dark) Check->Storage Pass

Figure 1: Decision tree for preparing a stable TPNa2 stock solution. Note the critical ultrasonication step.

Dose-Response Optimization Guide

User Question: "My cells are dying at 200 µM, but the paper I cited used 500 µM of alpha-tocopherol. Why the discrepancy?"

Technical Diagnosis: You are observing uptake-dependent toxicity . TPNa2 acts as a surfactant at high concentrations and can disrupt membrane integrity before it is even hydrolyzed. Furthermore, the rapid intracellular conversion leads to a massive surge in signaling activity that can trigger apoptosis in sensitive lines (e.g., cancer cells like MDA-MB-231).

Experimental Design: Finding the "Sweet Spot"

Phase 1: The Safety Screen (Cytotoxicity)

  • Assay: MTT or CCK-8.

  • Duration: 24 hours.[1][2][3]

  • Range: 0, 10, 50, 100, 250, 500, 1000 µM.

  • Goal: Determine the LD10 (concentration causing 10% death). Do not exceed this for protective studies.

Phase 2: The Efficacy Screen (Protection)

  • Stressor: UV Radiation, H2O2, or Glutamate.

  • Protocol: Pre-treat with TPNa2 for 12-24 hours before applying stress.

  • Rationale: TPNa2 requires time to be taken up and hydrolyzed by cellular phosphatases into the active antioxidant

    
    -T. Co-treatment (adding TPNa2 + Stressor simultaneously) often fails because the conversion hasn't happened yet.
    
Mechanistic Pathway: Why Pre-treatment Matters

Mechanism TP_Ext TPNa2 (Extracellular) Transporter CD36 / SR-BI (Active Transport) TP_Ext->Transporter Rapid Uptake TP_Int TP (Intracellular) Transporter->TP_Int Phosphatase Cellular Phosphatases TP_Int->Phosphatase Hydrolysis AlphaT Active Alpha-Tocopherol Phosphatase->AlphaT Bioactivation Akt Akt Phosphorylation (Ser473) AlphaT->Akt Signaling ROS ROS Scavenging AlphaT->ROS Direct Antioxidant Bcl2 Bcl-2 Upregulation Akt->Bcl2 Survival Signal

Figure 2: The bioactivation pathway. TPNa2 must be hydrolyzed to exert antioxidant effects, while the phosphate form itself modulates Akt signaling.

Troubleshooting & FAQs

Q1: Can I add TPNa2 directly to media containing Calcium/Magnesium?

A: Caution is advised. While TPNa2 is less prone to precipitation than inorganic phosphates, high concentrations (>500 µM) in DMEM (high calcium) can lead to micro-precipitates that look like bacterial contamination.

  • Fix: Prepare a 10x working solution in PBS first, then add that to the media.

Q2: Why do I see increased ROS at high TPNa2 concentrations?

A: This is the "Tocopherol Pro-oxidant Effect." At very high concentrations, if the cell cannot recycle the tocopheryl radical (via Vitamin C or Glutathione), the accumulated radicals can propagate lipid peroxidation.

  • Fix: Ensure your media contains adequate Vitamin C (Ascorbic Acid) to recycle Vitamin E, or lower the TPNa2 concentration below 100 µM.

Q3: Is TPNa2 suitable for in vivo injections?

A: Yes, it is superior to


-T acetate for injection due to water solubility. However, it must be pH-balanced (pH 7.4) before injection, as the disodium salt solution can be slightly alkaline.

Summary Data Table: Concentration Effects

ConcentrationObserved Effect (General)Mechanism
1 – 10 µM Mild AntioxidantROS Scavenging (Post-hydrolysis)
10 – 80 µM Optimal Protection Akt Activation + Bcl-2 Upregulation
100 – 200 µM Signaling SaturationCD36 downregulation; antiproliferative in some cancer lines
> 500 µM Cytotoxicity Membrane disruption; surfactant effect; pro-oxidant activity

References

  • Photoprotective properties of α-tocopherol phosphate: Lawrence, K. P., et al. (2021). The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro. Scientific Reports.[1] Link

  • Solubility and Transport: Gianello, R., et al. (2005). Alpha-tocopheryl phosphate: a novel, natural form of vitamin E.[4] Free Radical Biology and Medicine. Link

  • Signaling Mechanisms (Akt/Bcl-2): Zingg, J. M., et al. (2010). Modulation of gene expression by alpha-tocopherol and alpha-tocopheryl phosphate in THP-1 monocytes. Free Radical Biology and Medicine. Link

  • Cytotoxicity Profiles: Nishio, K., et al. (2011). α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse. Free Radical Biology and Medicine. Link

  • Endothelial Protection: Libinaki, R., et al. (2010). Cardioprotection with alpha-tocopheryl phosphate: amelioration of myocardial ischemia reperfusion injury. Link

Sources

Common contaminants in alpha-Tocopherol phosphate disodium salt samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Introduction: The Purity Paradox of TPNa

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) is prized for a singular characteristic: it transforms the lipophilic Vitamin E into a water-soluble, amphipathic molecule. This unique property, however, is also its primary failure point.

When TPNa samples fail, they rarely do so by becoming toxic; they fail by reverting to their hydrophobic origins or by trapping synthesis by-products that disrupt solution clarity and bioavailability. This guide moves beyond basic Certificates of Analysis to address the functional purity of your material.

Module 1: The "Cloudy Solution" Protocol

Symptom: You prepare a 1% (w/v) aqueous solution, and it appears turbid, hazy, or precipitates over time.

Root Cause Analysis

Turbidity in TPNa is almost exclusively caused by hydrophobic break-through . While TPNa is water-soluble, its contaminants are not.

  • Free Alpha-Tocopherol (The Precursor): Unreacted starting material or hydrolysis product. Even trace amounts (<0.5%) can cause Tyndall scattering in water.

  • P,P'-Bistocopherol Diphosphate (The Dimer): A synthesis side-reaction where one phosphate group links two tocopherol molecules. This "dimer" is chemically stable but significantly less water-soluble than TPNa [1].

  • Incorrect Neutralization Ratio (The "b-value"): The solubility of TPNa is pH-dependent. If the molar ratio of Sodium to Phosphate (the "b-value") drops below ~1.7, the salt tends to protonate into the mono-sodium or free acid form, which precipitates [2].

Troubleshooting Q&A

Q: My solution was clear initially but turned cloudy after 24 hours at room temperature. Is it bacterial growth?

  • A: Unlikely. This is often delayed hydrolysis . TPNa is resistant to alkaline and acid hydrolysis compared to Tocopheryl Acetate, but it is not immune to enzymatic activity or extreme pH.

    • Check: Measure the pH. If pH < 6.0, the equilibrium shifts toward the insoluble free acid form.

    • Fix: Adjust pH to 7.0–8.0 using dilute NaOH. If clarity returns, it was a solubility/pH issue, not degradation.

Q: I see a "ghost peak" eluting very late in my HPLC run. What is it?

  • A: This is likely P,P'-Bistocopherol Diphosphate . Because it contains two hydrophobic tails, it binds strongly to C18 columns.

    • Action: Extend your gradient wash step (100% Organic) by 5-10 minutes. If you don't, this peak may elute in the next injection, ruining that data.

Module 2: HPLC Anomalies & Ghost Peaks

Symptom: Chromatograms show shoulder peaks, retention time shifts, or low assay values despite "clean" peaks.

The Contaminant Landscape

The following diagram illustrates the chemical relationship between TPNa and its common impurities.

TPNa_Contaminants cluster_0 Detection Method TPNa TPNa (Target) (Water Soluble) Tocopherol Free Alpha-Tocopherol (Hydrophobic Impurity) TPNa->Tocopherol Hydrolysis (Acid/Enzyme) Quinone Tocopheryl Quinone (Oxidation Product) TPNa->Quinone Oxidation (Air/Light) Inorganic Inorganic Phosphate/Salts (Process Residue) Dimer Bis-Tocopherol Diphosphate (Synthesis By-product) Tocopherol->Dimer Incomplete Phosphorylation HPLC_UV HPLC-UV (285 nm) Tocopherol->HPLC_UV Dimer->HPLC_UV IC Ion Chromatography Inorganic->IC

Figure 1: Degradation and impurity pathways for Alpha-Tocopherol Phosphate. Blue indicates the target; Red/Yellow indicate hydrophobic impurities.

Self-Validating HPLC Protocol

Standard Vitamin E methods (high methanol) often fail for TPNa because the salt elutes in the void volume. Use this gradient method to separate the ionic salt from the hydrophobic impurities.

Instrument: HPLC with UV Diode Array (DAD) Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm Wavelength: 286 nm (Isosbestic point for tocopherols) Temperature: 40°C

ParameterMobile Phase A (Aqueous)Mobile Phase B (Organic)
Composition 20mM Ammonium Acetate (pH 4.5)100% Methanol
Why? Buffering prevents peak tailing of the phosphate group.Solubilizes the hydrophobic dimer and free tocopherol.

Gradient Profile:

  • 0-5 min: 80% A / 20% B (Retains TPNa, elutes inorganic salts early).

  • 5-15 min: Ramp to 5% A / 95% B (Elutes TPNa).

  • 15-25 min: Hold 5% A / 95% B (Elutes Free Tocopherol & Dimer).

  • 25-30 min: Re-equilibrate.

Validation Check:

  • TPNa Retention: Should be ~8-10 mins.

  • Free Tocopherol: Should be ~18-20 mins.

  • Resolution: If TPNa co-elutes with the void peak, increase the initial aqueous % or lower the pH slightly (do not go < pH 3.0 to avoid hydrolysis).

Module 3: Quantitative Discrepancies (The "Missing Mass")

Symptom: HPLC purity is >99%, but the gravimetric assay is only 85-90%.

Diagnosis: You are likely measuring solvents and moisture , not degradation products. TPNa is hygroscopic.

  • Residual Solvents: Synthesis often uses Hexane, Toluene, or Ethanol. These do not appear on UV at 286 nm.

  • Inorganic Load: The disodium salt carries significant counter-ion weight.

Diagnostic Workflow:

Mass_Balance Start Assay < 95%? KF Run Karl Fischer (Check Moisture) Start->KF GC Run GC-Headspace (Check Solvents) Start->GC Ash Sulphated Ash Test (Check Sodium Content) Start->Ash Result_Wet High Water Content (Dry @ 60°C Vacuum) KF->Result_Wet > 5% Result_Salt Excess Inorganic Salts (Dialysis Required) Ash->Result_Salt > Theoretical %

Figure 2: Workflow for diagnosing mass balance discrepancies in TPNa samples.

Summary of Specifications for High-Quality TPNa

When sourcing or validating TPNa, use these benchmarks to ensure experimental success:

AttributeAcceptance CriteriaMethodReason
Appearance White to off-white powderVisualYellowing indicates oxidation (Quinone formation).
Solubility (1% aq) Clear, ColorlessVisualTurbidity = Free Tocopherol or Dimer contamination.
pH (1% aq) 6.5 – 8.5pH MeterEnsures correct "b-value" (Disodium form).
Free Tocopherol < 1.0%HPLCPrevents oil-out in aqueous formulations.
P,P'-Dimer < 3.0%HPLCCommon synthesis impurity [1].[1]
Water Content < 5.0%Karl FischerHygroscopic nature requires tight control.

References

  • Nakashima, K., et al. (1997). High-purity tocopherol phosphates, process for the preparation thereof, method for analysis thereof. World Intellectual Property Organization, WO1997014705A1. Link

  • Kato, E., et al. (2016). Tocopherol phosphate ester salt and method for producing same. World Intellectual Property Organization, WO2016186201A1. Link

  • Gianello, R., et al. (2005). Alpha-tocopheryl phosphate: a novel, natural form of vitamin E.[2] Free Radical Biology and Medicine, 39(7), 970-976. Link

  • Almeida, I.F., et al. (2021). Stability of Vitamin E Derivatives in Topical Formulations. Cosmetics, 8(3), 67. Link[3]

Sources

Technical Support Center: Optimizing Alpha-Tocopherol Phosphate Disodium (TPNa) Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The TPNa Paradox

As researchers, we often turn to alpha-Tocopherol Phosphate Disodium salt (TPNa) to solve the solubility issues of standard Vitamin E (alpha-tocopherol).[1][2] While TPNa solves the solubility problem (being water-soluble), it introduces a bioavailability paradox:[1][2]

  • Permeation Barrier: Its ionic nature (disodium salt) makes it hydrophilic, hindering passive transport across the lipophilic stratum corneum or cell membranes.[2]

  • Activation Barrier: TPNa is a prodrug .[2] It provides zero antioxidant benefit until it is hydrolyzed by endogenous phosphatases into active alpha-tocopherol.[1][2]

This guide addresses these specific bottlenecks. It is designed to troubleshoot formulation failures and optimize delivery efficiency.

Module 1: Formulation & Stability Troubleshooting

Current Status: My solution is cloudy or precipitating.

Q1: Why does my clear TPNa solution turn turbid upon adding other active ingredients?

Diagnosis: Divalent Cation Incompatibility. TPNa is a phosphate salt.[2] In the presence of divalent cations—specifically Calcium (Ca²⁺) and Magnesium (Mg²⁺) —it forms insoluble calcium/magnesium tocopheryl phosphates.[2] This is chemically identical to the "calcium-phosphate precipitation" curve seen in parenteral nutrition.

  • The Mechanism:

    
    [1][2]
    
  • The Fix:

    • Chelation: Add Disodium EDTA (0.1% - 0.2%) to sequester free metal ions.[1][2]

    • Order of Addition: Always dissolve TPNa completely in water before adding any mineral salts.

    • Water Quality: Use only Type I (Milli-Q) water. Tap or standard distilled water often contains enough trace calcium to induce haze.

Q2: What is the optimal pH for TPNa stability versus skin permeation?

Diagnosis: pH-Solubility Mismatch.

  • The Science: TPNa is a disodium salt.[3] At low pH (< 5.0), protonation converts it to the free acid form (tocopheryl phosphate), which has significantly lower water solubility and may precipitate.[1][2] However, extremely high pH (> 8.[1][2]5) can risk hydrolysis during long-term storage and is irritating to the skin.[1][2]

  • The Sweet Spot: Maintain formulation pH between 6.0 and 7.5 .

    • Buffer Recommendation: Use Phosphate Buffered Saline (PBS) or Citrate-Phosphate buffer.[1][2] Avoid unbuffered water, as TPNa itself will drift the pH.

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Bioavailability/Stability Cloudy Is the solution cloudy? Start->Cloudy Precip Check Cations (Ca2+, Mg2+) Cloudy->Precip Yes Clear Solution is clear, but low efficacy? Cloudy->Clear No Chelate Action: Add EDTA / Remove Salts Precip->Chelate Permeation Issue: Poor Membrane Penetration Clear->Permeation Conversion Issue: Lack of Enzymatic Conversion Clear->Conversion Lipo Action: Liposomal Encapsulation Permeation->Lipo Assay Action: Phosphatase Activity Assay Conversion->Assay

Caption: Decision matrix for diagnosing TPNa formulation failures based on visual and functional cues.

Module 2: Enhancing Bioavailability (Permeation)

Current Status: The drug is stable, but not entering the cells/tissue.

Q3: TPNa is water-soluble.[1][2][3][4] Why isn't it penetrating the skin/membrane?

Diagnosis: LogP Mismatch. The stratum corneum is a lipid matrix. Highly polar molecules like TPNa (LogP < 1) are repelled by this barrier.[1][2] You must "mask" the charge to facilitate entry.

Protocol: Liposomal Encapsulation (Thin-Film Hydration) Why this works: Encapsulating TPNa in a lipid bilayer mimics the cell membrane, allowing fusion and delivery of the hydrophilic payload.

StepActionTechnical Note
1 Dissolution Dissolve Phosphatidylcholine (PC) and Cholesterol (7:3 molar ratio) in Chloroform/Methanol (2:1).[1][2]
2 Evaporation Rotary evaporate at 45°C to form a thin lipid film.[2]
3 Hydration Hydrate the film with TPNa solution (1-2% w/v in PBS pH 7.4) . Do not add TPNa to the lipid phase.
4 Sizing Sonicate (probe) or extrude through 100nm polycarbonate membrane.[1][2]
5 Validation Target Polydispersity Index (PDI) < 0.2.
Q4: Can I use chemical enhancers instead of liposomes?

Answer: Yes, but with caution.

  • Recommended: Propylene Glycol (PG) or Ethoxydiglycol .[1][2] These solvents modify the keratin structure of the stratum corneum, creating "channels" for the ionic TPNa to pass through.

  • Avoid: Cationic surfactants, which will precipitate with the anionic TPNa.

Module 3: Biological Efficacy (Conversion)

Current Status: The drug is entering the cells, but there is no antioxidant effect.

Q5: Why do I see no reduction in ROS (Reactive Oxygen Species) in my cell culture model?

Diagnosis: Phosphatase Deficiency. TPNa is not an antioxidant.[1][2] It is a precursor.[2] It requires Alkaline Phosphatase (ALP) or acid phosphatase to cleave the phosphate group.[2]

  • In Vivo: Skin contains abundant phosphatases.[2]

  • In Vitro:[4][5][6] Many immortalized cell lines (e.g., certain keratinocytes or fibroblasts) may have downregulated phosphatase activity.[1][2]

Validation Protocol: The "Conversion Check" Before running efficacy studies, you must validate your model's ability to metabolize TPNa.

  • Incubate: Treat cells with 50 µM TPNa for 6-24 hours.

  • Lyse: Collect cell lysate.

  • Extract: Perform hexane extraction (Vitamin E is lipophilic).[1][2]

  • Analyze: Run HPLC.

    • Peak A: TPNa (Unconverted)[1][2]

    • Peak B: Alpha-Tocopherol (Active)[1][2][7][8][9]

  • Pass Criteria: >10% conversion to Peak B within 24 hours. If conversion is <1%, your cell model is invalid for TPNa testing.[1]

Visualization: The Bioavailability Pathway

BioavailabilityPath cluster_failure Failure Points TPNa TPNa (Prodrug) [Hydrophilic/Ionic] Formulation Formulation (Liposome/Enhancer) TPNa->Formulation Stabilization Precipitation Ca2+ Precipitation TPNa->Precipitation Incompatible Ions Barrier Stratum Corneum (Lipid Barrier) Formulation->Barrier Permeation Enzyme Phosphatase (Hydrolysis) Barrier->Enzyme Transport Repulsion Ionic Repulsion Barrier->Repulsion No Carrier Active Alpha-Tocopherol (Active Antioxidant) Enzyme->Active Cleavage (-PO4) NoConv Low Enzyme Activity Enzyme->NoConv Wrong Cell Model

Caption: Critical pathway for TPNa activation.[1][2] Failure at any node results in zero efficacy.

Summary of Key Specifications

ParameterSpecificationCritical Reason
Solubility > 20 mg/mL (Water)High solubility, but pH dependent.[1][2]
Optimal pH 6.0 – 7.5Prevents acid precipitation (<5) and hydrolysis (>9).[1][2]
Incompatibilities Ca²⁺, Mg²⁺, Cationic SurfactantsForms insoluble salts (cloudiness/precipitate).[1][2]
Activation Requires PhosphataseInactive without enzymatic cleavage.[2]
Storage 2-8°C, Protect from LightPrevents slow oxidation of the tocopherol moiety.[2]

References

  • Showa Denko K.K. (2006).[1][2] Method for improving the water solubility of alpha-tocopherol phosphate. Patent Application. (Context: General properties of TPNa salts).

  • Rangarajan, M., & Zatz, J. L. (2003).[1] Effect of formulation on the topical delivery of alpha-tocopherol. Journal of Cosmetic Science. (Context: Comparative permeation of Vitamin E derivatives).

  • Nakai, K., et al. (2005).[1][2] Novel function of water-soluble vitamin E derivative: TPNa promotes the differentiation of human keratinocytes.[2] Journal of Investigative Dermatology. (Context: Enzymatic conversion and biological activity).

  • Driscoll, D. F. (2005).[1][2] Stability and compatibility assessment techniques for total parenteral nutrition admixtures. Current Opinion in Clinical Nutrition and Metabolic Care. (Context: Calcium-Phosphate solubility curves applicable to TPNa).

  • Hincal, A. A., et al. (2025).[1][2][9] Liposomal delivery of alpha-tocopherol phosphate: Preparation and Optimization. International Journal of Pharmaceutics. (Context: Liposomal protocols for TPNa).

Disclaimer: This guide is for research and development purposes only. All formulations should be tested for safety and stability according to your specific regulatory environment.

Sources

Technical Support Center: Synthesis of Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for TPNa Synthesis & Purification From: Senior Application Scientist, Chemical Process Division To: R&D Teams, Process Chemists, and Formulation Scientists

Executive Summary: The Amphiphilic Paradox

Synthesizing alpha-Tocopherol Phosphate Disodium Salt (TPNa) presents a unique "Amphiphilic Paradox." You are converting a highly lipophilic molecule (alpha-tocopherol) into a highly hydrophilic salt. The transition state—where the molecule has both a greasy chroman tail and a polar phosphate head—is where 90% of failures occur. This intermediate acts as a powerful surfactant, creating stable emulsions that trap impurities and resist crystallization.

This guide moves beyond standard literature to address the specific, unwritten failure modes of this synthesis.

Module 1: The Phosphorylation Stage (Reaction Control)

The Scenario: You are reacting alpha-tocopherol with Phosphorus Oxychloride (


) or Phosphorus Pentoxide (

).

Common Failure: High levels of


-bistocopheryl diphosphate (the "Dimer" impurity).
Q: Why is my reaction yielding high amounts of the diphosphate dimer (>5%)?

A: This is a stoichiometry and addition-rate issue. The reaction of alpha-tocopherol (R-OH) with


 proceeds stepwise.
  • 
     (Desired Intermediate)
    
  • 
     (Undesired Dimer)
    

If the local concentration of unreacted tocopherol is high relative to


, the second reaction competes with the first.

Troubleshooting Protocol:

  • Stoichiometry: Ensure a molar excess of

    
     (typically 1.1 to 1.3 equivalents). Do not use a 1:1 ratio.
    
  • Reverse Addition: Do not add

    
     to the tocopherol. Dissolve tocopherol in a non-polar solvent (e.g., n-hexane or toluene) and add this solution slowly to a chilled solution of 
    
    
    
    and base (Pyridine/Triethylamine). This ensures
    
    
    is always in excess during the addition.
  • Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition. Higher temperatures accelerate the dimerization rate constant faster than the phosphorylation rate constant.

Q: The reaction mixture turned dark brown/black. Is the product ruined?

A: Likely yes. This indicates oxidative degradation of the chroman ring.

  • Root Cause: Lack of inert atmosphere or presence of moisture reacting with

    
     to generate phosphoric acid, which acts as a harsh dehydrating agent.
    
  • Correction: The reaction must be performed under a strict Nitrogen or Argon blanket. Ensure solvents are anhydrous (<50 ppm water).

Module 2: Hydrolysis & Neutralization (The Work-up)

The Scenario: You have the dichlorophosphate intermediate (


) and need to hydrolyze it to the phosphate acid, then neutralize to the sodium salt.

Common Failure: Unbreakable emulsions during the hydrolysis step.

Q: I added water to hydrolyze the intermediate, and the flask is now a thick, white mayonnaise. It won't separate. What now?

A: You have created a surfactant-stabilized emulsion. The intermediate tocopheryl phosphate is acting as a detergent between your organic solvent and the water.

Troubleshooting Protocol (The "Salting Out" Method):

  • Do not stir vigorously: Gentle agitation is sufficient for hydrolysis. High-shear mixing creates finer emulsions.

  • Acidification: Ensure the aqueous phase is strongly acidic (dilute

    
     or 
    
    
    
    ). The free acid form of tocopheryl phosphate is less amphiphilic (more lipid-soluble) than the ionized form, forcing it back into the organic layer.
  • Co-solvent Addition: Add a "bridge" solvent like Ethanol or Isopropanol (5-10% v/v). This reduces interfacial tension.

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, "pushing" the organic compounds out of the water phase.

Q: During neutralization with NaOH, the solution became a solid gel.

A: You exceeded the solubility limit of the disodium salt or the pH is too high.

  • Mechanism: TPNa forms lyotropic liquid crystals at high concentrations.

  • Solution: Monitor pH precisely. The target is pH 7.0–8.5. If you overshoot (pH > 10), the ionic strength causes gelling. Dilute with water immediately if gelling starts.

Module 3: Purification & Isolation (The "Sticky End")

The Scenario: You are trying to isolate the final white powder.

Common Failure: The product isolates as a sticky, hygroscopic gum or wax instead of a free-flowing powder.

Q: My product won't crystallize. It looks like a yellow gum.

A: TPNa is notoriously difficult to crystallize due to its flexible alkyl tail.

  • Correction: Use the Acetone/Methanol Precipitation Method .

    • Dissolve the crude gum in a minimum amount of Methanol (TPNa is soluble).

    • Slowly add this solution dropwise into a large volume of chilled Acetone (TPNa is insoluble).

    • The product should precipitate as a white solid.

    • Critical: Filter immediately under Nitrogen. Exposure to humid air will turn the filter cake back into a gum (hygroscopicity).

Data: Solubility Profile for Purification Logic

SolventAlpha-Tocopherol (Starting Material)Tocopheryl Phosphate (Acid Form)TPNa (Disodium Salt)
Water InsolubleInsolubleSoluble (>2%)
Hexane SolubleSolubleInsoluble
Ethanol SolubleSolubleSoluble
Acetone SolubleSolubleInsoluble

Use this table to design your washes. (e.g., Wash the solid TPNa with Acetone to remove unreacted Tocopherol).

Visualizing the Workflow & Logic
Diagram 1: The Synthetic Pathway & Critical Control Points

TPNa_Synthesis Tocopherol Alpha-Tocopherol (Lipophilic) Intermediate Dichlorophosphate Intermediate Tocopherol->Intermediate Phosphorylation (0-5°C, N2 atm) POCl3 POCl3 + Base (Excess 1.3 eq) POCl3->Intermediate Hydrolysis Acid Hydrolysis (H2O / H2SO4) Intermediate->Hydrolysis Exothermic! Dimer Dimer Impurity (P,P'-bistocopheryl) Intermediate->Dimer If POCl3 low or Temp high AcidForm Tocopheryl Phosphate (Free Acid) Hydrolysis->AcidForm Phase Separation Neutralization Neutralization (NaOH to pH 8.0) AcidForm->Neutralization CrudeSalt Crude TPNa (Aqueous Solution) Neutralization->CrudeSalt Purification Precipitation (MeOH -> Acetone) CrudeSalt->Purification FinalProduct TPNa Powder (Hygroscopic) Purification->FinalProduct

Caption: Step-wise synthesis flow of TPNa highlighting the critical phosphorylation and purification transitions.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Problem LowYield Low Yield / High Dimer Problem->LowYield Emulsion Emulsion during Workup Problem->Emulsion Sticky Sticky/Gummy Product Problem->Sticky Sol_Stoich Check Stoichiometry (Increase POCl3) LowYield->Sol_Stoich Sol_Temp Lower Temp (< 5°C) LowYield->Sol_Temp Sol_Acid Acidify Aqueous Phase (pH < 1) Emulsion->Sol_Acid Sol_Salt Add NaCl (Salting Out) Emulsion->Sol_Salt Sol_Solvent Use Acetone Wash (Remove oils) Sticky->Sol_Solvent Sol_Dry Lyophilize or Spray Dry Sticky->Sol_Dry

Caption: Decision matrix for resolving common synthetic and isolation failures.

References
  • Nakayama, S., et al. (2000). Highly purified tocopheryl phosphate, process for producing the same, analytical method therefor and cosmetic. U.S. Patent No.[1][2][3] 6,046,181.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Gianello, R., et al. (2005).[4] "Alpha-tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine, 39(7), 970-976.[4]

  • Showa Denko K.K. (2018).[2] Tocopherol phosphate ester salt and method for producing same.[2][5] European Patent EP 3 299 373 A1.

  • Negre-Salvayre, A., et al. (2018). "Water-Soluble Vitamin E-Tocopheryl Phosphate." Vitamins & Hormones, 107, 381-410.

Sources

Method refinement for alpha-Tocopherol phosphate disodium salt quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Refinement for


-Tocopherol Phosphate (TP) Quantification 

Executive Summary

This guide addresses the specific analytical challenges associated with


-Tocopherol Phosphate Disodium Salt (TP) . Unlike its lipophilic parent (

-Tocopherol), TP is an amphipathic, ionic molecule. Standard Vitamin E protocols (hexane extraction, isocratic C18 HPLC) will result in 0% recovery or severe peak tailing for TP.

This technical resource is structured as a dynamic troubleshooting center, prioritizing the three critical failure points: Extraction Logic , Chromatographic Retention , and Signal Stability .

Module 1: Sample Preparation (The Solubility Paradox)

Q: I used a standard hexane liquid-liquid extraction (LLE) for Vitamin E, but my TP recovery is near zero. Where is it?

A: It is likely still in your aqueous waste layer.


-Tocopherol is lipophilic (

), but

-Tocopherol Phosphate is an ionic surfactant. At neutral pH, the disodium salt dissociates into the phosphate anion, which is water-soluble and insoluble in hexane.

The Fix: The "pH Switch" Protocol To extract TP into an organic solvent, you must suppress its ionization.

  • Wash Step (Alkaline): Wash sample with hexane at pH > 7.

    • Result: Removes neutral lipids and endogenous

      
      -Tocopherol. TP stays in the water phase.
      
  • Charge Neutralization (Acidic): Acidify the remaining aqueous phase to pH < 2 using 1M HCl.

    • Mechanism:[1] Protonates the phosphate group (

      
      -like moiety), rendering the molecule neutral and lipophilic.
      
  • Extraction: Extract immediately with Hexane:Tert-Butyl Methyl Ether (MTBE) (80:20).

Q: My TP signal degrades over time in plasma samples. Is it oxidation?

A: It is more likely enzymatic hydrolysis . Endogenous phosphatases in plasma/tissue rapidly convert TP back to


-Tocopherol.
  • Immediate Action: You must add a phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate + Sodium Fluoride) to your lysis buffer or collection tubes immediately upon sampling.

  • Temperature Control: Keep all processing at 4°C.

Visual Workflow: The pH-Switch Extraction

TP_Extraction Sample Biological Sample (Plasma/Tissue) Lysis Lysis/Homogenization (+ Phosphatase Inhibitors) Sample->Lysis Wash Add Hexane (pH Neutral/Basic) Vortex & Centrifuge Lysis->Wash OrgPhase1 Organic Layer: Contains Endogenous alpha-Tocopherol (Discard/Save) Wash->OrgPhase1 Top Layer AqPhase1 Aqueous Layer: Contains TP (Ionic Form) Wash->AqPhase1 Bottom Layer Acidify Acidify to pH 1.0 (1M HCl) AqPhase1->Acidify Extract Add Hexane/MTBE (80:20) Vortex & Centrifuge Acidify->Extract FinalOrg Final Organic Layer: Contains Neutralized TP Extract->FinalOrg Top Layer (Target) Dry Evaporate & Reconstitute (in MeOH:Water) FinalOrg->Dry

Figure 1: The "pH Switch" extraction logic required to separate TP from neutral tocopherols.

Module 2: Chromatography & Detection (LC-MS/MS)

Q: I see severe peak tailing on my C18 column. Why?

A: This is caused by Silanol Interactions . The phosphate group on TP interacts strongly with free silanol groups on the silica backbone of standard C18 columns.

The Fix: Column Choice & Mobile Phase

  • Stationary Phase: Switch to a PFP (Pentafluorophenyl) or a C18 with high carbon load and end-capping . PFP columns offer unique selectivity for polar aromatics and phosphate esters.

  • Mobile Phase Modifier: You must use an ammonium acetate buffer (5-10 mM) to maintain ionic strength. Do not use pure water/formic acid, as the pH shift can cause on-column precipitation or ionization variability.

Q: What are the optimal MS transitions?

A: TP is best analyzed in Negative Electrospray Ionization (ESI-) mode due to the phosphate group.

Table 1: Recommended LC-MS/MS Parameters

ParameterSetting / ValueRationale
Ionization Mode ESI Negative (-)Phosphate group ionizes readily in negative mode (

).
Precursor Ion (Q1) 509.3 m/z Molecular weight of

-Tocopherol Phosphate (free acid).
Quantifier Ion (Q3) 78.9 m/z Characteristic phosphate fragment (

). High specificity.
Qualifier Ion (Q3) 429.4 m/z Loss of phosphate group (Tocopherol radical).
Cone Voltage 30-40 VOptimization required per instrument.
Collision Energy 25-35 eVHigh energy needed to cleave the phosphate ester bond.

Module 3: Method Validation Protocol

Q: How do I validate that I'm not just measuring hydrolyzed Vitamin E?

A: You must perform a Stability-Indicating Spike Recovery .

Protocol:

  • Spike: Add known concentration of TP Disodium Salt to blank plasma.

  • Split: Divide into two aliquots.

    • Aliquot A: Process immediately with Phosphatase Inhibitors.

    • Aliquot B: Incubate at 37°C for 30 mins without inhibitors.

  • Analyze: Measure TP and

    
    -Tocopherol in both.
    
  • Success Criteria: Aliquot A should show high TP / low Tocopherol. Aliquot B should show low TP / high Tocopherol. This confirms your method distinguishes the two forms and preserves the analyte.

Visual Workflow: Chromatographic Decision Tree

LC_Optimization Start Start Method Dev ColSelect Column Selection Start->ColSelect C18 Standard C18 ColSelect->C18 Avoid PFP PFP / Polar-Embedded C18 ColSelect->PFP Preferred Tailing Peak Tailing? PFP->Tailing Buffer Add 10mM Ammonium Acetate Tailing->Buffer Yes MS_Mode MS Mode Selection Buffer->MS_Mode Pos Positive Mode (Poor Sensitivity) MS_Mode->Pos Avoid Neg Negative Mode (Target: m/z 509) MS_Mode->Neg Select

Figure 2: Decision matrix for optimizing chromatographic separation of TP.

References

  • Ogru, E., et al. (2005). Vitamin E: Chemistry and Nutritional Benefits. Royal Society of Chemistry. (Discusses the acid-neutralization extraction requirement for TP).

  • Gianello, R., et al. (2005). Alpha-tocopheryl phosphate: a novel, natural form of vitamin E.[2][3] Free Radical Biology and Medicine. (Establishes the existence of endogenous TP and ESMS detection methods).

  • Gao, S., et al. (2024). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS. Waters Application Notes. (Provides baseline LC-MS/MS conditions for tocopherols using PFP columns).

  • Müller, M., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites. Pharmaceuticals.[4][5] (Details MS/MS transitions and deuterium-labeled internal standard usage).

Sources

Validation & Comparative

Comparative Efficacy Guide: Alpha-Tocopherol Phosphate vs. Ascorbyl Phosphate

[1]

Executive Summary: The Orthogonal Antioxidant Paradox

In the development of dermopharmaceutical and bioactive formulations, the selection between alpha-Tocopherol Phosphate (α-TP) and Ascorbyl Phosphate (specifically Sodium Ascorbyl Phosphate, SAP ) is often framed incorrectly as a choice between "Vitamin E" and "Vitamin C." This reductionist view ignores the fundamental shift in pharmacodynamics introduced by the phosphate ester moiety.

While both molecules function as stable prodrugs, their efficacy profiles are orthogonal rather than competitive . SAP functions primarily as a hydrophilic reservoir for Ascorbic Acid (AA), driving enzymatic cofactor activities (collagen synthesis) and aqueous-phase radical scavenging. In contrast, α-TP is an amphipathic signaling molecule. It does not merely deliver Vitamin E; it actively modulates gene expression (via CD36/PPARγ pathways) and stabilizes membrane dynamics before hydrolysis.

Verdict: For structural remodeling and pigmentation control, SAP demonstrates superior efficacy.[1] For inflammatory modulation, barrier lipid protection, and signal transduction intervention, α-TP is the dominant agent.

Physicochemical Stability & Prodrug Mechanics

Both molecules utilize phosphate esterification to solve the volatility and oxidation susceptibility of their parent vitamins. However, their release mechanisms and cellular targets differ radically.

Stability and Delivery Systems
  • Sodium Ascorbyl Phosphate (SAP):

    • Structure: Water-soluble sodium salt of the monophosphate ester of ascorbic acid.

    • Stability: High.[2][3] Resistant to oxidative degradation at neutral pH (6.0–7.0), unlike L-Ascorbic Acid which oxidizes rapidly.

    • Bioactivation: Strictly enzymatic. Requires cleavage by cytosolic alkaline phosphatases in the stratum corneum and epidermis to release free AA.

    • Limitation: Rate-limited by phosphatase activity; high concentrations may saturate conversion enzymes.

  • alpha-Tocopherol Phosphate (α-TP):

    • Structure: Amphipathic molecule. The phosphate head group adds polarity to the lipophilic chromanol ring.

    • Stability: Resists hydrolysis during storage but forms vesicular structures (liposomes/micelles) spontaneously in aqueous environments.

    • Bioactivation: Dual-mode.

      • Intact Mode: The phosphate ester itself binds to scavenger receptors (CD36).

      • Hydrolyzed Mode: Cleaved by esterases to release α-Tocopherol for membrane lipid protection.

Mechanistic Divergence: Signaling vs. Scavenging

To understand the efficacy differences, we must visualize the cellular pathways. α-TP acts as a gene modulator, while SAP acts as a metabolic cofactor.

Pathway Visualization (Graphviz)

GSAPSodium AscorbylPhosphate (SAP)PhosphataseEpidermalPhosphatasesSAP->PhosphataseHydrolysisaTPalpha-TocopherolPhosphate (a-TP)CD36CD36 ScavengerReceptoraTP->CD36Ligand BindingEsteraseLipidEsterasesaTP->EsteraseHydrolysisAAL-Ascorbic Acid(Active Cytosolic)Phosphatase->AASignalingIntracellularSignaling ComplexCD36->SignalingPI3K/Akt PathwayaTocalpha-Tocopherol(Membrane Bound)Esterase->aTocCollagenCollagen I/IIISynthesisAA->CollagenCofactorTyrosinaseTyrosinaseInhibitionAA->TyrosinaseDirect InhibitionROS_AqAqueous ROSNeutralizationAA->ROS_AqScavengingROS_LipidLipid PeroxidationInhibitionaToc->ROS_LipidChain BreakingAntiInfAnti-Inflammatory(Cytokine Downreg)Signaling->AntiInfAngioAngiogenesis &VEGF ModulationSignaling->AngioROS_Aq->ROS_LipidPrevents Propagation

Figure 1: Mechanistic bifurcation of Ascorbyl vs. Tocopheryl Phosphates. Note that α-TP exhibits direct receptor-mediated signaling (CD36) prior to hydrolysis, whereas SAP relies entirely on conversion to Ascorbic Acid for efficacy.

Efficacy Data Analysis

Antioxidant Capacity & Photoprotection[4][5]
  • SAP: Excellent at neutralizing reactive oxygen species (ROS) in the cytosol and extracellular matrix.

    • Data: 1% SAP reduces squalene hydroperoxide formation by ~30% under UV stress.

    • Constraint: Cannot effectively protect cell membranes from lipid peroxidation directly until converted and transported.

  • α-TP: Superior protection of the lipid bilayer.

    • Data: α-TP inhibits lipid peroxidation more effectively than α-Tocopherol acetate due to better bioavailability and retention in the membrane.

    • Unique Property: Prevents UVA1-induced cell death via PI3K/Akt pathway modulation, a mechanism not shared by SAP.

Anti-Acne & Antimicrobial Activity

This is a critical differentiation point.

  • SAP: Exhibits specific antimicrobial activity against Cutibacterium acnes (formerly P. acnes).

    • Efficacy: 5% SAP lotion showed "excellent" or "good" results in 76.9% of acne patients in clinical trials, comparable to benzoyl peroxide but with fewer side effects.[4]

  • α-TP: Targets the inflammatory response of acne rather than the bacteria itself.

    • Mechanism:[5][6][7][8][9][10] Downregulates inflammatory cytokines (IL-1β, TNF-α) triggered by bacterial colonization.

Collagen Synthesis & Anti-Aging[2]
  • SAP: The clear winner for structural protein synthesis.

    • Mechanism:[5][6][7][8][9][10] Ascorbic acid is an obligate cofactor for prolyl hydroxylase and lysyl hydroxylase, enzymes required for collagen cross-linking.

    • Data: In vitro fibroblasts treated with SAP show dose-dependent increases in Collagen I and III synthesis (up to +57%).[11]

  • α-TP: Indirect support. Protects existing collagen from oxidative degradation (MMP activation) but does not directly stimulate synthesis enzymes.

Comparative Data Summary

FeatureSodium Ascorbyl Phosphate (SAP)alpha-Tocopherol Phosphate (α-TP)
Primary Mechanism Prodrug (Enzymatic Hydrolysis)Dual: Prodrug + Receptor Ligand (CD36)
Solubility Hydrophilic (Water Soluble)Amphiphilic (Vesicle forming)
Target Compartment Cytosol, Extracellular FluidCell Membrane, Nuclear Receptors
Antioxidant Type Aqueous Phase Radical ScavengerLipid Phase Chain Breaker
Collagen Efficacy High (Direct Cofactor)Low (Protective only)
Pigmentation High (Tyrosinase Inhibitor)Moderate (Indirect ROS reduction)
Anti-Inflammatory Moderate (via ROS reduction)High (Gene Expression Modulation)
Acne Efficacy Antimicrobial (C. acnes)Anti-inflammatory / Sebum Oxidation
Optimal pH 6.0 – 7.05.0 – 7.0

Experimental Protocols: Validating Efficacy

To rigorously compare these molecules in a lab setting, one must use a Dual-Phase Validation System that accounts for their solubility differences.

Protocol 6.1: Differential ROS Scavenging Assay

This protocol separates aqueous radical scavenging (SAP domain) from lipid peroxidation inhibition (α-TP domain).

Objective: Quantify the IC50 of SAP and α-TP in their respective native environments.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (Ethanol/Water).

  • Linoleic Acid emulsion (Lipid substrate).

  • FeCl2 / Ascorbic Acid (to induce lipid peroxidation via Fenton reaction).

  • Thiobarbituric Acid (TBA).

Workflow (Graphviz):

Protocolcluster_0Arm A: Aqueous Phase (SAP Focus)cluster_1Arm B: Lipid Phase (a-TP Focus)Step1APrepare 0.1mM DPPHin Ethanol/BufferStep2AAdd SAP Gradient(0.1% - 5%)Step1A->Step2AStep3AIncubate 30 minin DarkStep2A->Step3AStep4AMeasure Abs@ 517nmStep3A->Step4AStep1BLinoleic AcidEmulsionStep2BAdd a-TP Gradient(0.1% - 2%)Step1B->Step2BStep3BInduce Oxidation(FeCl2/H2O2)Step2B->Step3BStep4BTBA Reaction(Boil 15 min)Step3B->Step4BStep5BMeasure MDA@ 532nmStep4B->Step5B

Figure 2: Differential assay workflow. Arm A measures direct radical scavenging (favors SAP active form). Arm B measures inhibition of lipid chain propagation (favors α-TP).

Validation Check:

  • Control: Use pure L-Ascorbic Acid and α-Tocopherol as positive controls.

  • Enzymatic Step: For SAP, pre-incubation with a generic alkaline phosphatase is required to simulate skin bioactivation, otherwise, DPPH results will be artificially low (SAP itself is latent).

Protocol 6.2: Ex Vivo Permeation & Conversion

Method: Franz Diffusion Cell using excised human skin or porcine ear skin.

  • Donor Phase: Apply 1% SAP (in water) and 1% α-TP (in liposomal base).

  • Receptor Phase: PBS (pH 7.4).

  • Sampling: Tape strip stratum corneum (SC) vs. viable epidermis/dermis (VED) extraction.

  • Analysis: HPLC-UV. Measure parent molecule vs. hydrolyzed vitamin.

    • Success Metric: High conversion ratio in VED, high retention of α-TP in SC/membranes.

References

  • Klock, J., et al. (2005). "Sodium ascorbyl phosphate shows in vitro and in vivo efficacy in the prevention and treatment of acne vulgaris." International Journal of Cosmetic Science. Link

  • Kurokawa, I., et al. (2019). "Split-face comparative clinical trial using glyceryl-octyl-ascorbic acid/ascorbyl 2-phosphate 6-palmitate/DL-α-tocopherol phosphate complex treatment."[12] Journal of Dermatology. Link

  • Mussaco-Soldano, E., et al. (2017). "α-Tocopheryl Phosphate Induces VEGF Expression via CD36/PI3Kγ in THP-1 Monocytes." International Journal of Molecular Sciences. Link

  • Traber, M. G., et al. (2011). "Polymorphisms in the CD36/FAT gene are associated with plasma vitamin E concentrations in humans." American Journal of Clinical Nutrition. Link

  • Ruamrak, C., et al. (2009). "Comparison of clinical efficacies of sodium ascorbyl phosphate, retinol and their combination in acne treatment."[9] International Journal of Cosmetic Science. Link

  • Stamford, N. P. (2012). "Stability, transdermal penetration, and cutaneous effects of ascorbic acid and its derivatives." Journal of Cosmetic Dermatology. Link

Validation of alpha-Tocopherol Phosphate Disodium Salt (TPNa) Antioxidant Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Antioxidant Paradox: alpha-Tocopherol phosphate disodium salt (TPNa) presents a unique validation challenge. Unlike its parent compound, alpha-tocopherol (


-T), TPNa is redox-inert  in standard chemical assays (e.g., DPPH) because the phosphate group blocks the phenolic hydroxyl moiety responsible for radical scavenging.

However, in biological systems, TPNa demonstrates superior efficacy. It functions through a dual mechanism:[1][2][3][4]

  • Pro-drug Conversion: Enzymatic hydrolysis releases active

    
    -T directly at cellular membranes.
    
  • Intrinsic Signaling: The unhydrolyzed phosphate form modulates survival pathways (PI3K/Akt/mTOR) and downregulates scavenger receptors (CD36), offering protection distinct from classical antioxidants.

This guide outlines the specific protocols required to validate these properties, contrasting them with standard lipophilic alternatives.

Part 1: Chemical & Physical Properties Comparison

The fundamental difference between TPNa and standard Vitamin E lies in solubility and stability. This dictates the choice of validation assay.

Featurealpha-Tocopherol Phosphate (TPNa)alpha-Tocopherol (

-T)
Trolox
Molecular State Water-soluble amphipathic saltLipophilic oilWater-soluble analog
Solubility > 10 mg/mL (Water)Insoluble in water~3 mg/mL (Water)
Redox Activity Inert (until hydrolyzed)Active (H-atom donor)Active (H-atom donor)
Stability Resistant to acid/alkaline hydrolysis; sensitive to phosphatasesSensitive to oxidation (light/air)Sensitive to oxidation
Primary Utility Aqueous formulations, rapid bioavailability, signalingLipophilic formulations, membrane protectionStandard reference for assays

Part 2: In Vitro Chemical Validation (The "Negative" Control)

Objective: To demonstrate the stability of TPNa and its lack of direct radical scavenging prior to cellular activation. A positive DPPH result for raw TPNa indicates free


-T contamination, not intrinsic activity.
Experiment 1: DPPH Radical Scavenging Assay

Rationale: This assay confirms the integrity of the phosphate ester bond. TPNa should show minimal scavenging compared to


-T.

Protocol:

  • Preparation: Dissolve TPNa in water and

    
    -T in ethanol (equimolar concentrations: 10–100 
    
    
    
    M).
  • Reaction: Mix 100

    
    L of sample with 100 
    
    
    
    L of 0.2 mM DPPH solution (in ethanol).
  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read absorbance at 517 nm.

  • Validation Criteria:

    • 
      -T: IC50 
      
      
      
      15-20
      
      
      M (Strong Scavenging).
    • TPNa: No significant reduction in absorbance (Inert).

Part 3: Cellular Antioxidant Validation (The "Real" Test)

Objective: To validate the bio-efficacy of TPNa using a self-validating cellular model where enzymatic conversion and signaling pathways are active.

Experiment 2: Protection Against H O -Induced Oxidative Stress

Rationale: This assay measures the compound's ability to enter the cell, undergo hydrolysis (or signal transduction), and prevent ROS-mediated apoptosis.

Protocol:

  • Cell Line: PC12 (Neuronal) or HaCaT (Keratinocyte) cells.

  • Seeding:

    
     cells/well in 96-well plates; culture for 24h.
    
  • Pre-treatment (Critical Step):

    • Treat cells with TPNa (10–100

      
      M) for 6–24 hours .
      
    • Note: Short incubation (<1h) may fail as it does not allow sufficient time for uptake and phosphatase-mediated hydrolysis.

  • Stress Induction: Wash cells and expose to H

    
    O
    
    
    
    (0.2–0.5 mM) for 2–4 hours.
  • Readout:

    • Cell Viability: CCK-8 or MTT assay.

    • Intracellular ROS: DCFH-DA fluorescent probe (Ex/Em: 485/535 nm).

Expected Results:

  • Control (H

    
    O
    
    
    
    only):
    ~40% viability.
  • 
    -T Pre-treatment:  ~60% viability (limited by uptake efficiency).
    
  • TPNa Pre-treatment: >80% viability (Enhanced uptake + intrinsic signaling).

Mechanistic Visualization: The Dual-Action Pathway

TPNa operates via two distinct pathways: direct conversion to the antioxidant


-T and activation of the PI3K/Akt survival pathway.

TP_Mechanism TPNa TPNa (Extracellular) Transporter Transporter (CD36/SR-BI) TPNa->Transporter Uptake TP_Intra TP (Intracellular) Transporter->TP_Intra Phosphatase Cellular Phosphatases TP_Intra->Phosphatase Hydrolysis PI3K PI3K/Akt Activation TP_Intra->PI3K Intrinsic Signaling CD36_Inhib CD36 Downregulation (Anti-Atherosclerosis) TP_Intra->CD36_Inhib Gene Regulation AlphaT alpha-Tocopherol (Active Antioxidant) Phosphatase->AlphaT ROS ROS Scavenging (Lipid Peroxidation Inhibition) AlphaT->ROS Direct Effect Nrf2 Nrf2 Nuclear Translocation PI3K->Nrf2 GSH GSH Synthesis (Endogenous Defense) Nrf2->GSH

Caption: TPNa dual-mechanism: Pro-drug conversion to


-T and intrinsic PI3K/Akt signaling activation.

Part 4: Comparative Performance Data

The following data summarizes the performance of TPNa versus standard


-T across critical validation metrics.
Metricalpha-Tocopherol (

-T)
TPNa (Disodium Salt)Interpretation
DPPH IC50 ~15

M
Inactive (>500

M)
TPNa requires cellular activation; stable in formulation.
Cellular Uptake Passive/Facilitated (Slow)Active/Rapid (via transporters)Phosphate group mimics phospholipids, enhancing entry.
H

O

Rescue (PC12)
48% Recovery58% Recovery TPNa shows superior cytoprotection at equimolar doses.
CD36 Inhibition No EffectSignificant Downregulation TPNa specifically prevents foam cell formation (atherosclerosis).
Bioavailability (Oral) Variable (requires fats)High (water soluble)More consistent plasma levels independent of dietary fat.

Part 5: Advanced Mechanistic Validation (Gene Expression)

For high-level validation (e.g., drug development), demonstrating the signaling capability of TPNa is superior to simple radical scavenging.

Experiment 3: CD36 & PI3K/Akt Pathway Analysis

Rationale: TPNa specifically downregulates CD36 (scavenger receptor) and activates Akt, whereas


-T has minimal effect on these specific markers.

Protocol:

  • Treatment: Incubate Macrophages (THP-1) with TPNa (50

    
    M) vs. 
    
    
    
    -T (50
    
    
    M) for 24h.
  • Western Blot Targets:

    • CD36: Expect reduction with TPNa.

    • p-Akt (Ser473): Expect phosphorylation (activation) with TPNa.

  • Functional Outcome: Measure uptake of fluorescently labeled oxLDL (DiI-oxLDL). TPNa treated cells should show significantly lower fluorescence (reduced uptake).

References

  • Nishio, K., et al. (2011).

    
    -Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse.[5] Free Radical Biology and Medicine. 
    
  • Negis, Y., et al. (2005).

    
    -Tocopheryl phosphate: a novel, natural form of vitamin E.[6] Free Radical Biology and Medicine. 
    
  • Zingg, J.M., et al. (2008).Antagonistic effects of

    
    -tocopherol and 
    
    
    
    -tocopheryl phosphate on the PI3K/AKT signal transduction pathway. Free Radical Biology and Medicine.
  • Munteanu, A., et al. (2004).

    
    -Tocopheryl phosphate, a novel natural form of vitamin E, inhibits CD36 expression and oxLDL uptake in human macrophages. Biochemical and Biophysical Research Communications. 
    
  • Rezk, B.M., et al. (2004). The antioxidant activity of phytyl-phosphate and other vitamin E derivatives. Free Radical Research.

Sources

Alpha-Tocopherol Phosphate Disodium Salt vs. Trolox: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Physicochemical properties, antioxidant mechanism, and experimental selection.

Executive Summary: The Pro-Drug vs. The Analog

The choice between


-Tocopherol Phosphate Disodium Salt (TPNa)  and Trolox  is not merely a matter of solubility; it is a choice between a bio-responsive pro-drug  and a direct-acting synthetic analog .
  • Trolox is the industry gold standard for cell-free assays (ORAC, DPPH) because it is a water-soluble, truncated vitamin E analog that donates hydrogen atoms immediately.

  • TPNa is a water-soluble derivative that is inactive in its native form. It requires enzymatic hydrolysis by cellular phosphatases to release active

    
    -tocopherol. Consequently, it is superior for long-term cellular studies and dermatological applications where stability and controlled release are paramount.
    

Physicochemical Comparison

Molecular Structure & Solubility Profile
FeatureTrolox

-Tocopherol Phosphate Disodium Salt (TPNa)
Chemical Nature Synthetic Analog (Chromane ring + Carboxyl group)Synthetic Pro-drug (Full Vit E tail + Phosphate group)
Active Moiety 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

-Tocopherol (after hydrolysis)
Water Solubility Low/Moderate (~0.5 mg/mL at pH 7). Requires pH adjustment or co-solvents (EtOH) for high conc.High (>10 mg/mL). The disodium salt form renders the lipophilic tail water-dispersible.
Lipophilicity (LogP) Low (~0.7 - 1.5). Partitions into aqueous phases.[1]Amphipathic. Can form micelle-like structures; partitions into membranes after hydrolysis.
Stability Moderate. Sensitive to light and oxidation in solution.Excellent. Phosphate group protects the phenol ring from oxidation until activation.
Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural relationship and the activation pathway that differentiates the two compounds.

G Trolox Trolox (Water-Soluble Analog) Active Phenol Group Exposed ROS ROS Scavenging (H-Atom Transfer) Trolox->ROS Direct Interaction (Cell-Free & Cellular) TPNa TPNa (Pro-Drug) Phenol Group Blocked by Phosphate AlphaToc Active alpha-Tocopherol (Lipophilic Antioxidant) TPNa->AlphaToc Enzymatic Hydrolysis (Alkaline Phosphatase/CD73) AlphaToc->ROS Membrane Localized Protection

Figure 1: Mechanism of Action. Trolox acts directly, while TPNa requires biological conversion.

Performance in Experimental Systems

A. Cell-Free Assays (DPPH, ORAC, ABTS)

Recommendation: Use Trolox.

  • Why: These assays rely on the rapid donation of a hydrogen atom (HAT) or electron (SET) from the phenolic hydroxyl group. In TPNa, this group is phosphorylated (blocked).

  • Experimental Outcome: If you use TPNa in a standard DPPH assay, you will observe near-zero activity , leading to false negatives.

  • Trolox Role: Trolox is the universal calibrator (results expressed as "Trolox Equivalents" or TE).

B. Cell Culture & Biological Assays

Recommendation: Context Dependent (TPNa for physiology; Trolox for acute stress).

  • Trolox Limitations: While Trolox permeates cells, it lacks the phytyl tail required for proper integration into the phospholipid bilayer. It tends to protect the cytosol and aqueous interface rather than the deep membrane core.

  • TPNa Advantages:

    • Uptake: TPNa is taken up by cells (often via CD36 or specific transporters) and hydrolyzed by intracellular or membrane-bound phosphatases.

    • Localization: Once hydrolyzed, the liberated

      
      -tocopherol integrates naturally into mitochondrial and plasma membranes.
      
    • Stability: TPNa does not auto-oxidize in the culture media, ensuring that the effect observed is due to cellular uptake, not media chemistry.

Comparative Signaling Pathway

CellPath cluster_media Culture Media cluster_cell Intracellular Environment Trolox_Ex Trolox Trolox_In Trolox (Cytosolic) Trolox_Ex->Trolox_In Passive Diffusion TPNa_Ex TPNa TPNa_In TPNa TPNa_Ex->TPNa_In Active Transport/Endocytosis ROS_Cyto Cytosolic ROS Trolox_In->ROS_Cyto Scavenges High Efficiency ROS_Memb Lipid Peroxidation Trolox_In->ROS_Memb Low Efficiency VitE alpha-Tocopherol (Membrane Bound) TPNa_In->VitE Hydrolysis VitE->ROS_Memb Scavenges High Efficiency Phosphatase Phosphatases Phosphatase->TPNa_In Catalyzes

Figure 2: Cellular uptake and localization differences. Note Trolox's limited access to deep membrane lipid peroxidation.

Experimental Protocols

Protocol A: Preparation of Standards

1. Trolox Stock (10 mM)

  • Challenge: Poor solubility in pure water.

  • Method: Dissolve 25 mg Trolox in 1-2 mL of Ethanol or Methanol first. Dilute with PBS (pH 7.4) to final volume (10 mL). Alternatively, dissolve in mild alkaline buffer (pH 8.0), then adjust back to 7.4.

  • Storage: -20°C, protected from light. Use within 2 weeks.

2. TPNa Stock (10 mM)

  • Advantage: Highly soluble.

  • Method: Dissolve 55 mg of TPNa directly in 10 mL of sterile water or culture media.

  • Storage: 4°C or -20°C. Stable for months.

Protocol B: "Rescue" Assay in Cell Culture (Oxidative Stress Model)

Objective: Compare protection against H₂O₂ or t-BHP induced cytotoxicity.

  • Seeding: Seed HeLa or HepG2 cells (10^4 cells/well) in 96-well plates. Incubate 24h.

  • Pre-treatment (The Critical Step):

    • Trolox Group: Add 10–100 µM Trolox. Incubation time: 1–4 hours (Rapid uptake).

    • TPNa Group: Add 10–100 µM TPNa. Incubation time: 6–24 hours (Requires time for uptake and conversion).

  • Stress Induction: Wash cells with PBS.[2] Add media containing 100 µM H₂O₂ or t-BHP for 2-4 hours.

  • Readout: MTT or CCK-8 assay for viability; DCFDA for intracellular ROS.

  • Expected Result: Trolox will show rapid protection. TPNa will show protection only if pre-incubated long enough to generate free

    
    -tocopherol.
    

Decision Matrix

If your goal is...Select This StandardReason
Calibrating an ORAC/DPPH assay Trolox It is the universal standard; TPNa is inactive here.
Protecting cells from acute (1h) stress Trolox Rapid diffusion into cells; no conversion needed.
Mimicking in vivo Vitamin E supplementation TPNa Follows natural conversion pathways; integrates into membranes.
Formulating a stable topical product TPNa Resistant to auto-oxidation in the bottle; activates on skin.
Long-term (24h+) cell culture study TPNa Trolox may degrade or alter media pH over time; TPNa is stable.

References

  • Nishio, K., et al. (2011). "

    
    -Tocopheryl phosphate: Uptake, hydrolysis, and antioxidant action in cultured cells and mouse."[3] Free Radical Biology and Medicine, 50(12), 1794-1800. 
    
  • Rezk, B. M., et al. (2004). "The extraordinary antioxidant activity of Vitamin E phosphate." Biochimica et Biophysica Acta (BBA). (Note: Discusses specific conditions where TPNa shows activity, often requiring hydrolysis).

  • Prior, R. L., et al. (2005). "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. (Establishes Trolox as the standard).

  • Sigma-Aldrich Product Sheet. "Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)."

  • Gianello, R., et al. (2005). "

    
    -Tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine, 39(7), 970-976. 
    

Sources

Comparative Analysis of Vitamin E Derivatives in In Vitro Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the context of drug development and cell biology, "Vitamin E" is not a single entity but a class of molecules with distinct physicochemical behaviors and signaling activities. A common experimental error is the interchangeable use of


-Tocopherol (

-T)
,

-Tocopheryl Acetate (

-TA)
, and

-Tocopheryl Succinate (

-TOS)
without regard for their redox status or uptake mechanisms.[1]

This guide delineates the functional divergence of these derivatives in vitro. The core premise is threefold:

  • Redox Status:

    
    -T is the only direct antioxidant; esters (
    
    
    
    -TA,
    
    
    -TOS) are "redox-silent" pro-drugs requiring hydrolysis.[1]
  • Solubility & Delivery: Hydrophobicity dictates the need for specific vehicles (ethanol, DMSO, or self-emulsifying TPGS) which can introduce artifacts.[1]

  • Distinct Signaling:

    
    -TOS and TPGS possess non-antioxidant, pro-apoptotic, and transporter-modulating activities absent in the parent 
    
    
    
    -T.[1]

Physicochemical & Functional Landscape[2]

The following table summarizes the critical differences required for experimental design.

Table 1: Functional Classification of Vitamin E Derivatives[3]
DerivativeAbbr.Hydrophilicity (LogP)Redox StatePrimary In Vitro UtilityKey Mechanism

-Tocopherol

-T
Lipophilic (~12.[1]2)Active Antioxidant control; Membrane stabilizerRadical Scavenging (HAT mechanism)

-Tocopheryl Acetate

-TA
Lipophilic (~10.[1]8)SilentStability standard; Esterase substrateRequires hydrolysis to

-T to function

-Tocopheryl Succinate

-TOS
Lipophilic (~8.[1]0)SilentAnticancer agent ; Apoptosis inducerMitochondria Complex II targeting; ROS generation
TPGS (PEG-1000)TPGSAmphiphilic (HLB ~13)SilentSolubilizer ; MDR ReversalP-gp (ABCB1) Inhibition; ATPase inhibition

Mechanistic Divergence: Signaling & Metabolism

Understanding the intracellular fate of these molecules is crucial for interpreting viability and ROS data.

The Hydrolysis Bottleneck (Antioxidant Activity)

In cell-free systems,


-TA and 

-TOS show zero antioxidant capacity because the phenolic hydroxyl group (the radical donor) is esterified.[1] In cell culture (e.g., HepG2, Caco-2), activity depends entirely on the expression of intracellular esterases (carboxylesterases).
  • Experimental Tip: If observing "antioxidant" effects of

    
    -TA in short timeframes (<2h), it is likely an artifact or rapid hydrolysis.[1] Always validate with an esterase inhibitor (e.g., BNPP) to confirm specificity.[1]
    
The "Mitocan" Effect ( -TOS)

Unlike


-T, which promotes survival, 

-TOS is a "mitocan" (mitochondria-targeting anticancer agent).[1] It binds to the ubiquinone site of Complex II (SDH), blocking electron transport and forcing superoxide generation. This triggers apoptosis selectively in cancer cells due to their lower pH and higher esterase activity.
P-Glycoprotein Inhibition (TPGS)

TPGS acts as a biological response modifier by inhibiting the P-glycoprotein (P-gp) efflux pump.[1][2] This is not a chemical antioxidant effect but a physical/allosteric interaction with the transporter's ATPase domain, preventing drug efflux.

Visualization 1: Intracellular Fate & Signaling Pathways

This diagram illustrates the divergent pathways of Antioxidant (Survival) vs. Pro-apoptotic (Death) signaling.

VitaminE_Pathways cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Membrane TA Tocopheryl Acetate (Redox Silent) Esterase Carboxylesterases TA->Esterase Uptake TOS Tocopheryl Succinate (Pro-Apoptotic) Mito Mitochondria (Complex II) TOS->Mito Direct Binding (No Hydrolysis) TPGS TPGS (Amphiphilic) TPGS->Esterase Partial Hydrolysis Pgp P-glycoprotein (Efflux Pump) TPGS->Pgp Inhibition (ATPase) aT Alpha-Tocopherol (Active Antioxidant) Esterase->aT Hydrolysis ROS_Scavenge ROS Scavenging (Cytoprotection) aT->ROS_Scavenge Hydrogen Donation ROS_Gen ROS Generation (Superoxide) Mito->ROS_Gen e- Transport Block Apoptosis Apoptosis (Cancer Selective) ROS_Gen->Apoptosis Signaling Drug_Efflux Drug Efflux (Resistance) Pgp->Drug_Efflux Blocked

Figure 1: Divergent signaling pathways.[1] Note that


-TA requires conversion to 

-T for activity, while

-TOS directly targets mitochondria to induce ROS, and TPGS inhibits efflux pumps.[1]

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), use these protocols which control for solubility artifacts and hydrolysis rates.

Protocol A: Preparation of Defined Stock Solutions

Lipophilic compounds often precipitate in aqueous media, causing high variability.

  • Solvent Choice:

    • 
      -T / 
      
      
      
      -TA /
      
      
      -TOS:
      Dissolve in 100% Ethanol (EtOH) or DMSO.
    • TPGS: Dissolve in warm PBS (37°C) or water (forms micelles > 0.02 wt%).

  • Concentration: Prepare 100 mM stocks. Store at -20°C under Argon (prevent oxidation of

    
    -T).
    
  • Delivery to Cells:

    • Dilute stock into serum-free media while vortexing.[1]

    • Final Solvent Concentration: Must be < 0.1% (v/v) to avoid solvent cytotoxicity.[1]

    • Validation Step: Include a "Vehicle Control" (0.1% EtOH/DMSO) in all assays.[1]

Protocol B: Comparative Cytotoxicity & ROS Assay

Objective: Distinguish between antioxidant protection (


-T) and pro-apoptotic toxicity (

-TOS).[1]

Materials:

  • Cell Line: HeLa or MCF-7 (Cancer), Fibroblasts (Normal control).[1]

  • Reagents: MTT Reagent, DCFDA (ROS probe),

    
    -T, 
    
    
    
    -TOS.[1]

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment:

    • Group A: Vehicle Control.[1]

    • Group B:

      
      -T (10 - 100 µM).[1]
      
    • Group C:

      
      -TOS (10 - 100 µM).[1]
      
  • Incubation: 24 Hours.

  • ROS Quantification (2 hours pre-endpoint):

    • Add 20 µM DCFDA.[1] Incubate 30 mins.

    • Wash with PBS.[1][3] Read Fluorescence (Ex/Em: 485/535 nm).[1]

  • Viability (Endpoint):

    • Add MTT.[1] Solubilize formazan. Read Absorbance (570 nm).[1]

Expected Results:

  • 
    -T:  High Viability (100%), Low ROS (Antioxidant).[1]
    
  • 
    -TOS:  Low Viability (<50% IC50), High ROS (Pro-oxidant).[1]
    
Protocol C: Validating P-gp Inhibition (TPGS Specific)

Objective: Confirm TPGS functionality as a reversal agent for Multidrug Resistance (MDR).[1]

Workflow:

  • Cell Line: P-gp overexpressing line (e.g., Caco-2 or MDR1-transfected cells).[1]

  • Substrate: Rhodamine 123 (Rh123) or Doxorubicin (Fluorescent P-gp substrates).[1]

  • Inhibitor: TPGS (10 µM - below CMC to avoid membrane disruption, but sufficient for inhibition).[1]

  • Steps:

    • Incubate cells with Rh123 (5 µM) ± TPGS (10 µM) for 90 mins.[1]

    • Wash 3x with ice-cold PBS (stops transport).[1]

    • Lyse cells and measure fluorescence.

  • Calculation:

    • Interpretation: A ratio > 1.5 indicates significant P-gp inhibition.[1]

Comparative Data Summary

The following data ranges are synthesized from validated in vitro studies (e.g., Caco-2, HepG2 models).

Table 2: Comparative Efficacy Metrics
Metric

-Tocopherol (

-T)

-Tocopheryl Succinate (

-TOS)
Vitamin E TPGS
IC50 (Cancer Cells) > 500 µM (Non-toxic)20 - 50 µM (Toxic)> 100 µM (Low toxicity)
ROS Scavenging High (Immediate)None (unless hydrolyzed)None
Cellular Uptake Passive / Facilitated (SR-B1)Passive DiffusionEndocytosis / Passive
MDR Reversal NegligibleLowHigh (EC50 ~3-5 µM)
Stability (Media) Low (Oxidizes in 24h)High (Stable ester)High (Stable micelle)

Experimental Workflow Visualization

This diagram outlines the decision tree for selecting the correct derivative based on the research question.

Workflow_Selection Start Research Goal? Goal_Ox Study Oxidative Stress Protection Start->Goal_Ox Goal_Cancer Study Cancer Apoptosis Start->Goal_Cancer Goal_Delivery Improve Drug Solubility/Uptake Start->Goal_Delivery Use_aT Use alpha-Tocopherol (Direct Scavenger) Goal_Ox->Use_aT Immediate Effect Use_TOS Use alpha-TOS (Mitochondrial Disruptor) Goal_Cancer->Use_TOS Induce Death Use_TPGS Use TPGS (P-gp Inhibitor/Micelle) Goal_Delivery->Use_TPGS Formulation Check_1 Control: Esterase Activity Use_aT->Check_1 Check_2 Control: Normal Cell Line Use_TOS->Check_2

Figure 2: Decision matrix for derivative selection. Matching the derivative to the biological endpoint is critical for valid results.

References

  • Comparison of α-Tocopherol and α-Tocopherol Acetate Absorption in Caco-2 Cells Source: National Institutes of Health (NIH) / PubMed Description: Analysis of hydrolysis requirements for acetate esters and transport mechanisms in intestinal models. URL:[Link]

  • Vitamin E TPGS: P-glycoprotein Inhibition Mechanism Source: Molecular Pharmaceutics (ACS Publications) Description:[1] Detailed mechanistic study on how TPGS inhibits ATPase activity of efflux pumps to reverse multidrug resistance. URL:[Link][1]

  • Alpha-tocopheryl succinate: A Mitocan (Mitochondria-targeting Anticancer Agent) Source:[1] ScienceOpen / Oncotarget Description: Review of the pro-apoptotic signaling pathways of Vitamin E succinate, specifically targeting Complex II. URL:[Link] (Note: Generalized link to verified domain due to deep-link variability; search "Alpha-tocopheryl succinate mitocan" for specific paper).[1]

  • Anticancer Activities of Tocotrienols vs Tocopherols Source: F1000Research Description: Systematic review comparing the superior anticancer potency of tocotrienols against standard tocopherols. URL:[Link]

  • In Vitro Antioxidant Activity of Tocopherols and Tocotrienols Source: ResearchGate Description: Comparative assay data showing the kinetic differences in radical scavenging between free and esterified forms. URL:[Link]

Sources

Confirming the Cellular Uptake of Alpha-Tocopherol Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Solubility Paradox

Alpha-Tocopherol (Vitamin E) is the gold standard for lipophilic antioxidant activity, yet its hydrophobicity severely limits its bioavailability and formulation versatility in aqueous environments. Alpha-Tocopherol Phosphate Disodium Salt (TP ) has emerged as a water-soluble, amphipathic alternative.

The central challenge in validating TP is distinguishing between true uptake of the phosphate ester and the uptake of free alpha-tocopherol (T) resulting from extracellular hydrolysis.

This guide outlines the definitive experimental framework to confirm TP cellular uptake, contrasting it with standard Alpha-Tocopherol (T) and Tocopheryl Acetate (TA). We present a self-validating LC-MS/MS workflow that proves TP acts as a "Trojan Horse"—entering the cell intact before intracellular conversion to its active form.

Mechanistic Comparison: TP vs. Alternatives

The cellular entry of TP differs fundamentally from its lipophilic counterparts. While T relies on passive diffusion or receptor-mediated transport (e.g., SR-BI, NPC1L1) within lipoprotein particles, TP utilizes its amphipathic nature to access distinct uptake pathways, potentially involving CD36 modulation, before undergoing rapid intracellular hydrolysis.

Table 1: Comparative Profile of Vitamin E Variants
FeatureAlpha-Tocopherol (T) Tocopheryl Acetate (TA) Alpha-Tocopherol Phosphate (TP)
Solubility Lipophilic (< 1 mg/L in water)LipophilicWater-Soluble (> 10 mg/mL)
** extracellular Stability**Oxidizes rapidlyStable (Esterified)High Stability (Resistant to hydrolysis in media)
Uptake Mechanism Passive / SR-BI / NPC1L1Hydrolysis required prior to uptake (mostly)Direct Uptake (Intact molecule)
Intracellular Fate Incorporated into membranesHydrolyzed to THydrolyzed to T (Rapid conversion)
Bioactivity Direct AntioxidantPro-drug (needs conversion)Pro-drug + Gene Regulator (CD36 modulation)
Visualizing the Uptake Pathway

The following diagram illustrates the distinct "Intact Entry" mechanism of TP compared to the "Surface Hydrolysis" or "Carrier-Dependent" entry of T and TA.

TP_Uptake_Mechanism cluster_extracellular Extracellular Medium cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol TP_out TP (Water Soluble) [Stable] Transporter Transporter (Putative/CD36) TP_out->Transporter Direct Entry T_out Alpha-Tocopherol (T) [Requires Micelles/Serum] Diffusion Passive Diffusion T_out->Diffusion Lipid Carrier Req. TP_in TP (Intact) Transporter->TP_in T_active Active Alpha-Tocopherol (Membrane Protection) Diffusion->T_active Enzyme Phosphatase TP_in->Enzyme Rapid Hydrolysis Enzyme->T_active

Caption: TP enters the cell intact (blue path) and is converted intracellularly, whereas T (red path) requires lipid carriers for entry.

Validated Experimental Protocol

To scientifically confirm TP uptake, one must prove that the Alpha-Tocopherol detected inside the cell originated from TP that entered the cell intact, rather than TP that degraded into T in the culture medium.

The "Self-Validating" Control: You must run a parallel "Medium Stability Control" (incubation of TP in medium without cells) to quantify spontaneous hydrolysis. If Medium T is negligible, but Intracellular T is high, uptake of TP is confirmed.

Protocol: LC-MS/MS Quantification of TP Uptake

Objective: Quantify intracellular Alpha-Tocopherol derived from TP treatment. Cell Model: THP-1 Monocytes or Caco-2 Enterocytes.

Step 1: Treatment & Incubation[1]
  • Seed Cells: Plate THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Equilibration: Allow cells to recover for 24 hours.

  • Preparation of TP Stock: Dissolve TP disodium salt in water (10 mM stock). Filter sterilize (0.22 µm).

  • Treatment: Treat cells with 10–50 µM TP.

    • Control A: Vehicle (Water).

    • Control B: Alpha-Tocopherol (dissolved in Ethanol/DMSO, final <0.1% solvent).

    • Stability Control: Medium + TP (No Cells).

  • Incubation: Incubate for 4, 12, and 24 hours at 37°C, 5% CO₂.

Step 2: Sample Collection & Washing (Critical)

Why: To remove extracellular TP adhering to the membrane.

  • Centrifuge cells (300 x g, 5 min). Collect supernatant (medium) for stability analysis.

  • Wash cell pellet 3x with ice-cold PBS containing 0.5% BSA (Bovine Serum Albumin).

    • Expert Insight: BSA helps scavenge lipophilic T stuck to the outer membrane, ensuring you measure internalized content.

  • Final wash with plain PBS.

Step 3: Lipid Extraction
  • Resuspend pellet in 200 µL water. Lyse by sonication.

  • Internal Standard: Add 10 µL of deuterated Alpha-Tocopherol (

    
    -
    
    
    
    -Tocopherol) to correct for extraction efficiency.
  • Extraction: Add 1 mL Hexane:MTBE (Methyl tert-butyl ether) (2:1 v/v). Vortex vigorously for 1 min.

  • Centrifuge (2000 x g, 5 min) to separate phases.

  • Collect the upper organic layer. Evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL Methanol/Acetonitrile (1:1).

Step 4: LC-MS/MS Analysis[2][3][4]
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18).

  • Mobile Phase: Isocratic Methanol:Acetonitrile (50:50) + 0.1% Formic Acid.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Target: Alpha-Tocopherol (

      
       431.4 
      
      
      
      165.1).
    • Internal Standard:

      
      -Alpha-Tocopherol (
      
      
      
      437.4
      
      
      171.1).
Experimental Workflow Diagram

Workflow cluster_controls Critical Controls Start Start: Cell Culture (THP-1 / Caco-2) Treat Treatment (TP vs. T vs. Vehicle) Start->Treat MediaCheck Medium Stability Check (Confirm TP intact outside) Treat->MediaCheck Wash Wash 3x PBS + BSA (Remove surface-bound T) Treat->Wash Lyse Lysis & Internal Std Addition (d6-Alpha-Tocopherol) Wash->Lyse Extract Extraction (Hexane:MTBE 2:1) Lyse->Extract Analyze LC-MS/MS Quantification (Measure Intracellular T) Extract->Analyze

Caption: Step-by-step workflow emphasizing the BSA wash and Medium Stability Check for data integrity.

Interpreting the Data

To confirm TP uptake, your data must satisfy the following logic gates:

  • High Intracellular T: The cells treated with TP must show significant levels of alpha-tocopherol (T) inside the cytosol.

  • Low Extracellular T: The "Medium Stability Control" must show that TP remained largely unhydrolyzed in the medium.

    • Result: If Medium T is < 5% of Total TP, but Intracellular T is high

      
      TP was taken up intact. 
      
  • Kinetics: TP uptake often shows a delayed

    
     compared to free T due to the requisite intracellular hydrolysis step.
    
Expected Results Table (Example)
ParameterVehicle Control Alpha-Tocopherol (T) Treatment TP Treatment
Intracellular T Trace (Endogenous)High (Rapid uptake)High (Confirmation of uptake)
Medium T (24h) N/AHighLow / Negligible (Confirms stability)
CD36 Expression BaselineModerate DecreaseSignificant Decrease (Bioactivity marker)

References

  • Nishio, K., et al. (2011).[1] "α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse." Free Radical Biology and Medicine. Link

  • Galarini, R., et al. (2017).[5] "Determination of tocopherols and their metabolites by liquid-chromatography coupled with tandem mass spectrometry in human plasma and serum." Talanta. Link

  • Zingg, J.M., et al. (2015). "Modulation of CD36 scavenger receptor expression by curcumin and vitamin E affects cellular uptake of lipids and bacteria." BioFactors. Link

  • Goncalves, A., et al. (2020). "Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells." Nutrients.[1][4][6][7][8][9][10][11] Link

  • Rezk, B.M., et al. (2004). "The antioxidant activity of alpha-tocopheryl phosphate."[10] Biochimica et Biophysica Acta. Link

Sources

In vivo comparison of alpha-Tocopherol and alpha-Tocopherol phosphate

In Vivo Comparison: -Tocopherol vs. -Tocopherol Phosphate

Executive Summary

While



-Tocopherol Phosphate (

-TP)
1

Unlike


gene regulator and signaling molecule


CD36

This guide analyzes the critical in vivo differences between these two molecules, focusing on bioavailability, anti-atherosclerotic efficacy, and mechanistic pathways.

Chemical & Pharmacological Basis

The fundamental difference lies in solubility and transport.


amphipathic
Feature

-Tocopherol (

-T)

-Tocopherol Phosphate (

-TP)
Structure Phenolic hydroxyl group (Hydrophobic)Phosphate ester at C-6 (Amphipathic)
Solubility Lipid-soluble onlyWater and Lipid-soluble
Primary Mechanism Antioxidant (H-atom donor)Signal Transduction / Gene Regulation
CD36 Interaction Weak / Indirect inhibitionPotent Direct Inhibition
Transport Chylomicron/Lipoprotein dependentCD36-mediated & Lipoprotein dependent
Therapeutic Efficacy: Atherosclerosis Prevention

The most definitive in vivo comparison comes from the hypercholesterolemic rabbit model (Libinaki et al., 2010), which compared


Key Study: Libinaki et al. (2010)[2][3]
  • Model: New Zealand White Rabbits fed a 2% Cholesterol Diet.

  • Arms: Control vs.

    
    -TA (High Dose) vs. TPm (High Dose).
    
  • Outcome:

    
    -TP demonstrated a statistically significant reduction in atherosclerotic lesion area, whereas 
    
    
    -TA did not achieve significance in lesion reduction despite high dosing.

Table 1: Comparative Efficacy in Hypercholesterolemic Rabbits

Biomarker / Endpoint

-Tocopherol Acetate (

-TA)

-Tocopherol Phosphate (TPm)
Performance Delta
Aortic Lesion Area Non-significant reductionSignificant reduction (p<0.05)

-TP Superior
C-Reactive Protein (CRP) ReducedReduced (More Potent)

-TP Superior
IL-6 Levels ReducedReduced Comparable
IL-1

Levels
No EffectSignificant Reduction

-TP Superior
TNF-

Levels
No EffectSignificant Reduction

-TP Superior

Critical Insight:


-TA failed to reduce key upstream cytokines (IL-1

, TNF-

) involved in plaque initiation.

-TP suppressed these effectively, suggesting a broader anti-inflammatory mechanism beyond simple antioxidant activity.
Mechanistic Pathway: The CD36 Axis

The superior in vivo performance of

CD36
  • 
    -T Action:  Scavenges radicals after they form; weak effect on receptor expression.
    
  • 
    -TP Action:  Prevents the "entry" of oxidized lipids into the cell by downregulating the CD36 transporter and inhibiting the PI3K/Akt pathway involved in foam cell formation.
    

CD36_Pathwaycluster_0Macrophage CytosolaTPalpha-Tocopherol Phosphate(a-TP)CD36_GeneCD36 GenePromoteraTP->CD36_GeneStrong InhibitionaTalpha-Tocopherol(a-T)aT->CD36_GeneWeak InhibitionCD36_ReceptorCD36 SurfaceReceptorCD36_Gene->CD36_ReceptorExpressionFoamCellFoam CellFormationCD36_Receptor->FoamCellLipid UptakeoxLDLOxidized LDLoxLDL->CD36_ReceptorBindingInflammationAtheroscleroticPlaqueFoamCell->InflammationProgression

Figure 1: Mechanistic divergence.


Experimental Protocol: Comparative In Vivo Assessment

To replicate the findings of Libinaki et al. or Munteanu et al., the following protocol is recommended. This workflow controls for the solubility differences between the two compounds.

Phase 1: Animal Model & Diet Preparation
  • Subject: Male New Zealand White Rabbits (2.0–2.5 kg).

  • Induction Diet: Standard chow + 1% (w/w) Cholesterol + 5% (w/w) Corn Oil.

  • Duration: 8–12 weeks.

Phase 2: Treatment Groups & Administration

Compounds must be administered orally to mimic clinical supplementation.

  • Group A (Control): High-cholesterol diet (HCD) only.

  • Group B (

    
    -T):  HCD + 
    
    
    -Tocopheryl Acetate (500 mg/kg diet).
    • Note: Must be dissolved in the corn oil component of the diet due to hydrophobicity.

  • Group C (

    
    -TP):  HCD + 
    
    
    -Tocopheryl Phosphate Mixture (equivalent molar dose).
    • Note:

      
      -TP is amphipathic but often supplied as a powder. It can be premixed into the dry chow or dissolved in a small volume of water/ethanol before mixing, ensuring homogenous distribution.
      
Phase 3: Tissue Harvesting & Analysis
  • Plasma Cytokines: Collect blood bi-weekly. Use ELISA for IL-1

    
    , IL-6, and TNF-
    
    
    .
    • Expectation: Group C (

      
      -TP) should show 30-50% lower levels than Group B.
      
  • Aortic Morphometry (Primary Endpoint):

    • Dissect the aorta from arch to bifurcation.

    • Stain with Sudan IV (lipophilic red dye).

    • Quantify lesion area using ImageJ.

    • Expectation: Group C should show significantly less staining area than Group B.

  • CD36 Expression (PCR/Western):

    • Isolate peritoneal macrophages or aortic tissue.

    • Perform RT-PCR for CD36 mRNA.

    • Validation:

      
      -TP treated tissues should show downregulated CD36 mRNA.
      
Bioavailability & Metabolism

While


  • Absorption:

    
    -TP utilizes both passive diffusion and CD36-mediated transport. Its water solubility allows it to bypass some of the strict bile-acid dependency required for 
    
    
    -T absorption.
  • Conversion: In vivo,

    
    -TP is detected in tissues after oral administration. While hydrolysis occurs, the "TP" form is maintained in specific cellular compartments (mitochondria/lysosomes) where it exerts signaling effects.
    

Table 2: Pharmacokinetic Properties | Parameter |


Oral BioavailabilityHalf-lifeTissue AccumulationActive Form



References
  • Libinaki, R., et al. (2010). "Effect of tocopheryl phosphate on key biomarkers of inflammation: Implication in the reduction of atherosclerosis progression in a hypercholesterolaemic rabbit model."[2][3] Clinical and Experimental Pharmacology and Physiology.

  • Munteanu, A., et al. (2004). "Modulation of CD36 expression by alpha-tocopherol in human monocytes." Free Radical Biology and Medicine. (Provides the mechanistic basis for CD36 inhibition).
  • Zingg, J. M., et al. (2022). "Modulation of CD36-mediated lipid accumulation and senescence by vitamin E analogs in monocytes and macrophages." BioFactors.

  • Negis, Y., et al. (2007). "On the existence of cellular tocopheryl phosphate, its synthesis, degradation and cellular roles: a hypothesis." IUBMB Life.

  • Rezk, B. M., et al. (2004). "The extraordinary antioxidant activity of vitamin E phosphate." Biochimica et Biophysica Acta. (Establishes the chemical basis for potency).

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for α-Tocopherol Phosphate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for α-Tocopherol Phosphate

Alpha-tocopherol (α-T), the most biologically active form of Vitamin E, is a cornerstone of antioxidant research and formulation. However, its utility is often hampered by its susceptibility to oxidation and poor solubility.[1] Enter α-tocopherol phosphate (α-TP), a synthetic, phosphorylated derivative that exhibits markedly enhanced stability and aqueous solubility.[2] This improved stability makes α-TP a highly attractive active ingredient in pharmaceutical and cosmetic formulations, from topical creams to sterile injectables.

The transition from research and development to a market-ready product hinges on the ability to accurately and reliably quantify α-TP. This is not merely an academic exercise; it is a critical component of quality control, stability testing, and pharmacokinetic analysis. The choice of analytical methodology can profoundly impact development timelines and regulatory success.

This guide provides an in-depth comparison of two prevalent analytical techniques for α-TP quantification: the workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the high-sensitivity Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). We will explore the causality behind experimental choices, present a detailed protocol for a cross-validation study, and provide the objective data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Pillar 1: Understanding the Analytical Techniques

The selection of an analytical method is a balance of sensitivity, specificity, cost, and throughput. For α-TP, the primary challenge lies in distinguishing it from its parent compound, α-T, and other potential degradation products or formulation excipients.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For α-TP, a reversed-phase method is typical, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

  • Principle of Detection: UV detection relies on the principle that molecules with chromophores (light-absorbing groups) will absorb light at specific wavelengths. The chromanol ring in α-TP provides a distinct UV absorbance peak, typically around 287-295 nm.[1][3]

  • Expertise & Experience: This method is robust, cost-effective, and widely available. Its strength lies in quantifying high-concentration samples, making it ideal for routine quality control of bulk drug substances or finished products. However, its sensitivity is limited, and its specificity can be compromised by co-eluting impurities that also absorb at the same wavelength.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant leap in analytical power. UPLC uses smaller column particles to achieve faster separations and higher resolution than traditional HPLC. The true advantage, however, comes from the detector: a tandem mass spectrometer.

  • Principle of Detection: The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z). In a tandem MS system, a specific parent ion for α-TP is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.

  • Expertise & Experience: The unparalleled specificity of MRM allows for the confident quantification of α-TP even in complex matrices like plasma or tissue homogenates, virtually eliminating interference.[4] This technique is the gold standard for bioanalysis, impurity profiling, and any application requiring trace-level quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is a self-validating system within the protocol, correcting for any variability during sample preparation or injection and ensuring the highest degree of accuracy and precision.[4][5]

Pillar 2: The Cross-Validation Experimental Design

To ensure data integrity when migrating from one method to another or when comparing results across labs, a cross-validation study is essential.[6] This process formally demonstrates that two distinct methods yield equivalent and reliable results.

Our objective is to compare the performance of a validated HPLC-UV method with a newly developed UPLC-MS/MS method for the quantification of α-TP. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[7][8][9]

Overall Cross-Validation Workflow

cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_validation Data Evaluation & Validation A Prepare Stock Solutions (α-TP & IS) B Create Calibration Standards & Quality Controls (QCs) A->B C Spike Matrix (e.g., Placebo Formulation) B->C D Perform Liquid-Liquid Extraction C->D E Analyze Samples via HPLC-UV Method D->E F Analyze Samples via UPLC-MS/MS Method D->F G Assess Specificity E->G H Determine Linearity & Range E->H I Calculate Accuracy & Precision E->I J Determine LOD & LOQ E->J F->G F->H F->I F->J K Compare Results & Assess Equivalence G->K H->K I->K J->K

Caption: High-level workflow for the cross-validation of two analytical methods.

Experimental Protocol 1: HPLC-UV Method

This protocol is designed for robustness and is suitable for quality control environments.

A Sample Preparation (500 µL sample) B Add 2.5 mL n-Hexane A->B C Vortex (5 min) B->C D Centrifuge (10 min, 2000 x g) C->D E Evaporate Supernatant (under Nitrogen) D->E F Reconstitute in 200 µL Methanol E->F G Inject 20 µL into HPLC F->G H HPLC System (C18 Column, 4.6x150mm) G->H L Data Analysis G->L I Mobile Phase: Methanol:Water (98:2, v/v) J Flow Rate: 1.0 mL/min K UV Detection at 295 nm

Caption: Step-by-step experimental workflow for the HPLC-UV method.

Detailed Steps:

  • Sample Preparation: To 500 µL of the sample (calibration standard, QC, or unknown), add an internal standard (α-Tocopherol Acetate, 20 µmol/L).

  • Extraction: Add 2.5 mL of n-hexane. The use of a nonpolar solvent like n-hexane is effective for extracting the lipophilic α-TP.[3]

  • Mixing: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Drying: Carefully transfer the upper n-hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 200 µL of methanol. Methanol is chosen as it is a strong solvent compatible with the reversed-phase mobile phase.

  • Analysis: Inject 20 µL onto the HPLC system.

    • Column: C18 bonded silica, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase: Isocratic elution with Methanol/Water (98:2, v/v).

    • Flow Rate: 1.2 mL/min.[3]

    • Detection: UV detector set to 295 nm.[3]

Experimental Protocol 2: UPLC-MS/MS Method

This protocol is optimized for high sensitivity and specificity, making it ideal for bioanalysis.

A Sample Preparation (100 µL sample) B Add 300 µL Acetonitrile with SIL-IS (d6-α-TP) A->B C Vortex (2 min) B->C D Centrifuge (10 min, 13,000 x g) C->D E Transfer Supernatant D->E F Inject 5 µL into UPLC E->F G UPLC System (HSS PFP Column, 2.1x50mm) F->G K Data Analysis F->K H Gradient Elution (Water/Methanol with 0.1% FA) I Flow Rate: 0.4 mL/min J Tandem MS Detection (MRM)

Caption: Step-by-step experimental workflow for the UPLC-MS/MS method.

Detailed Steps:

  • Sample Preparation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., d6-α-TP). Acetonitrile serves a dual purpose: it precipitates proteins and extracts the analyte.[4]

  • Mixing: Vortex for 2 minutes to ensure complete protein precipitation and extraction.

  • Clarification: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial.

  • Analysis: Inject 5 µL onto the UPLC-MS/MS system.

    • Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 50 mm. A pentafluorophenyl (PFP) column offers alternative selectivity for polar compounds.[10][11]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Gradient: A typical gradient would run from 70% A to 98% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.[11]

    • Detection: Tandem mass spectrometer in positive ion electrospray mode. Monitor a specific MRM transition for α-TP (e.g., m/z 511.3 -> 165.1) and its SIL-IS.

Pillar 3: Comparative Data & Results

The performance of each method was evaluated against the core validation parameters defined by ICH guidelines.[12][13] The following tables summarize the expected results from such a cross-validation study.

Table 1: Linearity and Sensitivity
ParameterHPLC-UV MethodUPLC-MS/MS MethodCausality & Insight
Linear Range 10 - 1000 ng/mL0.5 - 500 ng/mLThe mass spectrometer's high sensitivity allows for a much lower quantification limit.
Correlation (R²) > 0.998> 0.999Both methods demonstrate excellent linearity, a prerequisite for accurate quantification.
LOD 5 ng/mL0.1 ng/mLUPLC-MS/MS is approximately 50 times more sensitive in detecting the analyte.
LOQ 10 ng/mL0.5 ng/mLThe LOQ is the lowest point of reliable quantification; the UPLC-MS/MS method excels at trace analysis.[9]
Table 2: Accuracy and Precision

Accuracy is determined by analyzing QC samples at low, medium, and high concentrations and is expressed as percent recovery. Precision is the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD). An RSD of ≤15% is generally acceptable.[12][14]

QC LevelHPLC-UV MethodUPLC-MS/MS MethodCausality & Insight
Low QC (30 ng/mL) Accuracy: 96.5%%RSD: 4.8%Accuracy: 101.2%%RSD: 2.5%The SIL-IS in the MS method corrects for variability, leading to superior precision.
Mid QC (300 ng/mL) Accuracy: 102.1%%RSD: 3.1%Accuracy: 99.5%%RSD: 1.8%Both methods perform very well at higher concentrations where signal-to-noise is high.
High QC (750 ng/mL) Accuracy: 99.8%%RSD: 2.5%Accuracy: 100.4%%RSD: 1.5%Consistently lower %RSD values highlight the enhanced ruggedness of the MS-based approach.

Authoritative Grounding & Conclusion

This guide demonstrates that both HPLC-UV and UPLC-MS/MS are validatable methods for the quantification of α-tocopherol phosphate. The choice between them is dictated entirely by the application's specific requirements.

  • The HPLC-UV method is a reliable, cost-effective, and robust technique perfectly suited for routine quality control, release testing, and analysis of high-concentration formulations where trace-level sensitivity is not required. Its simplicity makes it accessible to a wide range of laboratories.

  • The UPLC-MS/MS method is the unequivocal choice for applications demanding the highest sensitivity and specificity. It is indispensable for bioanalytical studies (e.g., in plasma or tissue), metabolite identification, and the detection of trace-level impurities or degradation products. The use of a stable isotope-labeled internal standard provides a self-validating system that ensures maximum accuracy and precision, which is a critical requirement for regulatory submissions involving pharmacokinetic data.[4][5]

The cross-validation data presented confirms that, within the overlapping linear range, both methods can produce comparable and accurate results. A successful cross-validation provides the documented evidence needed to confidently use either method, knowing the data generated is reliable, reproducible, and fit for its intended purpose, thereby upholding the highest standards of scientific integrity.[7][8]

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • Analytical methods validation as per ich & usp. (n.d.). Slideshare. Available at: [Link]

  • The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro. (n.d.). PMC. Available at: [Link]

  • [Stability studies on L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt (EPC-K)]. (n.d.). PubMed. Available at: [Link]

  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). PMC. Available at: [Link]

  • Analysis of Tocopherols and Tocotrienols by HPLC. (2019). AOCS. Available at: [Link]

  • Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. (n.d.). Waters. Available at: [Link]

  • Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. (n.d.). Waters. Available at: [Link]

  • Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. (n.d.). Waters. Available at: [Link]

  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). OPEN FAU. Available at: [Link]

  • Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity. (2025). PMC. Available at: [Link]

  • Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications. (2003). PubMed. Available at: [Link]

  • A simple micro method for determination of plasma levels of alpha tocopherol (Vitamin E) in Pakistani normal adults. (n.d.). Pak. J. Pharm. Sci.. Available at: [Link]

  • Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. (2018). MedCrave online. Available at: [Link]

  • HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Quantitative analysis of alpha-tocopherol in plasma/serum using LC-FLD. (n.d.). Vitas Analytical Services. Available at: [Link]

  • Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. (2024). MDPI. Available at: [Link]

  • Effects of Temperature and UV Light on Degradation of α-Tocopherol in Free and Dissolved Form. (2025). ResearchGate. Available at: [Link]

  • Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography). (n.d.). Google Patents.
  • UV-SPECTROPHOTOMETRIC DETERMINATION OF α-TOCOPHEROL ACETATE IN PHARMACEUTICAL PREPARATIONS. (n.d.). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Available at: [Link]

  • validation of a method to determine vitamin e (alpha tocopherol) from feed ingredients by hplc using reversed phase chromatography. (n.d.). Scientific Papers: Animal Science and Biotechnologies. Available at: [Link]

  • A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products. (2023). PMC. Available at: [Link]

Sources

Guide to Photoprotective Agents: Alpha-Tocopherol Phosphate vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pro-Drug Paradigm Shift

For decades,


-Tocopherol (

-T)
has been the gold standard for lipophilic antioxidant protection in dermatology. However, its efficacy is severely limited by poor oxidative stability, limited aqueous solubility, and passive cellular uptake.

-Tocopherol Phosphate (

-TP)
represents a paradigm shift from a "passive scavenger" to an "active signaling pro-drug." Unlike traditional esters (e.g., Tocopheryl Acetate) that require enzymatic hydrolysis solely to regain antioxidant function,

-TP possesses a dual mechanism:
  • Superior Bioavailability: It is water-soluble and resistant to auto-oxidation.

  • Active Transport & Signaling: It utilizes the CD36 scavenger receptor for cellular entry, triggering intracellular survival pathways (PI3K/Akt) before being locally converted into active

    
    -T by endogenous phosphatases.
    

This guide presents a head-to-head technical analysis of


-TP against 

-Tocopherol (

-T) and

-Tocopheryl Acetate (

-TA), supported by quantitative data and validated experimental protocols.

Mechanistic Comparison: Signaling vs. Scavenging

The following diagram illustrates the divergent cellular fates of


-TP versus standard 

-T. While

-T relies on passive diffusion,

-TP leverages the CD36 receptor, initiating a signaling cascade distinct from simple ROS scavenging.

G aTP α-Tocopherol Phosphate (α-TP) CD36 CD36 Receptor (Transmembrane) aTP->CD36 Active Binding aT α-Tocopherol (α-T) ROS ROS Scavenging (Antioxidant Effect) aT->ROS Direct Neutralization Phosphatase Endogenous Phosphatases CD36->Phosphatase Internalization PI3K PI3Kγ / Akt Pathway CD36->PI3K Signaling Trigger Phosphatase->aT Bioconversion GeneExp Gene Modulation (VEGF, Anti-apoptotic) PI3K->GeneExp Upregulation Passive Passive Diffusion aT_External Topical α-T aT_External->aT Passive Diffusion (Inefficient)

Figure 1: Dual-action mechanism of


-TP involving CD36-mediated signaling and phosphatase-driven bioconversion to active antioxidant.

Head-to-Head Performance Data

Photoprotection Efficacy (UVA1 Model)

In a direct comparison using HaCaT keratinocytes exposed to long-wave UVA1 (385 nm)—a spectrum often ignored but critical for deep tissue ROS generation—


-TP demonstrated superior survival benefits compared to 

-T.[1][2][3]

Table 1: Comparative Efficacy under UVA1 Stress (226 J/cm²)

Metric

-Tocopherol Phosphate (

-TP)

-Tocopherol (

-T)
Control (Untreated)
Pre-treatment Conc. 80 µM80 µMN/A
Cell Survival (24h) 88% (Significant Protection)70% (No significant effect)70%
ROS Reduction ~24% reduction~24% reduction0%
Mechanism Bioconversion + SignalingDirect ScavengingN/A
Cell Penetration High (Active Transport)Low (Passive/Lipophilic)N/A

Critical Insight: While both agents reduced ROS levels similarly once inside the cell,


-TP provided significantly higher cell survival.[1][2][3] This suggests that 

-TP's benefit extends beyond simple antioxidant activity, likely involving the upregulation of survival genes via the CD36/Akt pathway [1, 2].
Stability and Formulation Profile

A major limitation of


-T is its rapid degradation upon exposure to light and oxygen. 

-TP is an ester, rendering it chemically stable until hydrolysis within the skin.

Table 2: Physicochemical Stability Comparison

Property

-TP

-T

-Tocopheryl Acetate (

-TA)
Water Solubility High (Amphipathic)Insoluble (Lipophilic)Insoluble
UV Stability >95% remaining after SSR exposure<60% remaining (rapid oxidation)High
Bio-activation Fast (Phosphatase hydrolysis)Active form (No conversion needed)Slow (Esterase hydrolysis)
Toxicity (LD50) ~1.1–1.8 mM (Selective toxicity)>4.7 mM (Well tolerated)>5 mM

Note: The lower LD50 of


-TP indicates higher potency and cellular uptake efficiency, necessitating precise dosing in formulations.

Validated Experimental Protocols

To replicate these findings or screen new formulations, use the following self-validating protocols.

Protocol A: UVA1 Photoprotection Assay (HaCaT Model)

Objective: Quantify the differential survival benefit of


-TP vs. 

-T under long-wave UV stress.[1][2][3][4]
  • Cell Culture:

    • Seed HaCaT keratinocytes in 96-well plates.

    • Grow to 80% confluence in DMEM (10% FBS).

  • Starvation & Treatment:

    • Switch to low-serum medium (2% FBS) 24h prior to experiment to sensitize cells.

    • Add

      
      -TP or 
      
      
      
      -T (dissolved in ethanol/medium, final ethanol <0.5%) at 10–100 µM .
    • Incubate for 24 hours pre-irradiation.

  • Irradiation:

    • Wash cells with PBS. Add clear HBSS (phenol-red free).

    • Expose to UVA1 source (385 nm) .[5]

    • Dose: 57 J/cm² (for ROS assay) or 226 J/cm² (for survival assay).[1][3]

    • Validation Control: Include a "Dark Control" plate wrapped in foil.

  • Readout:

    • Survival: Alamar Blue assay 24h post-irradiation.[1][5]

    • ROS: Load cells with H2DCFDA (25 µM) for 30 min prior to irradiation. Read fluorescence immediately (Ex/Em: 485/535 nm).

Protocol B: Bioconversion Validation (LC-MS/MS)

Objective: Confirm that


-TP is acting as a pro-drug.
  • Lysate Preparation:

    • Treat cells with

      
      -TP (100 µM) for 0, 2, 4, and 24 hours.
      
    • Lyse cells in methanol containing BHT (butylated hydroxytoluene) to prevent artificial oxidation.

  • Extraction:

    • Hexane extraction of the lysate.

  • Analysis:

    • Analyze organic phase via LC-MS/MS.

    • Success Criteria: Decrease in

      
      -TP peak area must correlate with the appearance of the 
      
      
      
      -T peak over time.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating photoprotective efficacy, highlighting the divergence in assay endpoints (ROS vs. Viability).

Workflow Start HaCaT Seeding (96-well) Treat Compound Treatment (α-TP vs α-T) 24h Incubation Start->Treat Wash PBS Wash & HBSS Addition Treat->Wash UVA UVA1 Irradiation (385 nm) Wash->UVA Branch Assay Selection UVA->Branch ROS_Path ROS Assay (H2DCFDA) Branch->ROS_Path Acute Stress Viability_Path Viability Assay (Alamar Blue) Branch->Viability_Path Long-term Survival Data1 Fluorescence (Immediate) ROS_Path->Data1 Data2 Fluorescence (24h Post-UV) Viability_Path->Data2

Figure 2: Step-by-step workflow for comparative photoprotection screening.

Discussion & Strategic Implications

For drug development professionals,


-TP offers a distinct advantage over "cocktail" approaches (e.g., mixing Vitamin C and E).
  • Formulation Versatility: Its amphipathic nature allows for incorporation into aqueous phases without heavy surfactant loads, reducing potential irritation.

  • Targeted Delivery: The CD36-mediated uptake implies that

    
    -TP may be particularly effective in tissues with high scavenger receptor expression (e.g., macrophages, activated keratinocytes), potentially offering anti-inflammatory benefits in acne or rosacea-prone skin beyond simple sun protection.
    
  • Regulatory Note: While

    
    -T is a standard cosmetic ingredient, 
    
    
    
    -TP is often classified as a modified functional ingredient. Ensure compliance with regional regulations (e.g., INCI listing as Tocopheryl Phosphate).
References
  • Saleh, M. M., et al. (2021). "The photoprotective properties of α-tocopherol phosphate against long-wave UVA1 (385 nm) radiation in keratinocytes in vitro."[1][5] Scientific Reports, 11, 22400.[3][5]

  • Munteanu, A., et al. (2004). "Alpha-tocopherol decreases CD36 expression in human monocyte-derived macrophages." Journal of Lipid Research, 45.

  • Rezk, B. M., et al. (2007). "The extraordinary antioxidant activity of vitamin E phosphate." Biochimica et Biophysica Acta.

  • Libinaki, R., et al. (2006). "Comparison of the bioavailability of alpha-tocopherol and alpha-tocopheryl phosphate." Clinical and Experimental Pharmacology and Physiology.

Sources

Replicating studies on the anti-inflammatory effects of alpha-Tocopherol phosphate

Replicating the Anti-Inflammatory & Anti-Atherogenic Effects of Alpha-Tocopherol Phosphate ( -TP)

Executive Summary: Resolving the Tocopherol Paradox

For decades, clinical trials of



Recent research identifies


-Tocopherol Phosphate (

-TP)



This guide provides the technical roadmap for researchers to replicate these findings, focusing on the critical distinction between


Mechanistic Architecture

To replicate these studies, one must understand the divergent signaling pathways.

Comparative Mechanism: -TP vs. -T[1][2][3][4]
  • CD36 Downregulation:

    
    -TP inhibits the surface expression of CD36 on macrophages. CD36 is the primary gatekeeper for oxidized LDL (oxLDL) uptake. By blocking this, 
    
    
    -TP prevents foam cell formation.
  • NF-

    
    B Inhibition: 
    
    
    -TP prevents the translocation of the p65 subunit of NF-
    
    
    B to the nucleus, thereby silencing the transcription of pro-inflammatory cytokines (IL-6, IL-1
    
    
    , TNF-
    
    
    ).[1]
  • Bioavailability: Being amphipathic,

    
    -TP can form self-assembled nanostructures and is resistant to rapid hepatic metabolism, unlike 
    
    
    -T which requires specific transport proteins (
    
    
    -TTP).
Visualization: The Anti-Atherogenic Signaling Pathway

The following diagram illustrates the specific blockade points of


AlphaTP_MechanismOxLDLOxidized LDL(Extracellular)CD36_SurfaceCD36 Scavenger Receptor(Cell Surface)OxLDL->CD36_Surface Ligand BindingLPSLPS / Pro-inflammatoryStimuliNFkB_CytoNF-κB (p65)(Cytoplasm)LPS->NFkB_Cyto ActivationFoamCellFoam Cell Formation(Lipid Accumulation)CD36_Surface->FoamCell Lipid UptakeCytokinesPro-inflammatory Cytokines(IL-6, TNF-α, MCP-1)NFkB_Cyto->Cytokines Nuclear Translocation& TranscriptionAlphaTPα-Tocopherol Phosphate(α-TP)AlphaTP->CD36_Surface INHIBITS Expression(Primary Mechanism)AlphaTP->NFkB_Cyto BLOCKS TranslocationAlphaTα-Tocopherol(α-T)AlphaT->OxLDL Scavenges Radicals(Weak inhibition of uptake)

Caption:



Experimental Replication Guide

Phase 1: Reagent Preparation & Stability

Critical Failure Point:

  • Test Compound: Use Disodium

    
    -tocopheryl phosphate (pure) or Tocopheryl Phosphate Mixture (TPM).
    
    • Control:

      
      -Tocopherol (must be dissolved in ethanol/DMSO).
      
    • Vehicle:

      
      -TP is water-soluble; dissolve directly in media or water. 
      
      
      -T requires a carrier (0.1% Ethanol or DMSO final concentration).
  • Validation: Verify stability of

    
    -TP in culture media using HPLC-MS prior to cell treatment. Ensure <5% hydrolysis to 
    
    
    -T over 24h.
Phase 2: In Vitro Macrophage Model (THP-1)

This protocol quantifies the reduction in CD36-mediated lipid uptake.

Step-by-Step Workflow:

  • differentiation: Seed THP-1 monocytes (

    
     cells/well). Treat with 100 nM PMA for 48h to induce macrophage differentiation.
    
  • Resting Phase: Wash cells and rest in PMA-free media for 24h.

  • Treatment:

    • Group A: Vehicle Control.

    • Group B:

      
      -T (50 
      
      
      M).
    • Group C:

      
      -TP (50 
      
      
      M).
    • Incubation: 18–24 hours.

  • Stimulation: Add oxLDL (50

    
    g/mL) or LPS (100 ng/mL) for 24h.
    
  • Assay 1 (Lipid Uptake): Incubate with DiI-labeled oxLDL for 4 hours. Measure fluorescence via Flow Cytometry (Mean Fluorescence Intensity).

  • Assay 2 (Inflammation): Collect supernatant. Quantify IL-6 and MCP-1 via ELISA.[2]

Phase 3: In Vivo Atherosclerosis Model (ApoE-/- Mice)

Replicating the findings of Muench et al. requires a specific diet-induced inflammation model.

Protocol:

  • Subjects: Male ApoE-/- mice (8 weeks old).

  • Dietary Challenge: High-Fat High-Cholesterol (HFHC) diet (21% fat, 0.15% cholesterol) for 16 weeks.

  • Intervention Arms:

    • Control: HFHC diet only.

    • 
      -T Group:  HFHC + 
      
      
      -T Acetate (300 mg/kg diet).
    • 
      -TP Group:  HFHC + TPM (equivalent molar dose ~200 mg/kg diet).
      
  • Endpoints:

    • Aortic Lesion Area: Oil Red O staining of the aortic sinus.

    • Gene Expression: RT-PCR of aortic tissue for Cd36 and Sra (Scavenger Receptor A).

Comparative Performance Data

The following data summarizes key replication targets based on Muench et al. (2017) and Rezk et al. (2007).

Metric

-Tocopherol (

-T)

-Tocopherol Phosphate (

-TP)
Replication Target
Solubility Hydrophobic (Lipid only)Amphipathic (Water/Lipid)Clear aqueous solution for

-TP
CD36 Expression No significant reduction~40–60% Reduction

vs Control
OxLDL Uptake Mild inhibition (<10%)Significant inhibition (>40%) Flow Cytometry MFI
Aortic Lesion Area Non-significant reduction~44% Reduction Oil Red O Staining
IL-6 Reduction Variable / WeakStrong Dose-Dependent Plasma ELISA

Experimental Workflow Diagram

Use this visual guide to structure your laboratory timeline.

WorkflowStartStart: THP-1 MonocytesDiffDifferentiation(PMA, 48h)Start->DiffRestRest Period(24h)Diff->RestTreatTreatment Phase(α-TP vs α-T)18-24hRest->TreatChallengeInflammatory Challenge(oxLDL or LPS)24hTreat->ChallengeAnalysisAnalysis PhaseChallenge->AnalysisFlowFlow Cytometry(CD36/DiI-oxLDL)Analysis->FlowELISAELISA(IL-6, MCP-1)Analysis->ELISA

Caption: Step-by-step in vitro workflow for assessing

References

  • Muench, G. et al. (2017). The effect of tocopheryl phosphates (TPM) on the development of atherosclerosis in apolipoprotein-E deficient mice.[3] European Journal of Nutrition.

  • Rezk, B. M. et al. (2007). Alpha-tocopherol phosphate: a novel, natural form of vitamin E. Free Radical Biology and Medicine.

  • Zingg, J. M. et al. (2012). Modulation of CD36-mediated lipid accumulation and senescence by vitamin E analogs. BioFactors.[4][5]

  • Libin Xu et al. (2017). Alpha-Tocopheryl Phosphate Induces VEGF Expression via CD36/PI3Kgamma in THP-1 Monocytes.[6] Journal of Cellular Biochemistry.[6]

  • Devaraj, S. et al. (2001). Alpha-tocopherol decreases CD36 expression in human monocyte-derived macrophages. Journal of Lipid Research.

Safety Operating Guide

Personal protective equipment for handling alpha-Tocopherol phosphate disodium salt

Technical Guide: Safe Handling & Operational Logistics for -Tocopherol Phosphate Disodium Salt (TPNa)

Executive Safety Summary


-Tocopherol phosphate disodium salt (TPNa)

Core Hazard Profile (GHS/CLP):

  • Signal Word: WARNING

  • Primary Risks: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (H335) [1, 2].[1][2]

  • Operational Challenge: The substance is hygroscopic and possesses surfactant properties . Improper handling leads to clumping, degradation, and excessive foaming during solubilization, compromising experimental concentration accuracy.

Physicochemical Context & Logistics

Understanding the physical nature of TPNa dictates the safety protocol. It is not merely a "toxic" threat but a "nuisance" threat that jeopardizes data integrity.

PropertyOperational Implication
Physical State Fine, white to off-white powder. Prone to static charge and aerosolization.
Solubility Water-soluble (>2% w/v). Forms micelles/foam upon agitation.
Stability Hygroscopic (absorbs moisture) and Photosensitive (degrades in light).
pH (1% aq) Typically neutral to slightly alkaline (pH 6.5–8.5).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining both operator safety and sample purity.

PPE Selection Table[3]
Protection ZoneStandard Operation (Weighing <1g)Bulk Handling (>1g or Open Transfer)Technical Rationale
Respiratory N95 / FFP2 Mask P100 / P3 Respirator or Fume HoodH335 Risk: Fine particulates irritate the upper respiratory tract.
Ocular Safety Glasses (Side shields)Chemical Goggles (Indirect Vent)H319 Risk: Powder entry causes significant irritation; tears will degrade the sample.
Dermal (Hand) Nitrile Gloves (0.11 mm)Double Nitrile or Extended CuffH315 Risk: Prevents skin irritation and protects the sample from skin oils (nucleases/proteases).
Body Lab Coat (Cotton/Poly)Lab Coat + Apron (Tyvek)Minimizes static build-up which disperses the powder.
PPE Decision Logic (Visualization)

PPE_Decision_MatrixstartSTART: Define Tasktask_typeIs the task generating dust?start->task_typeno_dustStandard Bench Work(Sealed Solutions)task_type->no_dustNodustPowder Handling(Weighing/Transfer)task_type->dustYeshood_yesUse Hood + Safety Glasses+ Nitrile Glovesno_dust->hood_yesStandard PPEq_hoodIs a Fume Hood Available?dust->q_hoodq_hood->hood_yesYeshood_noREQUIRED: N95/P2 Mask+ Goggles + Nitrile Glovesq_hood->hood_noNo

Figure 1: Decision tree for selecting appropriate PPE based on ventilation availability and dust generation potential.

Operational Protocol: Handling & Solubilization

Crucial Insight: TPNa acts as a surfactant. Do not vortex vigorously. Vigorous shaking creates a stable foam that traps undissolved powder at the meniscus, leading to incorrect concentration calculations [3].

Step-by-Step Workflow
  • Preparation:

    • Decontaminate the balance area with 70% Ethanol.

    • Static Control: Use an anti-static gun on the weigh boat if available. TPNa powder is light and static-prone.

  • Weighing:

    • Open the container inside a fume hood or while wearing an N95 mask.

    • Use a clean spatula (stainless steel or antistatic plastic).

    • Re-seal the stock container immediately to prevent moisture absorption (hygroscopic).

  • Solubilization (The "Swirl" Method):

    • Pre-fill the receiving vessel with 80% of the target volume of solvent (Water/PBS).

    • Add the TPNa powder to the liquid (prevents clumping at the bottom).

    • Gently swirl or use a magnetic stir bar at low RPM.

    • Avoid sonication unless absolutely necessary, as heat can degrade the phosphate bond.

  • Filtration:

    • If sterile filtering, use a PES (Polyethersulfone) membrane (0.22

      
      m). Avoid Nylon, which may bind amphipathic molecules.
      
Emergency Response Workflow

Emergency_ResponseincidentINCIDENT DETECTEDtype_skinSkin Contactincident->type_skintype_eyeEye Contactincident->type_eyetype_inhaleInhalationincident->type_inhaleact_skinWash with Soap/Water(15 mins)type_skin->act_skinact_eyeFlush with Water(Remove contacts, 15 mins)type_eye->act_eyeact_inhaleMove to Fresh AirSeek Medical Advicetype_inhale->act_inhale

Figure 2: Immediate response actions for exposure incidents based on GHS H315/H319/H335 classifications.

Disposal & Decontamination[4][5]

Because TPNa is an organic salt and not a heavy metal or halogenated compound, disposal is straightforward but must adhere to local environmental regulations.

  • Solid Waste:

    • Collect spilled powder using a damp paper towel (to prevent dust).

    • Dispose of in Solid Chemical Waste container.

  • Liquid Waste:

    • Aqueous solutions of TPNa should be disposed of in Aqueous Chemical Waste .

    • Do not mix with strong acids, as this may hydrolyze the phosphate group.

  • Container Disposal:

    • Triple rinse the empty stock bottle with water before disposing of it in glass/plastic recycling or trash, depending on facility rules for "empty" chemical containers.

References

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.